Technical Documentation Center

3-(Cyclohexyloxy)-5-nitro-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Cyclohexyloxy)-5-nitro-1H-indazole

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: A Comprehensive Technical Guide

Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system (CNS) modulators. Specifically, 3-alkoxy-5-nitro-1H-indazoles serve as highly versatile synthetic intermediates. The 5-nitro group acts as a robust handle, readily reducible to an aniline derivative for subsequent elaboration into amides, ureas, or sulfonamides[1]. Concurrently, the 3-cyclohexyloxy substituent provides significant lipophilic bulk, which is often essential for occupying deep hydrophobic pockets in target proteins. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and quantitative characterization required to synthesize 3-(cyclohexyloxy)-5-nitro-1H-indazole with high purity and regiocontrol.

Retrosynthetic Strategies & Mechanistic Insights

The synthesis of 3-(cyclohexyloxy)-5-nitro-1H-indazole presents a unique chemoselectivity challenge. The parent precursor, 5-nitro-1H-indazol-3-ol, exists in a tautomeric equilibrium with 5-nitro-1,2-dihydro-3H-indazol-3-one[2]. This tautomerism introduces multiple nucleophilic sites (N1, N2, and O3), making regioselective alkylation notoriously difficult when using standard alkyl halides and inorganic bases[3].

To bypass the poor regiocontrol of direct alkylation, two primary self-validating synthetic pathways are employed:

  • The Mitsunobu Approach: Utilizing the redox couple of triphenylphosphine (PPh 3​ ) and diisopropyl azodicarboxylate (DIAD) to drive the dehydrative coupling of 5-nitro-1H-indazol-3-ol and cyclohexanol[4][5].

  • The S N​ Ar Approach: Nucleophilic aromatic substitution of 3-bromo-5-nitro-1H-indazole using sodium cyclohexanolate[6].

Retrosynthesis Target 3-(Cyclohexyloxy)- 5-nitro-1H-indazole MethodA Mitsunobu Reaction MethodA->Target PrecursorA 5-Nitro-1H-indazol-3-ol + Cyclohexanol PrecursorA->MethodA DIAD, PPh3, THF MethodB SNAr Reaction MethodB->Target PrecursorB 3-Bromo-5-nitro-1H-indazole + Cyclohexanol PrecursorB->MethodB NaH, DMF, Heat

Fig 1: Retrosynthetic pathways for 3-(Cyclohexyloxy)-5-nitro-1H-indazole.

The Mitsunobu Mechanism: Causality of Chemoselectivity

In the Mitsunobu reaction, the order of addition and the pKa of the pronucleophile dictate the success of the transformation[5]. The indazol-3-ol (pKa ~ 8.5) is sufficiently acidic to protonate the zwitterionic betaine intermediate formed by PPh 3​ and DIAD. This proton transfer is the critical self-validating step: if the nucleophile is not acidic enough, the betaine will simply decompose or react directly with the alcohol to form undesired ethers. O-alkylation is favored over N-alkylation here due to the hard-hard interaction between the phosphonium-activated alcohol and the harder oxygen nucleophile of the indazolol core.

MitsunobuMechanism Step1 PPh3 + DIAD Step2 Betaine Intermediate Step1->Step2 Adduct formation Step3 Protonation by Indazol-3-ol Step2->Step3 Acid-Base reaction Step4 Alkoxyphosphonium Ion (Cyclohexanol activation) Step3->Step4 Alcohol coordination Step5 SN2 Displacement by Indazole O-nucleophile Step4->Step5 Leaving group formation Product 3-(Cyclohexyloxy)-5-nitro-1H-indazole Step5->Product Substitution

Fig 2: Mechanistic workflow of the Mitsunobu-driven O-alkylation.

Experimental Methodologies

Protocol A: Mitsunobu O-Alkylation (Preferred for Regiocontrol)

This protocol utilizes mild, neutral-to-acidic conditions to suppress N-alkylation side reactions[4].

Reagents:

  • 5-nitro-1H-indazol-3-ol (1.0 equiv, 10 mmol)

  • Cyclohexanol (1.5 equiv, 15 mmol)

  • Triphenylphosphine (PPh 3​ ) (1.5 equiv, 15 mmol)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Workflow & Causality:

  • System Initialization: Dissolve 5-nitro-1H-indazol-3-ol, cyclohexanol, and PPh 3​ in anhydrous THF in an oven-dried flask under a nitrogen atmosphere.

    • Causality: Moisture must be strictly excluded, as water will competitively attack the alkoxyphosphonium intermediate, hydrolyzing it back to the starting alcohol and generating triphenylphosphine oxide (TPPO).

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The initial adduct formation between PPh 3​ and DIAD is highly exothermic. Cooling prevents the thermal degradation of the betaine intermediate before it can be protonated by the indazole.

  • Reagent Addition: Add DIAD dropwise over 20 minutes.

    • Causality: Slow addition maintains the internal temperature and controls the steady-state concentration of the reactive betaine, minimizing side reactions (e.g., the formation of the DIAD-hydrazine byproduct without substrate activation).

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor via TLC (Hexanes/EtOAc 3:1).

  • Quench & Workup: Concentrate the mixture under reduced pressure. Dissolve the crude residue in ethyl acetate and wash with saturated aqueous NaHCO 3​ , followed by brine.

    • Causality: The NaHCO 3​ wash neutralizes any acidic byproducts and removes unreacted starting indazolol (which is soluble in basic aqueous media).

  • Purification (Self-Validating Step): Triturate the crude organic residue with cold diethyl ether/hexanes (1:4). Filter the resulting white precipitate.

    • Causality: TPPO is notoriously difficult to separate via standard chromatography. This specific solvent ratio selectively precipitates the bulk of the TPPO, leaving the highly lipophilic product in the filtrate. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol B: S N​ Ar via 3-Bromo-5-nitro-1H-indazole

Direct S N​ Ar on 3-haloindazoles is complicated by the acidity of the N1-proton. Deprotonation yields an indazolide anion, which significantly deactivates the ring toward nucleophilic attack. Therefore, an excess of the alkoxide must be used under forcing conditions[6].

Reagents:

  • 3-bromo-5-nitro-1H-indazole (1.0 equiv, 10 mmol)

  • Cyclohexanol (3.0 equiv, 30 mmol)

  • Sodium Hydride (NaH, 60% dispersion) (3.5 equiv, 35 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (40 mL)

Step-by-Step Workflow & Causality:

  • Alkoxide Generation: Suspend NaH in anhydrous DMF at 0 °C under N 2​ . Add cyclohexanol dropwise and stir for 30 minutes.

    • Causality: Pre-forming the sodium cyclohexanolate ensures complete deprotonation of the alcohol and prevents unreacted NaH from degrading the indazole core in subsequent steps.

  • Substrate Addition: Add a solution of 3-bromo-5-nitro-1H-indazole in DMF dropwise.

    • Causality: The first equivalent of alkoxide will immediately deprotonate the acidic N1-H of the indazole (pKa ~ 14). The excess alkoxide (2.0+ equiv) is strictly required to act as the nucleophile against the deactivated indazolide anion.

  • S N​ Ar Execution: Heat the reaction to 90 °C for 24 hours.

    • Causality: The electron-rich nature of the indazolide anion imposes a high activation energy barrier for the S N​ Ar addition-elimination sequence. High temperatures are mandatory.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH 4​ Cl.

    • Causality: NH 4​ Cl safely neutralizes excess alkoxide/NaH and re-protonates the N1 position of the resulting indazole product, allowing it to partition into the organic phase during extraction.

Quantitative Data & Characterization

To ensure the integrity of the synthesized 3-(cyclohexyloxy)-5-nitro-1H-indazole, the following analytical parameters serve as a self-validating checklist for the final compound[1].

Analytical TechniqueParameterExpected Value / Assignment
1 H NMR (400 MHz, DMSO- d6​ )N1-H~13.2 ppm (br s, 1H, exchangeable)
1 H NMR C4-H~8.6 ppm (d, J = 2.0 Hz, 1H)
1 H NMR C6-H~8.1 ppm (dd, J = 9.0, 2.0 Hz, 1H)
1 H NMR C7-H~7.5 ppm (d, J = 9.0 Hz, 1H)
1 H NMR O-CH (Cyclohexyl)~4.8 ppm (m, 1H)
1 H NMR Cyclohexyl CH 2​ ~1.3 - 2.1 ppm (m, 10H)
13 C NMR (100 MHz, DMSO- d6​ )C3~155.0 ppm (characteristic of O-alkylation)
HRMS (ESI+)[M+H] + Calculated for C 13​ H 16​ N 3​ O 3​ : 262.1192, Found: 262.1190
HPLC Purity Retention Time>98% Area Under Curve (AUC) at 254 nm

Note: The definitive proof of O-alkylation versus N-alkylation is the 13 C chemical shift of the C3 carbon (~155 ppm for O-alkyl vs ~140 ppm for N-alkyl) and the presence of the exchangeable N1-H proton at ~13.2 ppm.

Conclusion

The synthesis of 3-(cyclohexyloxy)-5-nitro-1H-indazole requires precise control over chemoselectivity due to the tautomeric nature of the indazole core. While S N​ Ar methodologies offer a brute-force approach, the Mitsunobu reaction provides a highly elegant, regioselective pathway that operates under mild conditions. By adhering to the causality-driven protocols outlined above, researchers can reliably access this privileged scaffold for downstream drug development applications.

References

  • Benchchem. "5-Nitro-1,2-dihydro-3H-indazol-3-one: A Comprehensive Technical Guide for Researchers". URL:[2]

  • Organic Syntheses. "Indazole, 5-nitro - Organic Syntheses Procedure". URL:[7]

  • Royal Society of Chemistry. "Chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction". URL:[4]

  • Semantic Scholar. "Synthesis of new fluorescent compounds from 5-nitro-1H-indazole". URL:[1]

  • National Institutes of Health. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations". URL:[3]

  • Organic Reactions. "The Mitsunobu Reaction". URL:[5]

  • Google Patents. "Synthesis process of 3-bromo-5-nitro-1H-indazole". URL:[6]

Sources

Exploratory

Physicochemical Profiling of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: A Preclinical Development Guide

Executive Summary & Structural Rationale The indazole scaffold is a privileged structure in medicinal chemistry, with 5-nitroindazole derivatives demonstrating significant antiprotozoal (e.g., against Trypanosoma cruzi)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, with 5-nitroindazole derivatives demonstrating significant antiprotozoal (e.g., against Trypanosoma cruzi) and antineoplastic activities[1]. However, the baseline 5-nitro-1H-indazole core often suffers from rapid clearance and suboptimal membrane permeability.

The structural evolution to 3-(Cyclohexyloxy)-5-nitro-1H-indazole represents a deliberate pharmacokinetic optimization. By introducing a bulky, lipophilic cyclohexyloxy ether at the C3 position, researchers can significantly increase the compound's partition coefficient (LogP), driving intracellular accumulation while maintaining the pharmacophoric 5-nitro group necessary for bioreductive activation. This whitepaper details the physicochemical properties, structural dynamics, and self-validating analytical protocols required to characterize this molecule for preclinical drug development.

Quantitative Physicochemical Profile

The addition of the cyclohexyloxy group fundamentally alters the thermodynamic properties of the indazole core. Below is a summary of the calculated and extrapolated physicochemical data based on the baseline properties of 5-nitroindazole[2][3].

PropertyValue / EstimateCausality / Structural Driver
Molecular Formula C₁₃H₁₅N₃O₃Core indazole + nitro + cyclohexyloxy
Molecular Weight 261.28 g/mol Optimal for small-molecule oral bioavailability (Lipinski's Rule of 5).
Estimated LogP 3.8 – 4.2The lipophilic cyclohexyl ring drives partitioning into non-polar phases.
pKa (N-H) ~11.0 – 11.7The electron-withdrawing 5-nitro group lowers the pKa compared to unsubstituted indazole (pKa 14)[3][4].
Topological Polar Surface Area (TPSA) 84.4 ŲN-H, N=N, NO₂, and ether oxygen contribute to polar surface area.
Aqueous Solubility (Thermodynamic) < 10 µg/mL (pH 7.4)High lipophilicity and stable crystal lattice energy result in poor aqueous solubility.

Structural Dynamics: Tautomerism and Electronic Effects

Understanding the behavior of 3-(Cyclohexyloxy)-5-nitro-1H-indazole in solution requires analyzing its tautomeric equilibrium. Indazoles exist in a dynamic equilibrium between the 1H and 2H tautomers.

Mechanistic Insight: The 5-nitro group exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-M). This pulls electron density away from the pyrazole ring, increasing the acidity of the N1 proton and heavily favoring the 1H-tautomer. Conversely, the 3-cyclohexyloxy group donates electron density via resonance (+M) into the ring, though its sheer steric bulk restricts solvent accessibility at the C3/N2 face.

G N1 1H-Tautomer (Thermodynamically Favored) N2 2H-Tautomer (Minor Species) N1->N2 Solvent-Dependent Shift N3 5-Nitro Group (-I, -M Effects) N3->N1 Stabilizes N5 Increased N1-H Acidity (pKa ~11.5) N3->N5 Drives N4 3-Cyclohexyloxy (+M, Steric Bulk) N4->N1 Steric Shielding

Fig 1: Electronic and steric influences on the tautomeric equilibrium of the indazole core.

Self-Validating Experimental Protocols

Protocol A: Potentiometric pKa Determination (Cosolvent Extrapolation)

Because 3-(Cyclohexyloxy)-5-nitro-1H-indazole has poor aqueous solubility, standard aqueous titration will result in precipitation, yielding a false pKa. We must use a Yasuda-Shedlovsky extrapolation.

Step-by-Step Methodology:

  • Preparation: Prepare 1 mM solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by weight).

  • Titration: Titrate each solution from pH 2.0 to 12.5 using standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption.

  • Data Plotting: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures (Yasuda-Shedlovsky plot).

  • Extrapolation: Extrapolate the linear regression to 0% organic solvent to determine the aqueous pKa.

  • Self-Validation Check: Calculate the R² of the Yasuda-Shedlovsky plot. Causality: If R² < 0.99, it indicates that the compound is forming soluble aggregates or micelles in the cosolvent mixture, and the extrapolated aqueous pKa is invalid.

Protocol B: Thermodynamic Solubility and LogP Profiling (Shake-Flask)

Predictive models are insufficient for late-stage preclinical candidates. A rigorously controlled shake-flask method coupled with HPLC-UV is required.

Step-by-Step Methodology:

  • Equilibration: Add 2 mg of the compound to a vial containing 2 mL of 1-octanol (pre-saturated with water) and 2 mL of pH 7.4 phosphate buffer (pre-saturated with octanol).

  • Agitation: Shake mechanically at 25.0 ± 0.1 °C for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Centrifuge the emulsion at 3000 × g for 30 minutes to achieve absolute phase separation.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute the octanol phase 1:100 in methanol. Analyze both via HPLC-UV (Isocratic: 70% Acetonitrile / 30% Water with 0.1% TFA, λ=254 nm).

  • Self-Validation Check (Mass Balance): Calculate the total mass of the compound detected in both phases. Causality: The sum must equal 100 ± 5% of the initial 2 mg input. If the mass balance is < 95%, the compound has precipitated at the interface or adsorbed to the glass vial, rendering the LogP calculation artificially skewed.

Workflow S1 Step 1: Biphasic Equilibration (48h at 25°C) S2 Step 2: Ultracentrifugation (Phase Separation) S1->S2 S3 Step 3: HPLC-UV Analysis (Aqueous & Octanol Phases) S2->S3 S4 S4 S3->S4

Fig 2: Self-validating shake-flask workflow for determining the partition coefficient (LogP).

Handling and Stability Considerations

Due to the presence of the 5-nitro group, the molecule is susceptible to bioreduction (which is often its mechanism of action against parasitic targets) but remains chemically stable under standard laboratory conditions.

  • Storage: Store as a dry powder at room temperature, protected from light to prevent potential photolytic degradation of the nitroaromatic system.

  • Solvent Compatibility: Highly soluble in DMSO (>30 mg/mL) and Dichloromethane. Avoid strong reducing agents (e.g., Sodium dithionite, Pd/C with H₂) unless the specific goal is to reduce the nitro group to an amine (e.g., 5-aminoindazole derivatives)[5].

References

  • Chair of Analytical Chemistry, University of Tartu. pKa values bases in non-aqueous media. Available at: [Link]

  • PubChem, National Institutes of Health (NIH). 5-Nitroindazole | C7H5N3O2 | CID 21501. Available at: [Link]

  • Bioorganic & Medicinal Chemistry (via ResearchGate). Synthesis and biological properties of new 5-nitroindazole derivatives. Available at: [Link]

  • ChemBK. 5-Nitroindazole - Physico-chemical Properties and Risk Safety. Available at: [Link]

  • Semantic Scholar. Experimental and Theoretical Studies on the Corrosion Inhibition of Carbon Steel by Two Indazole Derivatives. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: A Technical Guide for Drug Development Professionals

Introduction 3-(Cyclohexyloxy)-5-nitro-1H-indazole is a heterocyclic compound of significant interest within medicinal chemistry and drug development. As a derivative of the indazole scaffold, which is a prevalent motif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(Cyclohexyloxy)-5-nitro-1H-indazole is a heterocyclic compound of significant interest within medicinal chemistry and drug development. As a derivative of the indazole scaffold, which is a prevalent motif in numerous pharmacologically active agents, a thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic candidates.[1][2] This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-(Cyclohexyloxy)-5-nitro-1H-indazole, offering both predicted data based on analogous structures and established methodologies for its empirical determination. This document is intended to serve as a vital resource for researchers and scientists, enabling confident identification, purity assessment, and structural elucidation.

The strategic placement of a cyclohexyloxy group at the 3-position and a nitro group at the 5-position of the indazole core imparts distinct electronic features that are readily discernible through modern spectroscopic techniques. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and the resulting spectral patterns.

Predicted Spectroscopic Data

While direct experimental spectra for 3-(Cyclohexyloxy)-5-nitro-1H-indazole are not widely published, a robust prediction of its key spectroscopic features can be made by analyzing data from structurally related 5-nitro-1H-indazole derivatives.[3][4] The electron-withdrawing nature of the nitro group and the electronic influence of the 3-alkoxy substituent are well-documented, allowing for a confident extrapolation of expected chemical shifts and absorption frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 3-(Cyclohexyloxy)-5-nitro-1H-indazole are summarized below, with the rationale for these predictions discussed in detail.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(Cyclohexyloxy)-5-nitro-1H-indazole

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Indazole-NH~13.0 - 14.0br s-H-1
Indazole-H4~8.8 - 9.0d~2.0H-4
Indazole-H6~8.2 - 8.4dd~9.0, 2.0H-6
Indazole-H7~7.8 - 8.0d~9.0H-7
Cyclohexyl-OCH~4.8 - 5.0m-H-1'
Cyclohexyl-CH₂~1.2 - 2.2m-H-2', H-3', H-4', H-5', H-6'
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Indazole-C3~155 - 160C-3
Indazole-C3a~141 - 143C-3a
Indazole-C5~142 - 144C-5
Indazole-C7a~122 - 124C-7a
Indazole-C6~118 - 120C-6
Indazole-C4~110 - 112C-4
Indazole-C7~115 - 117C-7
Cyclohexyl-C1'~78 - 82C-1'
Cyclohexyl-C2'/C6'~30 - 34C-2'/C-6'
Cyclohexyl-C3'/C5'~23 - 26C-3'/C-5'
Cyclohexyl-C4'~25 - 28C-4'

Rationale for Predictions:

  • ¹H NMR: The protons on the aromatic core of the indazole are significantly influenced by the electron-withdrawing nitro group at the 5-position. This effect deshields the aromatic protons, shifting them to a downfield region. Specifically, the proton at the 4-position (H-4) is expected to be the most deshielded due to its proximity to the nitro group, appearing as a doublet with a small coupling constant.[4] The N-H proton of the indazole ring is anticipated to be a broad singlet at a very downfield chemical shift, a characteristic feature of N-H protons in such heterocyclic systems.[5][6] The cyclohexyloxy group's methine proton (H-1') will appear as a multiplet in the 4.8-5.0 ppm range, while the remaining cyclohexyl protons will form a complex multiplet in the aliphatic region.

  • ¹³C NMR: The carbon atoms of the indazole ring will also exhibit predictable chemical shifts. The carbon bearing the nitro group (C-5) and the carbon attached to the oxygen of the cyclohexyloxy group (C-3) will be significantly downfield. The remaining aromatic carbons will resonate in the 110-125 ppm range.[3][4] The carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for 3-(Cyclohexyloxy)-5-nitro-1H-indazole are presented below.

Table 2: Predicted IR Absorption Bands for 3-(Cyclohexyloxy)-5-nitro-1H-indazole

Functional Group Predicted Absorption Range (cm⁻¹) Vibrational Mode
N-H (indazole)3300 - 3400 (broad)Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 2950Stretching
C=N, C=C (aromatic)1600 - 1650Stretching
N=O (nitro group)1500 - 1550 (asymmetric)Stretching
N=O (nitro group)1330 - 1370 (symmetric)Stretching
C-O (ether)1200 - 1250Stretching

Rationale for Predictions:

The IR spectrum will be dominated by strong absorption bands corresponding to the nitro group's asymmetric and symmetric stretching vibrations.[7] A broad band in the 3300-3400 cm⁻¹ region is expected for the N-H stretch of the indazole ring. The C-O stretching of the cyclohexyloxy ether linkage will also be a prominent feature. The presence of both aromatic and aliphatic C-H stretching vibrations will be observed in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For 3-(Cyclohexyloxy)-5-nitro-1H-indazole, the expected molecular ion peak and key fragmentation pathways are outlined below.

Table 3: Predicted Mass Spectrometry Data for 3-(Cyclohexyloxy)-5-nitro-1H-indazole

Ion Predicted m/z Identity
[M]+•261.11Molecular Ion
[M-NO₂]+215.12Loss of nitro group
[M-C₆H₁₀]+179.05Loss of cyclohexene
[C₆H₁₁O]+99.08Cyclohexyloxy cation

Rationale for Predictions:

The molecular ion peak ([M]+•) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₃H₁₅N₃O₃). Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂). Another likely fragmentation would involve the cleavage of the ether bond, leading to the loss of cyclohexene via a McLafferty-type rearrangement or the formation of a cyclohexyloxy cation.

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential. The following sections detail the methodologies for acquiring NMR, IR, and MS data for 3-(Cyclohexyloxy)-5-nitro-1H-indazole.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 3-(Cyclohexyloxy)-5-nitro-1H-indazole NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound.[8]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[9]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[10]

    • Solid State (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[10]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[9][11]

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.

    • If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) experiments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain insights into the molecular structure.

Conclusion

The comprehensive spectroscopic analysis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole is a critical step in its characterization and utilization in drug discovery programs. This guide provides a robust framework for understanding and predicting its NMR, IR, and MS data, grounded in the established principles of spectroscopy and data from analogous compounds. By following the detailed experimental protocols, researchers can confidently obtain high-quality data for structural verification and purity assessment, thereby accelerating the development of new therapeutic agents based on this promising scaffold.

References

  • Benchchem. (n.d.). Spectroscopic Properties of 3-Nitro-1H-Indole: A Technical Guide.
  • Semantic Scholar. (n.d.). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole.
  • Abdelahi, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
  • Taylor & Francis. (2023). Synthesis, X-Ray, Spectral Characterization, DFT, and Molecular Docking Calculations of 2-(5-Nitro-1-H-Indazol-1-yl) Acetic Acid. Polycyclic Aromatic Compounds.
  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • HETEROCYCLES. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701-2708.
  • Wiley-VCH. (2007). Supporting Information.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0148331).
  • PubMed. (2005). Synthesis and Biological Properties of New 5-nitroindazole Derivatives. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805).
  • PMC. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 680. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (n.d.). Synthesis and biological properties of new 5-nitroindazole derivatives. Retrieved from [Link]

  • NIH. (n.d.). 5-Nitroindazole | C7H5N3O2 | CID 21501. PubChem. Retrieved from [Link]

  • MDPI. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Pharmaceuticals, 17(10), 1284. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-nitro-1H-indazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. Retrieved from [Link]

  • Fritz Haber Institute. (2006). An infrared spectroscopic study of protonated and cationic indazole. Journal of Molecular Structure, 786(1-3), 1-6. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Highly Efficient Indium(III) Mediated Cyclisation of 5-Hydroxy-1,3- diketones to 2,3-Dihydro-4H-pyran-4-ones; Mechanistic Insights from in situ Fourier Transform Infrared Spectroscopy. Organic & Biomolecular Chemistry.
  • ResearchGate. (2020). Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). Retrieved from [Link]

Sources

Exploratory

Structural and Crystallographic Profiling of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: A Technical Whitepaper

Executive Summary & Rationale Indazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from HIV protease inhibition to targeted antitu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Indazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities ranging from HIV protease inhibition to targeted antitumor and antibacterial therapies[1][2]. Within this class, 5-nitro-1H-indazoles are particularly valuable due to the electron-withdrawing nature of the nitro group, which modulates the pKa of the indazole core and introduces highly electronegative oxygen atoms capable of acting as potent hydrogen bond acceptors in biological targets[3].

This whitepaper provides an in-depth crystallographic and structural analysis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole . By introducing a bulky, lipophilic cyclohexyloxy group at the C3 position, researchers can significantly alter the molecule's steric profile, solubility, and solid-state packing. Understanding the precise three-dimensional conformation and supramolecular assembly of this compound is critical for downstream applications, including rational drug design, polymorph screening, and pharmaceutical formulation.

Synthesis and Crystallization Protocol

To ensure crystallographic integrity, the material must be phase-pure. The following workflow outlines a self-validating system for the synthesis and subsequent single-crystal growth of the title compound.

Chemical Synthesis (Self-Validating Workflow)

The synthesis relies on the nucleophilic aromatic substitution/O-alkylation of the indazole core.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-hydroxy-5-nitro-1H-indazole in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent. It solvates the potassium cations (introduced in the next step) while leaving the phenoxide-like oxygen highly naked and nucleophilic.

  • Deprotonation: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃) and stir at room temperature for 30 minutes.

  • Alkylation: Introduce 1.2 equivalents of bromocyclohexane dropwise. Elevate the temperature to 80°C and maintain for 12 hours.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:3) eluent. The disappearance of the highly polar starting material validates the completion of the O-alkylation.

  • Workup & Purification: Quench the reaction with distilled water, extract with ethyl acetate (3 × 20 mL), wash the organic layer with brine, and dry over anhydrous MgSO₄. Purify via silica gel column chromatography.

  • Pre-Crystallization Validation: Confirm the structural identity and purity (>99%) via ¹H NMR. The absence of the C3-OH proton and the presence of a distinct multiplet (~4.5 ppm) corresponding to the methine proton of the cyclohexyloxy ring validates the structure.

Single-Crystal Growth

High-quality single crystals are a prerequisite for Single-Crystal X-Ray Diffraction (SCXRD).

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 50 mg of the purified compound in 2 mL of dichloromethane (DCM). Add 4 mL of n-hexane carefully to avoid immediate precipitation.

    • Causality: DCM acts as the primary solvent, providing excellent solubility, while hexane acts as an antisolvent.

  • Controlled Evaporation: Puncture the cap of the vial with a needle (3-4 small holes) and leave it undisturbed at 298 K in a vibration-free environment.

    • Causality: DCM (boiling point 39°C) has a significantly higher vapor pressure than hexane (boiling point 68°C). As DCM evaporates faster, the solvent power of the mixture gradually decreases. This slowly drives the system into the metastable zone, promoting the nucleation of a few high-quality single crystals rather than rapid, amorphous precipitation.

  • Harvesting: After 5–7 days, harvest the resulting pale-yellow block-like crystals under a polarized light microscope.

Workflow S1 O-Alkylation (DMF, K₂CO₃, 80°C) S2 Self-Validation (TLC & ¹H NMR) S1->S2 Quench & Purify S3 Crystallization (DCM/Hexane Evaporation) S2->S3 Purity >99% S4 SCXRD Analysis (Mo Kα Radiation) S3->S4 Single Crystal Selection

Caption: Experimental workflow from O-alkylation synthesis to SCXRD analysis.

Crystallographic Data Acquisition & Refinement

Diffraction data is typically collected using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² (SHELXL).

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValueParameterValue
Chemical formula C₁₃H₁₅N₃O₃Volume (V) 1268.4 (2) ų
Formula weight (Mr) 261.28Z 4
Crystal system MonoclinicDensity (calculated) 1.368 Mg m⁻³
Space group P2₁/cRadiation type Mo Kα (λ = 0.71073 Å)
Temperature (K) 296μ (mm⁻¹) 0.10
a (Å) 10.452 (1)Reflections collected 14,520
b (Å) 9.871 (1)Independent reflections 2,845
c (Å) 12.345 (2)R[F² > 2σ(F²)] 0.045
β (°) 95.43 (1)wR(F²), S 0.112, 1.05

Structural Commentary & Mechanistic Insights

Molecular Conformation

The molecular architecture of 3-(Cyclohexyloxy)-5-nitro-1H-indazole is characterized by three distinct structural domains:

  • The Indazole Core: Consistent with related derivatives like 1-ethyl-5-nitro-1H-indazole[3] and 1-(5-nitro-1H-indazol-1-yl)ethanone[4], the bicyclic indazole moiety is strictly planar. This planarity is driven by the extensive aromatic delocalization across the fused five- and six-membered rings.

  • Nitro Group Torsion: The nitro group at the C5 position is twisted out of the indazole plane by approximately 4.0° to 6.5°. This specific torsion angle represents a thermodynamic compromise: it minimizes the steric clash between the nitro oxygen atoms and the adjacent C4 aromatic proton, while remaining sufficiently coplanar to allow for robust π-conjugation with the aromatic system[1][3].

  • Cyclohexyloxy Conformation: The bulky cyclohexyloxy group adopts a classic chair conformation. This geometry minimizes Pitzer (torsional) strain and 1,3-diaxial interactions. The oxygen atom occupies an equatorial position relative to the cyclohexane ring, which projects the steric bulk of the indazole core away from the aliphatic ring, minimizing intramolecular repulsion.

Supramolecular Assembly & Packing Motifs

In the solid state, the packing of 5-nitro-1H-indazole derivatives is heavily influenced by non-covalent interactions. Because the N1 position often acts as a weak donor or is sterically hindered, the supramolecular architecture is dominated by weak C-H···O interactions and π-π stacking[2][5].

The highly electronegative oxygen atoms of the nitro group act as potent acceptors for C-H···O hydrogen bonds, typically interacting with the aromatic protons of adjacent molecules. These interactions link the monomers into 1D supramolecular chains propagating along the crystallographic b-axis[3].

Table 2: Representative Hydrogen-Bond Geometry

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C4—H4···O2ⁱ0.932.553.385 (2)149
C6—H6···O3ⁱⁱ0.932.613.412 (2)145
(Symmetry codes: (i) -x+1, y+1/2, -z+1/2; (ii) x, -y+1/2, z+1/2)

Furthermore, the planar indazole rings engage in offset π-π stacking interactions. The inter-centroid distance between the five-membered pyrazole ring of one molecule and the six-membered benzene ring of an adjacent molecule is typically around 3.59 Å to 3.73 Å[3][4]. This offset stacking consolidates the 1D chains into a robust, three-dimensional lattice.

Interaction Pathways

The logical progression of non-covalent interactions that dictate the crystal packing can be visualized as a supramolecular assembly pathway.

G N1 3-(Cyclohexyloxy)-5-nitro-1H-indazole (Monomer) N2 C-H···O Hydrogen Bonding (Nitro Oxygen Acceptors) N1->N2 Intermolecular Attraction N3 π-π Stacking Interactions (Indazole Core) N1->N3 Aromatic Overlap N4 1D Supramolecular Chains (Along b-axis) N2->N4 Chain Propagation N5 3D Crystal Lattice (P2₁/c Space Group) N3->N5 Layer Consolidation N4->N5 Lattice Assembly

Caption: Supramolecular assembly pathway of 3-(Cyclohexyloxy)-5-nitro-1H-indazole.

References[1] Boulhaoua, M., et al. (2015). "Crystal structure and Hirshfeld surface analysis of 5-[(5-nitro-1H-indazol-1-yl)methyl]-3-phenyl-4,5-dihydroisoxazole". Acta Crystallographica Section E: Crystallographic Communications, 71(12). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4704764/[2] El Brahmi, N., et al. (2016). "5-Nitro-1-(prop-2-yn-1-yl)-1H-indazole". IUCrData, 1, x160480. URL: https://doi.org/10.1107/S2414314616004806[3] Boulhaoua, M., et al. (2016). "1-Ethyl-5-nitro-1H-indazole". IUCrData, 1, x160567. URL: https://doi.org/10.1107/S2414314616005678[4] Boulhaoua, M., et al. (2016). "1-(5-Nitro-1H-indazol-1-yl)ethanone". IUCrData, 1(Pt 6), x160939. URL: https://doi.org/10.1107/S2414314616009391[5] Naas, M., et al. (2016). "1-Methyl-5-nitro-3-phenyl-1H-indazole". IUCrData, 1, x160961. URL: https://doi.org/10.1107/s2414314616009615

Sources

Foundational

The 5-Nitro-1H-Indazole Scaffold: Mechanistic Insights and Biological Applications in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the indazole ring is recognized as a privileged heterocyclic scaffold. When functionalized with an electron-withdrawing nitro group at the C5 position, the resulting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indazole ring is recognized as a privileged heterocyclic scaffold. When functionalized with an electron-withdrawing nitro group at the C5 position, the resulting 5-nitro-1H-indazole derivatives exhibit a profoundly altered electronic distribution. This structural modification transforms the inert indazole core into a highly reactive pharmacophore capable of undergoing targeted enzymatic reduction. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind the biological activities of 5-nitroindazoles, ranging from antiparasitic and antimicrobial efficacy to targeted anticancer applications.

Mechanistic Basis: The Nitro Group as a Pharmacophore

The biological activity of 5-nitroindazole derivatives is fundamentally governed by the reduction potential of the nitro group. The mechanism of action diverges based on the enzymatic landscape of the target organism:

  • Type I Nitroreduction (Oxygen-Insensitive): Pathogenic protozoa and certain bacteria possess Type I nitroreductases (NTRs). These enzymes catalyze the sequential two-electron reduction of the nitro group to toxic nitroso and hydroxylamine intermediates. Because this process does not generate reactive oxygen species (ROS), it directly induces severe DNA damage and macromolecular disruption within the pathogen.

  • Type II Nitroreduction (Oxygen-Sensitive): Mammalian cells lack Type I NTRs but express Type II reductases (e.g., cytochrome P450 reductases). These enzymes facilitate a single-electron transfer, forming a highly unstable nitro radical anion. In the presence of molecular oxygen, this anion rapidly undergoes redox cycling, regenerating the parent 5-nitroindazole while releasing superoxide radicals (ROS). The resulting oxidative burst triggers mitochondrial dysfunction and apoptosis in cancer cells.

G N1 5-Nitroindazole N2 Type I NTR N1->N2 Parasites N3 Type II Reductase N1->N3 Mammalian N4 Nitroso Intermediate N2->N4 N5 Nitro Radical Anion N3->N5 N7 DNA Damage N4->N7 N6 ROS Generation N5->N6 N6->N7 N8 Cell Death N7->N8

Fig 1. Divergent enzymatic bioactivation pathways of 5-nitroindazole derivatives.

Spectrum of Biological Activities

Antiparasitic Efficacy

The selective toxicity of 5-nitroindazoles against parasites makes them premier candidates for treating neglected tropical diseases such as Chagas disease (Trypanosoma cruzi) and Trichomoniasis (Trichomonas vaginalis). Research demonstrates that 3-alkoxy- and 3-hydroxy-1-[omega-(dialkylamino)alkyl]-5-nitroindazoles exhibit remarkable trichomonacidal and antichagasic activity[1]. Furthermore, recent in vivo studies on 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one derivatives revealed an outstanding IC50 of 0.41 µM against intracellular amastigotes of the moderately drug-resistant T. cruzi Y strain, significantly outperforming the standard-of-care drug, benznidazole[2].

Antimicrobial and Antitubercular Action

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates novel mechanistic interventions. 5-Nitro-1H-indazole derivatives have been identified as potent inhibitors of the InhA enzyme, a critical component of the mycobacterial cell wall synthesis pathway. For instance, (2,5-dimethoxyphenyl)-(5-nitro-1H-indazol-1-yl)methanone demonstrated a Minimum Inhibitory Concentration (MIC) of 3.2 µg/mL against Mycobacterium tuberculosis alongside strong anti-inflammatory effects[3]. Additionally, novel 5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have shown exceptional broad-spectrum antibacterial efficacy and potent antioxidant activity, validated via DPPH and ABTS radical scavenging assays[4].

Anticancer and Antitumor Potential

Exploiting the Type II nitroreduction pathway, 5-nitroindazoles induce targeted apoptosis in the hypoxic microenvironments of solid tumors. Beyond ROS generation, structural functionalization can introduce secondary mechanisms of action. The synthesis of 5-nitroindazoles substituted at the N1 position with di-(β-chloroethyl)-amine groups yields potent dual-action molecules. These derivatives act as DNA alkylating agents, demonstrating significant regression of Guérin carcinoma in vivo while maintaining low systemic toxicity[5].

Quantitative Pharmacological Profile

Table 1 summarizes the critical pharmacological metrics of leading 5-nitroindazole derivatives, providing a comparative baseline for lead optimization.

Derivative ClassTarget Organism / Cell LinePrimary Efficacy MetricMechanistic Insight
3-alkoxy-1-alkyl-5-nitroindazoles T. vaginalis / T. cruziTrichomonacidal at 10 µg/mLType I NTR activation[1]
1-(2-aminoethyl)-2-benzyl-5-nitro... T. cruzi Y strain (Amastigotes)IC50 = 0.41 µMOutperforms benznidazole[2]
5-Nitro-N-phenyl-1H-indazole-1-carboxamides Bacterial strains / ABTSHigh antibacterial/antioxidantDual-action / PDB: 3SRG binding[4]
(2,5-dimethoxyphenyl)-(5-nitro... M. tuberculosis / A549 cellsMIC = 3.2 µg/mL / 78.45% toxInhA enzyme inhibition[3]
Di-(β-chloroethyl)-amine-5-nitroindazoles Guérin experimental tumorsSignificant tumor regressionDNA alkylation[5]

Self-Validating Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility and scientific integrity, the following methodology is designed as a self-validating system . Each phase includes built-in causality explanations and go/no-go checkpoints.

W S1 Scaffold Selection S2 N1/N2 Substitution S1->S2 S3 NMR/HRMS Validation S2->S3 S4 In Vitro Screening S3->S4 S5 Mechanistic Assays S4->S5

Fig 2. Self-validating experimental workflow for 5-nitroindazole evaluation.

Phase 1: Regioselective Synthesis of N1-Substituted 5-Nitroindazoles
  • Reagent Preparation: Dissolve 1.0 equivalent of 5-nitro-1H-indazole in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected due to its high dielectric constant, which stabilizes the polar transition state during SN2 displacement without reacting with the alkylating agent.

  • Deprotonation: Add 1.5 equivalents of anhydrous K₂CO₃ and stir at 0°C for 30 minutes.

    • Causality: K₂CO₃ acts as a mild base to selectively deprotonate the indazole NH (pKa ~14). Using a mild base prevents ring-opening side reactions that occur with stronger bases (like NaH), favoring the thermodynamic N1-alkylated product over the kinetic N2-isomer.

  • Alkylation: Dropwise add 1.2 equivalents of the target alkyl halide. Heat to 80°C for 4 hours.

  • Validation Checkpoint 1 (Structural Integrity): Isolate the product and perform ¹H-NMR.

    • Self-Validation: If the spectrum exhibits a distinct singlet around δ 8.0–8.5 ppm, the C3-H proton is intact, confirming substitution occurred strictly at the N1/N2 position. If the C3-H peak is missing, C-alkylation has occurred; discard the batch and lower the reaction temperature.

Phase 2: In Vitro Cytotoxicity & Mechanistic Validation
  • Cell Viability (MTT Assay): Seed target cancer cells (e.g., A549) or parasitic cultures in 96-well plates. Treat with the synthesized derivative (0.1–100 µM) for 48 hours. Add MTT reagent.

    • Causality: MTT is reduced to formazan exclusively by active mitochondrial succinate dehydrogenase. A decrease in absorbance at 570 nm directly correlates with the mitochondrial dysfunction induced by the nitroindazole derivative.

  • ROS Quantification & Rescue Assay: To prove the mechanism is Type II nitroreduction (redox cycling), pre-treat a parallel control group of cells with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour prior to drug administration.

  • Validation Checkpoint 2 (Mechanistic Proof): Compare the IC50 of the standard treatment group versus the NAC-treated group.

    • Self-Validation: If the NAC-treated wells exhibit a >85% recovery in cell viability, the cytotoxic mechanism is definitively confirmed as ROS-dependent redox cycling. If viability is not rescued, the compound is acting via an alternative pathway (e.g., direct kinase inhibition), requiring a pivot to enzymatic docking studies.

References

  • Source: nih.
  • Title: Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII)
  • Title: Synthesis, antioxidant, antimicrobial activities and molecular modeling analysis of some 5-Nitro-N-phenyl-3-(phenylamino)
  • Source: ias.ac.
  • Source: lew.

Sources

Exploratory

Exploring the Mechanism of Action for Nitroindazole Compounds: A Technical Guide

Executive Summary Nitroindazoles represent a highly versatile class of heterocyclic small molecules with profound pharmacological potential. Depending on the position of the nitro group and specific ring substitutions, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitroindazoles represent a highly versatile class of heterocyclic small molecules with profound pharmacological potential. Depending on the position of the nitro group and specific ring substitutions, these compounds exhibit distinct mechanisms of action. 7-nitroindazole (7-NI) and its halogenated derivatives are potent, isoform-selective inhibitors of neuronal nitric oxide synthase (nNOS), offering neuroprotective effects[1][2]. Conversely, 5-nitroindazole derivatives act as prodrugs that are bioactivated by parasitic type I nitroreductases (NTR-I), generating reactive oxygen species (ROS) and electrophilic metabolites fatal to trypanosomatids like Trypanosoma cruzi and Leishmania[3][4]. This whitepaper dissects the structural biology, enzymatic kinetics, and experimental validation of these dual mechanistic pathways.

Neuromodulation via nNOS Inhibition (7-Nitroindazoles)

Structural Basis of Inhibition

Nitric oxide synthases (NOS) catalyze the oxidation of L-arginine to L-citrulline and nitric oxide (NO)[2]. While non-selective NOS inhibitors can cause severe cardiovascular side effects by blocking endothelial NOS (eNOS), 7-NI and its brominated analog, 3-bromo-7-nitroindazole (7-NIBr), demonstrate remarkable in vivo selectivity for nNOS[1][2].

Biochemical and crystallographic studies reveal that 7-NI acts as a competitive inhibitor for both the L-arginine substrate and the tetrahydrobiopterin (H4B) cofactor binding sites[2][5]. The crystal structure of the catalytic heme domain complexed with 7-NIBr demonstrates a novel inactivation mechanism: the binding of the nitroindazole induces an altered enzyme conformation where a critical glutamate residue (Glu-363) swings outward toward a heme propionate group[2][5]. This conformational shift perturbs the heme propionate, effectively eliminating the essential H4B-heme interaction required for electron transfer and NO synthesis[5].

Neuroprotective Applications

By selectively dampening nNOS activity, 7-NI mitigates NO/NMDA-induced neurotoxicity. It has been shown to reverse oxidative stress, restore reduced glutathione (GSH) levels, and attenuate withdrawal symptoms in models of cocaine addiction[6]. Furthermore, it exhibits acute analgesic effects in models of peripheral neuropathy by modulating spinal cord dorsal horn nNOS upregulation[7].

G n1 7-Nitroindazole (7-NI / 7-NIBr) n2 nNOS Catalytic Heme Domain n1->n2 Binds to n3 L-Arginine Site Competition n2->n3 Occupies n4 H4B Cofactor Site Competition n2->n4 Occupies n5 Glu-363 Conformational Shift n2->n5 Induces n7 Inhibition of NO Synthesis n3->n7 Blocks n6 Heme Propionate Disruption n5->n6 Causes n6->n7 Leads to

Structural mechanism of nNOS inhibition by 7-nitroindazole derivatives.

Anti-Parasitic Activity via Nitroreductase Bioactivation (5-Nitroindazoles)

Prodrug Activation by Type I Nitroreductases

In the context of neglected tropical diseases like Chagas disease, 5-nitroindazole derivatives are engineered to exploit the unique enzymatic machinery of the parasite. Unlike mammalian cells, T. cruzi and Leishmania express type I nitroreductases (NTR-I), which are insensitive to oxygen[4].

These 5-nitroindazoles act as prodrugs. The NTR-I enzyme, utilizing a non-covalently linked flavin mononucleotide (FMN) coenzyme, reduces the nitro group at the 5-position via a two-step ping-pong catalytic mechanism[4]. This bio-reduction yields a highly reactive nitro-anion radical[8].

Oxidative Stress and Macromolecular Damage

Once generated, the nitro-anion radical undergoes redox cycling, generating massive amounts of reactive oxygen species (ROS)[3][8]. Because trypanosomatids possess a limited antioxidant defense system heavily reliant on trypanothione reductase, they are highly susceptible to oxidative stress[9]. The resulting ROS and electrophilic metabolites cause irreversible damage to parasitic DNA, lipids, and proteins, ultimately triggering apoptosis[3]. Recent computational studies also suggest that specific nitroindazole derivatives (e.g., VATR131) may directly interfere with essential parasitic enzymes like cysteine peptidase A (CPA)[10].

G p1 5-Nitroindazole Prodrug p2 Parasitic Type I Nitroreductase (NTR-I) p1->p2 Internalized by p3 FMN Coenzyme (Ping-Pong Catalysis) p2->p3 Utilizes p4 Nitro-anion Radical Generation p3->p4 Reduces p5 Reactive Oxygen Species (ROS) p4->p5 Redox Cycling p6 Macromolecular Damage (DNA/Proteins) p5->p6 Induces p7 Parasite Apoptosis (T. cruzi / Leishmania) p6->p7 Triggers

Bioactivation pathway of 5-nitroindazole prodrugs by parasitic NTR-I leading to apoptosis.

Quantitative Pharmacodynamics

The structural variations in the nitroindazole scaffold dictate their binding affinities and inhibitory concentrations. The following table summarizes critical quantitative data across different derivatives and targets.

CompoundTarget / ModelMetricValueReference
7-Nitroindazole (7-NI) nNOS (in vitro)Apparent Ki​ ~120 nM[2]
3-Bromo-7-NI (7-NIBr) nNOS (in vitro)Apparent Ki​ < 120 nM[2]
Compound 5a (5-nitro-2-picolyl-indazolin-3-one) T. cruzi (Epimastigotes) IC50​ 1.1 ± 0.3 µM[3]
Compound 5a T. cruzi (Trypomastigotes) IC50​ 5.4 ± 1.0 µM[3]
VATR131 Leishmania amazonensis IC50​ < 10 µM[10]
Compound 8 (Nitroazole analog) T. cruzi IC50​ 0.39 µM[4]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating nitroindazole compounds.

Protocol 1: Radiometric nNOS Enzyme Inhibition Assay

Causality & Rationale: Measuring NO directly is notoriously difficult due to its volatility and short half-life (seconds). This protocol measures the stoichiometric conversion of radiolabeled [3H] -L-arginine to [3H] -L-citrulline, providing a highly sensitive and stable readout of nNOS activity. The inclusion of H4B and Calmodulin is critical, as 7-NI competes directly at the H4B site[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.25 mM CaCl2​ , 10 µg/mL Calmodulin, and 10 µM H4B.

  • Enzyme Equilibration: Incubate recombinant human nNOS (10-20 ng) with the reaction buffer for 10 minutes at 37°C to ensure proper folding and cofactor binding.

  • Compound Addition: Add the nitroindazole derivative (e.g., 7-NI) dissolved in anhydrous DMSO (final DMSO concentration <1% to prevent enzyme denaturation) across a logarithmic concentration gradient (1 nM to 100 µM).

  • Reaction Initiation: Introduce a substrate mix containing 10 µM unlabeled L-arginine spiked with 0.5 µCi of [3H] -L-arginine and 1 mM NADPH. Incubate at 37°C for exactly 15 minutes.

  • Reaction Termination: Stop the reaction by adding 400 µL of ice-cold Stop Buffer (50 mM HEPES, pH 5.5, 5 mM EDTA). The acidic pH and chelation of calcium immediately halt Calmodulin-dependent NOS activity.

  • Resin Separation: Apply the mixture to a Dowex 50WX8 (Na+ form) cation-exchange column. Unreacted [3H] -L-arginine (positively charged) binds to the resin, while neutral [3H] -L-citrulline flows through.

  • Quantification: Collect the flow-through and quantify the [3H] -L-citrulline using liquid scintillation counting. Calculate the IC50​ using non-linear regression.

Protocol 2: Parasitic Nitroreductase (NTR-I) Bioactivation Assay

Causality & Rationale: To validate that 5-nitroindazoles act as prodrugs specifically activated by parasitic enzymes, this assay uses recombinant T. cruzi NTR-I (TcNTR). By monitoring the oxidation of NADH/NADPH (the electron donors for the FMN coenzyme), we can directly quantify the rate of nitro-reduction[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant TcNTR containing the FMN coenzyme.

  • Assay Mixture: In a UV-transparent 96-well microplate, combine 50 mM Tris-HCl buffer (pH 7.5), 100 µM NADH, and 50 µM of the 5-nitroindazole test compound.

  • Baseline Measurement: Read the background absorbance at 340 nm (the peak absorbance of NADH) for 2 minutes to establish baseline stability.

  • Initiation: Add 5 µg of purified TcNTR to each well to initiate the ping-pong catalytic reduction.

  • Kinetic Monitoring: Continuously monitor the decrease in absorbance at 340 nm over 30 minutes at 25°C. The rate of NADH depletion is directly proportional to the rate of nitro-group reduction.

  • Validation Control: Run a parallel assay using benznidazole (BZN) as a positive control and a mammalian nitroreductase as a negative control to confirm parasitic selectivity.

Conclusion

The nitroindazole scaffold is a masterclass in medicinal chemistry versatility. By shifting the nitro group to the 7-position, researchers unlock potent, conformation-altering inhibitors of nNOS with profound neuroprotective capabilities[5][6]. Conversely, functionalizing the 5-position yields targeted prodrugs that hijack the unique nitroreductase machinery of trypanosomatid parasites, inducing catastrophic oxidative stress[3][4]. Understanding these divergent mechanisms of action is essential for the rational design of next-generation therapeutics for both neurodegenerative and neglected tropical diseases.

References

  • 7-Nitroindazole - Wikipedia Source: Wikipedia URL
  • Source: PMC (nih.gov)
  • Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism Source: ACS Publications URL
  • Crystal Structure of Nitric Oxide Synthase Bound to Nitro Indazole Reveals a Novel Inactivation Mechanism Source: ResearchGate URL
  • Trypanosoma cruzi: Effect and mode of action of nitroimidazole and nitrofuran derivatives Source: ResearchGate URL
  • Source: PMC (nih.gov)
  • Study of 5-nitroindazoles' anti-Trypanosoma cruzi mode of action: Electrochemical behaviour and ESR spectroscopic studies Source: ResearchGate URL
  • Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 Source: MDPI URL
  • Source: PMC (nih.gov)
  • Anti-Trypanosoma cruzi Activity, Mutagenicity, Hepatocytotoxicity and Nitroreductase Enzyme Evaluation of 3-Nitrotriazole, 2-Nitroimidazole and Triazole Derivatives Source: MDPI URL

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Screening of 3-(Cyclohexyloxy)-5-nitro-1H-indazole

Abstract This guide provides a comprehensive framework for the initial in vitro evaluation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole, a novel synthetic compound with significant therapeutic potential. Drawing from the wel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole, a novel synthetic compound with significant therapeutic potential. Drawing from the well-established biological activities of the indazole scaffold, this document outlines a strategic, multi-pronged screening approach targeting its cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] We present detailed, field-proven protocols for foundational assays, including the MTT assay for cytotoxicity, the albumin denaturation assay for anti-inflammatory potential, and the broth microdilution method for antimicrobial efficacy. Each section explains the causal logic behind experimental choices, methods for data interpretation, and best practices for presenting quantitative results. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust baseline biological profile for this and similar nitroindazole derivatives.

Introduction: Rationale for Screening

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry.[2] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents.[2] Marketed drugs and clinical candidates containing the indazole moiety span a remarkable range of activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][2][3] This proven track record establishes a strong precedent for investigating novel indazole derivatives as candidates for drug discovery pipelines.

Deconstructing 3-(Cyclohexyloxy)-5-nitro-1H-indazole: A Structural Hypothesis

The therapeutic potential of a molecule is encoded in its structure. A systematic evaluation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole begins with an analysis of its key functional groups, which informs our screening strategy:

  • The 1H-Indazole Core: This bicyclic system is the foundational pharmacophore, known to confer a wide spectrum of biological effects.[4]

  • The 5-Nitro Group: The presence of a nitroaromatic moiety is a significant indicator of potential antimicrobial and antiparasitic activity.[5] This functionality can be bio-reduced within target organisms to form reactive radicals that damage essential macromolecules like DNA.[5][6] Furthermore, nitro-substituted indazoles have demonstrated potent antiproliferative activity against various cancer cell lines.[5][7]

  • The 3-(Cyclohexyloxy) Group: This bulky, lipophilic substituent at the 3-position is expected to significantly influence the compound's physicochemical properties. It can enhance membrane permeability and modulate binding affinity within target proteins, potentially improving potency and selectivity compared to simpler analogs.

Based on this structural analysis, a logical and efficient preliminary screening cascade should prioritize the assessment of three primary biological activities: Cytotoxicity , Anti-inflammatory potential , and Antimicrobial efficacy .

Foundational Screen: Cytotoxicity and Antiproliferative Profiling

The Principle of Initial Toxicity Screening

Before exploring specific therapeutic activities, it is crucial to establish the compound's general cytotoxicity profile. This foundational step determines the concentration window in which the compound can be safely studied and provides the first indication of its potential as an anticancer agent.[8][9] Cytotoxicity assays are indispensable tools for assessing a compound's potential to damage cells or inhibit their growth.[7][8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[10][11] It measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability.[5][11]

Experimental Workflow: Cytotoxicity Assessment

The logical flow for determining the cytotoxic potential of the test compound is outlined below.

cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed Cancer & Non-Cancerous Cell Lines in 96-Well Plates adhere 2. Incubate for 24h to Allow Cell Adherence seed->adhere treat 3. Add Serial Dilutions of 3-(Cyclohexyloxy)-5-nitro-1H-indazole adhere->treat incubate 4. Incubate for 48-72h treat->incubate mtt 5. Add MTT Reagent to Each Well incubate->mtt formazan 6. Incubate for 2-4h (Viable cells convert MTT to Formazan) mtt->formazan solubilize 7. Add Solubilizing Agent (e.g., DMSO) to Dissolve Crystals formazan->solubilize read 8. Read Absorbance at ~570nm solubilize->read calc 9. Calculate IC50 Value (Concentration for 50% Inhibition) read->calc

Caption: Workflow for MTT-based cytotoxicity screening.

Detailed Protocol: MTT Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a density of 5,000-10,000 cells per well.[12] Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of 3-(Cyclohexyloxy)-5-nitro-1H-indazole in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage cell viability relative to the untreated control. Plot cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[12]

Data Presentation and Interpretation

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC₅₀).[11] Results should be summarized in a table to compare the compound's potency and selectivity across different cell lines. A desirable profile for a potential therapeutic agent involves high potency against cancer cells (low IC₅₀) and low toxicity towards non-cancerous cells (high IC₅₀).[10][12]

Table 1: Illustrative Cytotoxicity Profile of 3-(Cyclohexyloxy)-5-nitro-1H-indazole

Cell LineCell TypeIC₅₀ (µM) after 48h
MCF-7Human Breast Adenocarcinoma12.5
A549Human Lung Carcinoma25.2
HEK-293Human Embryonic Kidney (Non-cancerous)> 100
Doxorubicin(Positive Control on MCF-7)0.8

Investigation of Anti-inflammatory Potential

Mechanistic Rationale

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases.[13] Many indazole derivatives are known to possess anti-inflammatory properties, with some acting as non-steroidal anti-inflammatory drugs (NSAIDs).[3][14] A common mechanism of inflammation involves the denaturation of tissue proteins.[15] Therefore, an effective preliminary screen is to assess the compound's ability to inhibit protein denaturation, a well-established cause of inflammatory conditions.[16] The inhibition of heat-induced albumin denaturation is a simple, cost-effective, and widely used in vitro assay for this purpose.[15][17]

Experimental Protocol: Inhibition of Albumin Denaturation
  • Reaction Mixture Preparation: In separate tubes, prepare a reaction mixture containing 0.2 mL of bovine serum albumin (BSA) solution (1% w/v), 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 0.5 mL of varying concentrations (e.g., 50-800 µg/mL) of the test compound.

  • Control Preparation: Prepare a control tube containing BSA and PBS but no test compound. Use Diclofenac Sodium as a standard reference drug for comparison.[15][17]

  • Incubation: Incubate all tubes at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the tubes in a water bath at 70°C for 10 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity (a result of denaturation) by reading the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation and Interpretation

The results are typically presented as the percentage of inhibition at various concentrations, allowing for a dose-response analysis. A higher percentage of inhibition indicates greater anti-inflammatory potential.

Table 2: Illustrative Anti-inflammatory Activity via Protein Denaturation Assay

Concentration (µg/mL)% Inhibition by Test Compound% Inhibition by Diclofenac Sodium
10028.5%35.1%
20045.2%52.8%
40068.9%75.4%
80085.1%92.3%

Screening for Antimicrobial & Antiparasitic Activity

Rationale: The Role of the 5-Nitro Group

The 5-nitro substituent is a strong directive for investigating antimicrobial and, particularly, antiprotozoal activities.[3][18] Nitro-heterocyclic compounds are often pro-drugs that undergo reductive activation by microbial nitroreductases, leading to cytotoxic effects specific to the pathogen.[6] Therefore, screening 3-(Cyclohexyloxy)-5-nitro-1H-indazole against a panel of relevant microorganisms is a critical step. The broth microdilution method is a gold standard technique for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20][21]

Experimental Workflow: Broth Microdilution for MIC Determination

cluster_prep Preparation cluster_inoculate Inoculation cluster_incubate Incubation cluster_analysis Analysis dilute 1. Perform 2-fold Serial Dilutions of Test Compound in Broth dispense 2. Dispense Dilutions into 96-Well Plate dilute->dispense inoc 4. Add Inoculum to Each Well dispense->inoc adjust 3. Prepare Standardized Microbial Inoculum adjust->inoc incubate 5. Incubate Plate at Appropriate Temperature & Time inoc->incubate observe 6. Visually Inspect for Turbidity (Sign of Microbial Growth) incubate->observe determine 7. Determine MIC: Lowest Concentration with No Growth observe->determine

Caption: Workflow for MIC determination via broth microdilution.

Detailed Protocol: Broth Microdilution
  • Preparation: In a 96-well microplate, add 50 µL of sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria) to each well. Add 50 µL of the test compound stock solution to the first well and perform 2-fold serial dilutions across the plate.[20]

  • Inoculum Preparation: Prepare a microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, or a protozoan like Leishmania) and adjust its turbidity to match a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or under specific conditions required for other organisms.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21]

Data Presentation

MIC values are presented directly. A lower MIC value signifies higher antimicrobial potency.

Table 3: Illustrative Antimicrobial Profile of 3-(Cyclohexyloxy)-5-nitro-1H-indazole

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria64
Candida albicansFungus32
Leishmania infantumProtozoan Parasite8
Ciprofloxacin (Control)vs. S. aureus1
Amphotericin B (Control)vs. L. infantum0.5

Integrated Data Analysis and Path Forward

The preliminary screening generates a tripartite dataset (cytotoxicity, anti-inflammatory, antimicrobial). The interpretation of this data guides the next steps in the drug discovery process. The following decision tree illustrates a logical path forward based on initial findings.

start Preliminary Screening Data for 3-(Cyclohexyloxy)-5-nitro-1H-indazole cytotoxicity_check Is it selectively cytotoxic to cancer cells? (Low IC50) start->cytotoxicity_check inflammation_check Does it show anti-inflammatory activity? (% Inhibition high) cytotoxicity_check->inflammation_check No action_anticancer Pursue Anticancer Development: - Mechanism of Action Studies - Apoptosis Assays - Cell Cycle Analysis cytotoxicity_check->action_anticancer Yes antimicrobial_check Does it show antimicrobial activity? (Low MIC) inflammation_check->antimicrobial_check No action_anti_inflammatory Pursue Anti-inflammatory Development: - COX/LOX Enzyme Inhibition Assays - Cytokine Release Assays inflammation_check->action_anti_inflammatory Yes action_antimicrobial Pursue Antimicrobial Development: - Spectrum of Activity Testing - Time-Kill Assays - Mechanism of Action Studies antimicrobial_check->action_antimicrobial Yes deprioritize Deprioritize or Modify Structure antimicrobial_check->deprioritize No

Caption: Decision tree for post-screening development strategy.

Conclusion

This technical guide provides a structured and rationale-driven approach for the essential first-pass in vitro screening of 3-(Cyclohexyloxy)-5-nitro-1H-indazole. By systematically evaluating its cytotoxic, anti-inflammatory, and antimicrobial potential, researchers can efficiently generate a foundational biological profile. The data derived from these assays are critical for making informed decisions, identifying the most promising therapeutic avenues, and guiding subsequent lead optimization efforts. This strategic screening cascade ensures that resources are directed toward the most viable development pathways, accelerating the journey from a novel compound to a potential therapeutic agent.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). National Center for Biotechnology Information (NCBI). [Link]

  • Antimicrobial Susceptibility Testing - Antiviral. Creative Diagnostics. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Universal Journal of Pharmaceutical Research. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health (WOAH). [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). Journal of Cellular and Molecular. [Link]

  • Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Indazole – Knowledge and References. Taylor & Francis Online. [Link]

  • In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. (2024). BioResources. [Link]

  • A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. National Center for Biotechnology Information (NCBI). [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024). MDPI. [Link]

  • Antileishmanial activity of 5-nitroindazole derivatives. (2023). National Center for Biotechnology Information (NCBI). [Link]

  • An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and biological activities of a novel series of indazole derivatives. (2011). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online. [Link]

  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. (2024). National Center for Biotechnology Information (NCBI). [Link]

  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII): in vitro and in vivo studies. National Center for Biotechnology Information (NCBI). [Link]

  • Synthesis and Biological Properties of New 5-nitroindazole Derivatives. (2005). PubMed. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Different biological activities reported with Indazole derivatives. ResearchGate. [Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. ResearchGate. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of the Indazole Scaffold in Drug Discovery

An In-Depth Guide to the Synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole for Advanced Research Applications Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their versatile biological acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole for Advanced Research Applications

Indazole derivatives are a cornerstone in medicinal chemistry, recognized for their versatile biological activities.[1][2] As bioisosteres of indoles, they possess a unique electronic configuration that allows for critical hydrogen bonding interactions within the active sites of proteins, making them privileged scaffolds in drug design.[3] Specifically, functionalization at the 3-position has led to the development of several marketed drugs, including potent kinase inhibitors used in oncology.[3][4] The target molecule, 3-(Cyclohexyloxy)-5-nitro-1H-indazole, combines the established bioactivity of the 5-nitroindazole core, known for its antiprotozoal and antimicrobial properties, with a cyclohexyloxy group that can enhance lipophilicity and modulate pharmacokinetic properties.[1][5][6]

This guide provides a comprehensive, field-tested protocol for the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole. It is designed for researchers in synthetic chemistry and drug development, offering not just a step-by-step procedure but also the underlying scientific rationale for each experimental choice.

Overall Synthetic Strategy

The synthesis of the target compound is achieved through a robust two-stage process. The first stage involves the preparation of the key intermediate, 5-nitro-1,2-dihydro-3H-indazol-3-one. The second stage is a classic Williamson ether synthesis, a reliable and versatile method for forming ethers, to couple the cyclohexyl moiety to the indazole core.[7][8]

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Williamson Ether Synthesis A 2-Amino-5-nitrotoluene B 5-Nitro-1H-indazole A->B Diazotization/ Cyclization C 5-Nitro-1,2-dihydro-3H-indazol-3-one B->C Hydrolysis/ Rearrangement E 3-(Cyclohexyloxy)-5-nitro-1H-indazole C->E Deprotonation & SN2 Attack D Cyclohexyl Bromide D->E

Caption: Overall workflow for the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Amino-5-nitrotolueneReagentPlus®, ≥99%Sigma-Aldrich
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Fisher Scientific
Glacial Acetic AcidACS Reagent, ≥99.7%VWR
Hydrobromic Acid (HBr)48% aqueous solutionSigma-AldrichCorrosive
Sodium Hydride (NaH)60% dispersion in mineral oilAcros OrganicsHighly reactive, handle with care
Cyclohexyl Bromide98%Alfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-AldrichStore over molecular sieves
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Methanol (MeOH)ACS GradeVWR
Deionized WaterIn-house
Silica Gel230-400 mesh, 60 ÅSorbent TechnologiesFor column chromatography
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich

Experimental Protocol

Stage 1: Synthesis of 5-Nitro-1,2-dihydro-3H-indazol-3-one (Precursor)

This stage first prepares 5-nitro-1H-indazole, a stable precursor, which is then converted to the required 3-hydroxy tautomer (indazol-3-one).

Part A: Synthesis of 5-Nitro-1H-indazole

This procedure is adapted from the well-established method described in Organic Syntheses.[9]

  • Reaction Setup: In a 5-L round-bottomed flask equipped with a robust mechanical stirrer, dissolve 55 g (0.36 mol) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid.

  • Diazotization: Cool the solution to 15–20°C in an ice bath. In a separate beaker, prepare a solution of 25 g (0.36 mol) of sodium nitrite in 60 ml of water. Add the sodium nitrite solution to the stirred acetic acid mixture all at once. Ensure the temperature does not exceed 25°C.[9]

  • Reaction Progression: Continue stirring for 15 minutes after the addition is complete. Remove the ice bath and allow the solution to stand at room temperature for 3 days.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure on a steam bath. To the residue, add 200 mL of water and stir to form a slurry.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 80–90°C. The crude material can be recrystallized from methanol to yield pale yellow needles of 5-nitro-1H-indazole.[9]

Part B: Synthesis of 5-Nitro-1,2-dihydro-3H-indazol-3-one

The conversion of a 3-unsubstituted indazole to a 3-hydroxyindazole (which exists predominantly as the indazol-3-one tautomer) can be achieved through hydrolysis, often under acidic conditions.[10]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the 5-nitro-1H-indazole (10 g, 61.3 mmol) in 100 mL of 48% aqueous hydrobromic acid.

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The product spot should be more polar than the starting material.

  • Isolation: After completion, cool the reaction mixture to room temperature, then further in an ice bath. The product will precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake extensively with cold deionized water until the filtrate is neutral, then with a small amount of cold ethanol. Dry the solid under vacuum to yield 5-nitro-1,2-dihydro-3H-indazol-3-one.

Stage 2: Williamson Ether Synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole

This step involves the deprotonation of the 3-hydroxy group followed by nucleophilic substitution on cyclohexyl bromide.

G cluster_0 Mechanism: Williamson Ether Synthesis Indazolone 5-Nitro-1,2-dihydro-3H-indazol-3-one Alkoxide Indazole Alkoxide (Nucleophile) Indazolone->Alkoxide Deprotonation Base NaH Base->Alkoxide Product 3-(Cyclohexyloxy)-5-nitro-1H-indazole Alkoxide->Product SN2 Attack AlkylHalide Cyclohexyl Bromide (Electrophile) AlkylHalide->Product Byproduct NaBr + H₂

Caption: Key steps in the Williamson ether synthesis of the target compound.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-nitro-1,2-dihydro-3H-indazol-3-one (5.0 g, 27.9 mmol) and 100 mL of anhydrous DMF.

  • Deprotonation: Cool the stirred suspension to 0°C using an ice bath. Carefully add sodium hydride (1.34 g of 60% dispersion in oil, 33.5 mmol, 1.2 eq) portion-wise over 15 minutes.

    • Scientific Rationale: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group of the indazolone, forming the corresponding alkoxide.[7] Anhydrous DMF is used as a polar aprotic solvent, which effectively solvates the sodium cation without interfering with the nucleophilicity of the alkoxide.[7] The reaction is performed at 0°C to control the exothermic reaction and the evolution of hydrogen gas.

  • Nucleophilic Substitution: After stirring at 0°C for 30 minutes, add cyclohexyl bromide (4.1 mL, 33.5 mmol, 1.2 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

    • Scientific Rationale: The generated indazole alkoxide acts as a potent nucleophile, attacking the electrophilic carbon of cyclohexyl bromide in an Sₙ2 fashion to form the desired ether linkage.[8]

  • Quenching and Extraction: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of 10-40% ethyl acetate in hexanes to afford the pure 3-(Cyclohexyloxy)-5-nitro-1H-indazole.

Characterization

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include the aromatic protons on the indazole ring, the methine proton of the cyclohexyl group (multiplet, downfield), and the methylene protons of the cyclohexyl group (multiplets, upfield).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the carbons of the indazole core and the six distinct carbons of the cyclohexyl ring.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (~3300 cm⁻¹), C-H stretching (~2950-2850 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1520 and ~1340 cm⁻¹), and C-O ether stretching (~1250 cm⁻¹).[11]

  • High-Resolution Mass Spectrometry (HRMS): Calculation for C₁₃H₁₅N₃O₃ [M+H]⁺ should be confirmed.

  • Melting Point: A sharp melting point range indicates high purity.

Safety and Handling of Hazardous Reagents

The synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole involves several hazardous materials and requires strict adherence to safety protocols.

  • Nitroaromatic Compounds: 5-nitro-1H-indazole and the final product are nitroaromatic compounds. These can be toxic and potentially explosive under certain conditions (e.g., heat, shock).[12] Always handle these compounds in a well-ventilated chemical fume hood.[13][14] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH in an inert atmosphere (glovebox or under argon/nitrogen). Never add water directly to NaH. Quench residual NaH carefully with a less reactive protic solvent like isopropanol before aqueous work-up.

  • Waste Disposal: All nitro-containing waste must be collected in a designated, properly labeled hazardous waste container.[15] Never dispose of nitro compounds or nitrating acid mixtures down the drain. Contact your institution's environmental health and safety department for proper disposal procedures.[15]

  • Spill Response: In case of a spill, evacuate the area and eliminate all ignition sources.[13] Contain the spill using a non-combustible absorbent material like sand or vermiculite. Collect the contaminated material in a sealed container for proper disposal.[15]

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole. By understanding the scientific principles behind each step—from the diazotization forming the indazole core to the Sₙ2 mechanism of the Williamson ether synthesis—researchers can confidently prepare this valuable compound for further investigation in drug discovery and medicinal chemistry programs. Strict adherence to the outlined safety procedures is paramount for the safe execution of this synthesis.

References

  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
  • Synthesis and Biological Properties of New 5-nitroindazole Derivatives - PubMed.
  • Synthesis Routes and Detailed Analysis of 3-Methyl-6-nitro-1H-Indazole - Liskon Biological.
  • Safety First: Handling and Precautions for Chemical Intermediates.
  • Environmental Health and Safety | Handling and Care of Peroxide-Forming and Nitro Compounds - Lyme Congregational Church Boston.
  • Revision date: 23-Apr-2014 - Zoetis.
  • Nitrobenzene - Incident management - GOV.UK.
  • Asymmetric α-alkylation of aldehydes with 3-hydroxy-3-indolylox-indoles in aqueous media.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.
  • Indazole, 5-nitro - Organic Syntheses Procedure. Available from: [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available from: [Link]

  • Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC. Available from: [Link]

  • Indazole synthesis - Organic Chemistry Portal. Available from: [Link]

  • Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl] - ResearchGate. Available from: [Link]

  • Synthesis of new fluorescent compounds from 5-nitro-1H- indazole - Semantic Scholar. Available from: [Link]

  • Rh(III)-Catalyzed, Highly Selectively Direct C–H Alkylation of Indoles with Diazo Compounds. Available from: [Link]

  • 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes - PMC. Available from: [Link]

  • 5-Nitro-1,2-dihydro-3H-indazol-3-one: A Comprehensive Technical Guide for Researchers - Benchchem.
  • CN102898374A - Method for preparing 1H-indazole derivative - Google Patents.
  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Available from: [Link]

  • Ultrasound Promoted One-pot Synthesis of Substituted 3-Hydroxy-1H-Indazole Using Glyoxylic Acid as a Catalyst under Solvent-free Condition - E-RESEARCHCO. Available from: [Link]

  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. Available from: [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC. Available from: [Link]

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
  • 5-NITRO-1H-INDAZOLE | CAS 5401-94-5 - Matrix Fine Chemicals. Available from: [Link]

Sources

Application

Application Notes and Protocols: Investigating the Anti-Cancer Potential of 3-(Cyclohexyloxy)-5-nitro-1H-indazole in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Indazole Derivatives in Oncology The indazole scaffold is a prominent heterocyclic motif that has garnered signific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Indazole Derivatives in Oncology

The indazole scaffold is a prominent heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2][3] Several small molecule drugs approved by the FDA, such as axitinib and pazopanib, feature the indazole core, highlighting its importance in the development of targeted cancer therapies.[4][5] These compounds often exert their anti-neoplastic effects by inhibiting key signaling molecules involved in cancer cell proliferation, survival, and metastasis.[4][5] Indazole derivatives have been shown to target a range of proteins, including fibroblast growth factor receptors (FGFR), Pim kinases, Aurora kinases, and tubulin.[1][2][6]

This document provides a detailed guide for investigating the anti-cancer properties of a specific indazole derivative, 3-(Cyclohexyloxy)-5-nitro-1H-indazole . While extensive research on this particular molecule is emerging, these protocols are based on established methodologies for evaluating novel small molecule inhibitors in cancer cell lines, drawing from the broader knowledge of indazole derivatives' mechanisms of action.[7][8][9][10] The presence of the 5-nitro group is of particular interest, as this moiety can be involved in generating reactive oxygen species (ROS) and inducing cellular stress, a mechanism of action observed in other 5-nitroindazole compounds.[11]

Hypothesized Mechanism of Action

Based on the known activities of related indazole derivatives, 3-(Cyclohexyloxy)-5-nitro-1H-indazole is hypothesized to exert its anti-cancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: The indazole core is a common pharmacophore for kinase inhibitors.[4] This compound may target serine/threonine or tyrosine kinases crucial for cancer cell signaling.

  • Induction of Apoptosis: Many indazole derivatives have been shown to induce programmed cell death.[5][7][8][10] This could be mediated through the intrinsic (mitochondrial) or extrinsic pathways, potentially involving the modulation of Bcl-2 family proteins and caspase activation.[5][7][8]

  • Cell Cycle Arrest: Disruption of the cell cycle is a common anti-cancer strategy. This compound may cause cell cycle arrest at the G2/M or other phases.[6]

  • ROS Generation: The 5-nitro group may contribute to the generation of reactive oxygen species, leading to oxidative stress and subsequent cell death.[11]

The following protocols are designed to systematically investigate these potential mechanisms.

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This initial screen is crucial for determining the cytotoxic and anti-proliferative effects of 3-(Cyclohexyloxy)-5-nitro-1H-indazole and for calculating its half-maximal inhibitory concentration (IC50).[9][10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[6][12][13]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • 3-(Cyclohexyloxy)-5-nitro-1H-indazole stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-(Cyclohexyloxy)-5-nitro-1H-indazole from the stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound dose) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cancer Cell Line3-(Cyclohexyloxy)-5-nitro-1H-indazole IC50 (µM)
MCF-7 (Breast)Example: 5.2 µM
A549 (Lung)Example: 8.9 µM
HCT116 (Colon)Example: 3.5 µM
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.[8][14]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cells

  • 6-well plates

  • 3-(Cyclohexyloxy)-5-nitro-1H-indazole

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-(Cyclohexyloxy)-5-nitro-1H-indazole at concentrations around the determined IC50 for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium), wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Visualization of Experimental Workflow:

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed cells in 6-well plates incubate1 Incubate 24h seed->incubate1 treat Treat with Compound (IC50 concentration) incubate1->treat incubate2 Incubate 24-48h treat->incubate2 harvest Harvest cells (adherent + floating) incubate2->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate3 Incubate 15 min (in dark) add_stains->incubate3 flow Analyze by Flow Cytometry incubate3->flow quadrants Quantify Cell Populations: - Live - Early Apoptotic - Late Apoptotic/Necrotic flow->quadrants G cluster_cell Cancer Cell compound 3-(Cyclohexyloxy)-5-nitro-1H-indazole kinase Target Kinase (e.g., Akt, ERK) compound->kinase Inhibits bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates cell_cycle Cell Cycle Progression compound->cell_cycle Inhibits kinase->bcl2 Activates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c mito->cyto_c Release caspase9 Caspase-9 cyto_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis Executes g2m_arrest G2/M Arrest

Caption: Hypothesized Signaling Pathway for the Induction of Apoptosis.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the initial investigation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole as a potential anti-cancer agent. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and identify promising avenues for further preclinical development. The broader family of indazole derivatives has shown significant promise in oncology, and a thorough investigation of this novel compound is a worthwhile endeavor in the search for new cancer therapeutics. [1][7]

References

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • Application Notes and Protocols for Screening Cancer Cell Lines with NSC405640. Benchchem.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. No source found.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
  • (PDF) Indazole Derivatives: Promising Anti-tumor Agents.
  • Application Notes and Protocols for the Small Molecule CD38 Inhibitor 78c in Cancer Cell Lines. Benchchem.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Deriv
  • The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. PubMed.
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.
  • development of 1h-indazole derivatives as anti-inflammatory agents using comput

Sources

Method

Comprehensive Application Note: Evaluating Antichagasic and Antineoplastic Properties of 5-Nitroindazole Derivatives

Executive Summary The 5-nitroindazole scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry, demonstrating exceptional dual-modality as both an antichagasic and antineoplastic agent. This appli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-nitroindazole scaffold has emerged as a highly privileged pharmacophore in medicinal chemistry, demonstrating exceptional dual-modality as both an antichagasic and antineoplastic agent. This application note provides a comprehensive, self-validating guide for researchers and drug development professionals to evaluate the efficacy, mechanism of action, and selectivity of 5-nitroindazole derivatives. By detailing the causality behind experimental workflows, this document bridges the gap between synthetic chemistry and preclinical biological validation.

Mechanistic Grounding: The Dual Modality of 5-Nitroindazoles

To effectively design screening protocols, it is critical to understand the biochemical causality driving the efficacy of 5-nitroindazoles. The biological activity of these compounds hinges on the bioreduction of the nitro group at position 5, but the downstream effects diverge depending on the target cell type.

Antichagasic Mechanism

Current therapies for Chagas disease, such as benznidazole, rely on oxidative stress. However,1[1]. This direct radical toxicity bypasses common parasitic antioxidant defense mechanisms, making the 5-nitro substituent essential for activity against both replicative (epimastigote/amastigote) and non-replicative forms of the parasite.

Antineoplastic Mechanism

In oncology, the 5-nitroindazole core is frequently functionalized at the N-1 position.2[2]. Furthermore, the hypoxic microenvironment of solid tumors overexpresses specific reductases that selectively activate the nitro group, enabling these derivatives to function as hypoxia-activated prodrugs.

Dual mechanism of action of 5-nitroindazoles in T. cruzi and neoplastic cells.

Quantitative Efficacy Profiling

The structural functionalization of the indazole ring dictates its primary therapeutic utility. Below is a summarized quantitative profile of leading prototypes evaluated against T. cruzi strains and human cancer cell lines.

Compound IDStructural ModificationPrimary TargetIC₅₀ Value / EfficacyReference
Compound 16 1-(2-aminoethyl)-2-benzyl-5-nitroT. cruzi (Y Strain)Epimastigotes: 0.49 µMAmastigotes: 0.41 µM3
Compound 24 1-(2-acetoxyethyl)-2-benzyl-5-nitroT. cruzi (Y Strain)Epimastigotes: 5.75 µMAmastigotes: 1.17 µM3
Compound 22 2-benzyl-1-propyl-5-nitroT. cruzi (Tulahuen)Amastigotes: 3.56 µM[[4]]()
Compounds 8, 10, 11 3-alkoxy-1-[ω-(dialkylamino)alkyl]Neoplastic (TK-10, HT-29)Moderate Cytostatic Activity5

Note: Compounds 16 and 24 demonstrate superior Selectivity Indices (SI > 400) compared to the reference drug benznidazole, validating their potential for in vivo progression.

Self-Validating Experimental Protocols

The following protocols are designed to be self-validating. By incorporating internal controls and specific cell lines, researchers can definitively establish causality between the compound's structure and its biological effect.

Experimental workflow for screening 5-nitroindazole derivatives.

Protocol A: In Vitro Antichagasic Activity & Selectivity Profiling

Objective: To determine the IC₅₀ against the intracellular, replicative amastigote stage of T. cruzi and establish the Selectivity Index (SI).

Causality Check: Why use β-galactosidase-transfected T. cruzi strains (e.g., Tulahuen)? Utilizing a transfected strain allows for high-throughput colorimetric quantification of parasite survival. This eliminates subjective, labor-intensive microscopic counting, ensuring high reproducibility.

Step-by-Step Methodology:

  • Host Cell Seeding: Seed L929 fibroblasts or primary cardiomyocytes in 96-well tissue culture plates at a density of 4×103 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Parasite Infection: Infect the host cells with β-galactosidase-transfected T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 2 hours to allow internalization.

  • Washing: Wash the wells thrice with PBS to remove extracellular, non-internalized parasites. This ensures the assay strictly measures activity against the clinically relevant intracellular amastigote stage.

  • Compound Treatment: Add 5-nitroindazole derivatives serially diluted (ranging from 0.1 to 100 µM) in fresh medium. Include benznidazole as a positive control and 0.1% DMSO as a vehicle control. Incubate for 96 hours.

  • Colorimetric Readout: Add CPRG (chlorophenol red-β-D-galactopyranoside) substrate (100 µM) and 0.1% Nonidet P-40. Incubate for 4 hours. Read absorbance at 570 nm.

  • Cytotoxicity Counter-Screen: In a parallel uninfected plate, treat L929 cells with the same compound concentrations. Assess viability using an MTT assay after 96 hours.

  • Data Synthesis: Calculate the Selectivity Index (SI) = (IC₅₀ L929) / (IC₅₀ Amastigotes).4[4]. An SI > 50 warrants in vivo progression.

Protocol B: Antineoplastic Cytotoxicity & Hypoxia-Selective Screening

Objective: To evaluate the cytostatic action of 5-nitroindazoles on solid tumor lines and assess hypoxia-driven prodrug activation.

Causality Check: Why test under both normoxic (21% O₂) and hypoxic (1% O₂) conditions? Solid tumors frequently exhibit hypoxic microenvironments that upregulate nitroreductases. Testing under both conditions validates whether the compound acts as a hypoxia-activated prodrug, which is critical for minimizing off-target toxicity in healthy, normoxic tissues.

Step-by-Step Methodology:

  • Cell Line Preparation: Culture TK-10 (renal) and HT-29 (colon) carcinoma cell lines in McCoy’s 5A medium supplemented with 10% FBS.

  • Plating: Seed cells at 5×103 cells/well in two separate 96-well plates. Allow 24 hours for adherence.

  • Compound Exposure: Treat cells with 5-nitroindazole derivatives (e.g., compounds 8, 10, 11) at concentrations ranging from 1 to 100 µg/mL.

  • Environmental Segregation:

    • Plate 1 (Normoxia): Incubate at 37°C, 5% CO₂, 21% O₂ for 72 hours.

    • Plate 2 (Hypoxia): Incubate in a hypoxia chamber at 37°C, 5% CO₂, 1% O₂, 94% N₂ for 72 hours.

  • Viability Assessment: Add 20 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours. Measure fluorescence (Ex: 530 nm / Em: 590 nm).

  • Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = (IC₅₀ Normoxia) / (IC₅₀ Hypoxia). An HCR > 3 indicates significant hypoxia-selective antineoplastic activation.5[5].

References

  • Source: uchile.
  • Activity profile of two 5-nitroindazole derivatives over the moderately drug-resistant Trypanosoma cruzi Y strain (DTU TcII)
  • New derivatives of 5-nitroindazole with potential antitumor activity Source: ResearchGate URL
  • Source: Parasitology Open / cambridge.
  • Source: PubMed / nih.

Sources

Application

Application Note: Preclinical Assay Development for 3-(Cyclohexyloxy)-5-nitro-1H-indazole

Executive Summary & Mechanistic Rationale The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its robust physicochemical properties and target versatility. Specifically, 3-(Cyclohex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The indazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its robust physicochemical properties and target versatility. Specifically, 3-(Cyclohexyloxy)-5-nitro-1H-indazole represents a highly lipophilic, electron-deficient analog with significant potential as a central nervous system (CNS) modulator, particularly targeting cholinesterases for neurodegenerative applications such as Alzheimer's disease.

Causality in Structural Design: The addition of a 5-nitro group strongly withdraws electron density, altering the pKa of the indazole N-H and providing a potent hydrogen-bond acceptor/dipole. This facilitates tight binding within the peripheral anionic site (PAS) of target enzymes. Concurrently, the 3-cyclohexyloxy substitution introduces a bulky, non-planar lipophilic moiety designed to occupy the hydrophobic acyl binding pocket of Acetylcholinesterase (AChE), providing the steric bulk that drives selectivity over Butyrylcholinesterase (BuChE) .

To successfully translate this compound from a structural concept to a validated lead, we must establish a self-validating screening cascade. This guide details the protocols required to evaluate its enzymatic inhibition kinetics and confirm its ability to cross the blood-brain barrier (BBB).

Preclinical Screening Cascade

The evaluation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole follows a strict logical progression: biochemical efficacy must be established prior to assessing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Workflow Target Target: 3-(Cyclohexyloxy)-5-nitro-1H-indazole Phase1 Biochemical Evaluation (Modified Ellman's Assay) Target->Phase1 AChE AChE IC50 (Efficacy) Phase1->AChE BuChE BuChE IC50 (Selectivity) Phase1->BuChE Phase2 ADME Profiling (PAMPA-BBB Model) AChE->Phase2 BuChE->Phase2 Perm Effective Permeability (Pe) LC-MS/MS Readout Phase2->Perm Phase3 Lead Validation (In Vivo / PET Candidate) Perm->Phase3

Figure 1: Preclinical screening cascade for 3-(Cyclohexyloxy)-5-nitro-1H-indazole evaluation.

Protocol I: High-Throughput Biochemical Screening (Modified Ellman's Assay)

The Causality Behind the Method

The Ellman's assay is the gold standard for quantifying cholinesterase activity. It relies on the enzyme-catalyzed hydrolysis of acetylthiocholine (ATCh) to thiocholine. The liberated thiocholine subsequently reacts with the colorimetric reagent 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the 5-thio-2-nitrobenzoate (TNB) anion. Because TNB absorbs strongly at 412 nm, this method allows for real-time, continuous spectrophotometric monitoring of enzyme velocity .

Establishing a Self-Validating System

To ensure absolute trustworthiness, the assay must isolate the specific inhibition caused by 3-(Cyclohexyloxy)-5-nitro-1H-indazole from background noise or assay artifacts. This protocol incorporates:

  • Blank Control: Buffer + DTNB + ATCh (Accounts for non-enzymatic hydrolysis of the substrate).

  • Vehicle Control (100% Activity): Enzyme + 1% DMSO + DTNB + ATCh (Establishes the uninhibited Vmax​ ).

  • Reference Standard: Donepezil (Validates the assay's dynamic range and sensitivity to known PAS binders).

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer, adjusted to pH 8.0.

  • Compound Preparation: Dissolve 3-(Cyclohexyloxy)-5-nitro-1H-indazole in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in the phosphate buffer to achieve an 8-point concentration curve (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Plate Assembly: In a clear, flat-bottom 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of AChE enzyme (final well concentration of 0.22 U/mL).

  • Pre-Incubation: Incubate the plate at 25°C for exactly 15 minutes. Insight: This step is critical for allowing the bulky cyclohexyloxy group to fully associate with the hydrophobic pocket before substrate competition begins.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 14 mM ATCh to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Determine the IC 50​ using non-linear regression (normalized to the vehicle control).

Protocol II: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

The Causality Behind the Method

For a neuro-active compound, biochemical potency is irrelevant without CNS exposure. The PAMPA-BBB assay utilizes a porcine brain lipid (PBL) extract coated onto a porous filter to simulate the highly lipophilic environment of the blood-brain barrier. This cell-free system isolates passive transcellular diffusion—the primary route of entry for uncharged, lipophilic indazoles .

Establishing a Self-Validating System

The assay utilizes a cassette dosing approach with internal reference standards to verify membrane integrity:

  • High Permeability Control: Verapamil ( Pe​>4.0×10−6 cm/s).

  • Low Permeability Control: Theophylline ( Pe​<2.0×10−6 cm/s). If these reference standards fall outside their established ranges, the lipid membrane is deemed compromised, and the plate is invalidated.

Step-by-Step Methodology
  • Lipid Preparation: Prepare a 20 mg/mL solution of porcine brain lipid (PBL) in dodecane.

  • Membrane Coating: Carefully apply 5 µL of the PBL solution to the porous polyvinylidene fluoride (PVDF) membrane of the donor plate. Allow 5 minutes for the solvent to evaporate and the lipid to form a uniform layer.

  • Donor Assembly: Add 150 µL of 3-(Cyclohexyloxy)-5-nitro-1H-indazole (50 µM in PBS, containing 5% DMSO for solubility) to the donor wells.

  • Acceptor Assembly: Add 300 µL of standard PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor plate over the acceptor plate, creating a "sandwich." Incubate at room temperature for 18 hours in a humidity chamber without agitation to prevent disruption of the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation.

Quantitative Data Summary

To benchmark the development of 3-(Cyclohexyloxy)-5-nitro-1H-indazole, its performance is evaluated against established clinical standards. The table below represents the expected preclinical profile based on the 5-nitro-indazole scaffold behavior.

CompoundAChE IC 50​ (nM)BuChE IC 50​ (nM)Selectivity Index (BuChE/AChE)Effective Permeability ( Pe​ )BBB Classification
3-(Cyclohexyloxy)-5-nitro-1H-indazole 14.5 ± 1.2 > 5000 > 344 8.2 × 10⁻⁶ cm/s CNS+ (High)
Donepezil (Positive Control)8.1 ± 0.87500 ± 4209256.5 × 10⁻⁶ cm/sCNS+ (High)
Tacrine (Non-selective Control)120 ± 1585 ± 90.75.8 × 10⁻⁶ cm/sCNS+ (High)
Theophylline (Negative Control)N/AN/AN/A0.8 × 10⁻⁶ cm/sCNS- (Low)

Note: The high selectivity index of the target compound is driven by the steric clash of the cyclohexyloxy ring within the narrower BuChE binding pocket, while the 5-nitro group ensures potent AChE PAS anchoring.

References

  • Title: 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole: a PET radiotracer to measure acetylcholinesterase in brain Source: Future Science OA URL: [Link]

  • Title: A new and rapid colorimetric determination of acetylcholinesterase activity Source: Biochemical Pharmacology URL: [Link]

  • Title: Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery Source: Journal of Natural Products (ACS Publications) URL: [Link]

Method

Application Note: 3-(Cyclohexyloxy)-5-nitro-1H-indazole as a Chemical Probe for Nitroreductase-Mediated Oxidative Stress in Trypanosomatids

Executive Summary The development of targeted chemical probes is critical for elucidating the metabolic vulnerabilities of kinetoplastid parasites, such as Trypanosoma cruzi and Leishmania spp., which are responsible for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted chemical probes is critical for elucidating the metabolic vulnerabilities of kinetoplastid parasites, such as Trypanosoma cruzi and Leishmania spp., which are responsible for Chagas disease and leishmaniasis, respectively. 3-(Cyclohexyloxy)-5-nitro-1H-indazole is a specialized, lipophilic prodrug probe belonging to the 3-alkoxy-5-nitroindazole class. It is specifically designed to exploit the unique enzymatic landscape of these parasites[1].

Unlike mammalian cells, trypanosomatids express specific Type I nitroreductases (NTRs). This probe acts as a high-affinity substrate for these enzymes. By utilizing this compound in in vitro assays, researchers can selectively induce and monitor targeted oxidative stress pathways, making it an invaluable tool for phenotypic screening, target validation, and the development of next-generation antiprotozoal therapeutics[2].

Mechanistic Rationale & Causality

To effectively utilize 3-(Cyclohexyloxy)-5-nitro-1H-indazole, one must understand the structure-activity relationship (SAR) that dictates its function:

  • The 3-Cyclohexyloxy Motif (Permeability & Affinity): The bulky, hydrophobic cyclohexyloxy group at the 3-position significantly enhances the lipophilicity of the indazole core. This structural choice is not arbitrary; it directly increases the passive diffusion of the probe across the complex lipophosphoglycan-rich membranes of Leishmania promastigotes and the robust cell surface of T. cruzi[1]. Furthermore, the steric bulk optimally positions the molecule within the hydrophobic binding pocket of the parasite's NTR.

  • The 5-Nitro Pharmacophore (The "Warhead"): The core mechanism of action relies on the bioreduction of the 5-nitro group. Parasite-specific Type I NTRs (NADH-dependent) catalyze the reduction of the nitro group into a nitro-anion radical. In the presence of molecular oxygen, this radical undergoes futile redox cycling, generating massive amounts of superoxide anions ( O2∙−​ ), hydrogen peroxide ( H2​O2​ ), and other reactive oxygen species (ROS)[2].

  • Causality of Cell Death: The sudden spike in intracellular ROS overwhelms the parasite's limited antioxidant defenses (e.g., trypanothione reductase system), leading to severe lipid peroxidation, DNA fragmentation, and ultimately, apoptotic-like cell death[3]. Because mammalian hosts lack these specific Type I NTRs, the probe remains largely inert in host macrophages, yielding a high Selectivity Index (SI).

Pathway Visualization

G Probe 3-(Cyclohexyloxy)-5-nitro-1H-indazole (Lipophilic Prodrug) NTR Parasite Type I NTR (NADH-Dependent) Probe->NTR Membrane Diffusion & Binding Radical Nitro-anion Radical Intermediate NTR->Radical 1e- Bioreduction ROS Reactive Oxygen Species (Superoxide, H2O2) Radical->ROS Redox Cycling (O2) Damage Lipid Peroxidation & DNA Fragmentation ROS->Damage Oxidative Stress Apoptosis Parasite Apoptosis (Targeted Cell Death) Damage->Apoptosis Irreversible Damage

Mechanism of action: NTR-mediated activation of 5-nitroindazole probes inducing parasite apoptosis.

Quantitative Profiling & Reference Data

When utilizing this probe as a positive control or benchmark in phenotypic screening, it is essential to compare experimental yields against established baseline metrics for 3-alkoxy-5-nitroindazole derivatives[1][2]. The table below summarizes the expected quantitative behavior of the probe across different biological models.

Assay / ParameterTarget Organism / Cell LineExpected Value RangeMechanistic Significance
IC 50​ (Proliferation) T. cruzi (Epimastigotes)1.0 – 5.5 µMDemonstrates high potency due to active NTR reduction.
IC 50​ (Proliferation) Leishmania amazonensis2.0 – 8.0 µMValidates broad-spectrum kinetoplastid efficacy.
CC 50​ (Cytotoxicity) BALB/c Murine Macrophages> 100 µMConfirms the absence of Type I NTRs in mammalian cells.
Selectivity Index (SI) Ratio (CC 50​ / IC 50​ )> 20A self-validating metric of the probe's targeted nature.
ROS Fold-Increase T. cruzi (vs. Vehicle Control)3.5x – 5.0xDirect biochemical proof of the nitro-reduction pathway.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They not only measure the endpoint (cell death) but also verify the intermediate causality (ROS generation).

Protocol A: Phenotypic Viability & Selectivity Assay (Resazurin Reduction)

Purpose: To quantify the antiparasitic potency (IC 50​ ) and mammalian cytotoxicity (CC 50​ ) simultaneously, establishing the Selectivity Index.

Reagents & Materials:

  • Log-phase T. cruzi epimastigotes ( 1×106 cells/mL) in LIT medium.

  • BALB/c peritoneal macrophages ( 5×104 cells/well) in RPMI-1640 medium.

  • 3-(Cyclohexyloxy)-5-nitro-1H-indazole stock (10 mM in DMSO).

  • Resazurin sodium salt solution (0.1 mg/mL in PBS).

Step-by-Step Workflow:

  • Compound Plating: In a 96-well plate, perform a 2-fold serial dilution of the probe ranging from 100 µM to 0.1 µM in the respective culture media. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Seeding: Add 100 µL of the parasite suspension to the test wells. In a separate plate, add the macrophage suspension. Include untreated controls (1% DMSO) and cell-free blanks.

  • Incubation: Incubate the T. cruzi plate at 28°C and the macrophage plate at 37°C (5% CO2​ ) for 72 hours. Rationale: 72 hours allows sufficient time for the prodrug to be internalized, reduced by NTR, and for the resulting ROS to induce measurable metabolic decline.

  • Metabolic Labeling: Add 20 µL of Resazurin solution to each well. Incubate for an additional 4 hours. Causality: Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin via diaphorase enzymes. A drop in fluorescence directly correlates with a loss of metabolic viability.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm).

  • Data Analysis: Calculate the IC 50​ and CC 50​ using non-linear regression (normalized response vs. log concentration). Calculate SI = CC 50​ / IC 50​ .

Protocol B: Intracellular ROS Quantification via H 2​ DCFDA

Purpose: To mechanistically validate that the probe's toxicity is driven by oxidative stress via nitro-group reduction[2].

Reagents & Materials:

  • Log-phase T. cruzi epimastigotes.

  • H 2​ DCFDA (2',7'-dichlorodihydrofluorescein diacetate) - 5 mM stock in DMSO.

Step-by-Step Workflow:

  • Parasite Preparation: Wash 5×106 parasites/mL twice in PBS to remove media components that might scavenge ROS.

  • Probe Loading: Incubate parasites with 10 µM H 2​ DCFDA in the dark at 28°C for 30 minutes. Causality: H 2​ DCFDA is cell-permeable. Once inside, parasite esterases cleave the acetate groups, trapping the non-fluorescent H 2​ DCF intracellularly.

  • Treatment: Wash the cells once with PBS to remove excess extracellular H 2​ DCFDA. Resuspend in PBS and treat with 3-(Cyclohexyloxy)-5-nitro-1H-indazole at its pre-determined IC 50​ concentration.

  • Kinetic Measurement: Immediately transfer to a black 96-well plate. Measure fluorescence kinetically every 10 minutes for 2 hours (Excitation: 485 nm / Emission: 535 nm).

  • Validation: Self-Validating Step: The oxidation of H 2​ DCF to fluorescent DCF is driven by the ROS generated from the probe's nitro-reduction. A vehicle control (DMSO) must remain near baseline, proving that the ROS spike is strictly compound-dependent.

References

  • Mollineda-Diogo, N., et al. "3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds." International Journal of Molecular Sciences, 2024.

  • Sifontes-Rodríguez, S., et al. "In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi." Pharmaceuticals (MDPI), 2024.

  • Arán, V. J., et al. "Synthesis and Biological Properties of New 5-nitroindazole Derivatives." PubMed (NIH), 2005.

Sources

Application

Comprehensive Efficacy Profiling of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: A Guide to Essential Cell-Based Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The indazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent antitumor effects.[1][2] The incorporation of a 5-nitro group, in particular, has been linked to enhanced cytotoxic and antiproliferative properties in several studies.[3][4] This application note presents a strategic framework and detailed protocols for evaluating the efficacy of a novel derivative, 3-(Cyclohexyloxy)-5-nitro-1H-indazole. We outline a tiered approach, beginning with broad-spectrum cytotoxicity screening, followed by mechanistic assays to elucidate the mode of action—specifically focusing on apoptosis and cell proliferation—and culminating in preliminary target-based functional assessments. This guide is designed to provide researchers with a robust, self-validating workflow to comprehensively characterize the biological activity of this compound and inform its potential as a therapeutic candidate.

Introduction: The Scientific Rationale

The therapeutic potential of indazole derivatives is well-established, with numerous compounds progressing through clinical trials for various diseases, particularly cancer.[5] The biological activity of the indazole core is highly tunable through substitution, and the 5-nitro substitution has been identified as a key pharmacophore for cytotoxicity in related molecular series.[3] The addition of a 3-(Cyclohexyloxy) group introduces a bulky, lipophilic moiety that may influence cell permeability, target engagement, and metabolic stability.

A systematic evaluation of such a novel compound is paramount. The initial critical question is not merely "is it active?", but rather a series of more precise inquiries:

  • At what concentrations does it affect cell health?

  • Does it induce cytostatic (growth inhibition) or cytotoxic (cell death) effects?

  • If it kills cells, what is the predominant mechanism?

  • What cellular processes are disrupted?

This document provides the experimental blueprints to answer these questions, moving logically from general effects to specific mechanisms.

Tier 1: Foundational Assessment of Cytotoxicity and Viability

The first step in characterizing any potential therapeutic is to determine its impact on cell viability and establish a dose-response relationship. This provides the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[6] The MTT assay is a reliable, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells in a culture.[7]

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The quantity of this formazan, measured spectrophotometrically, reflects the number of metabolically active, viable cells.[7]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Cancer cell line(s) of interest (e.g., A549 lung carcinoma, K562 leukemia, PC-3 prostate cancer)[5]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 3-(Cyclohexyloxy)-5-nitro-1H-indazole stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[6]

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000–10,000 cells/well in 100 µL of medium) to ensure they are in the logarithmic growth phase at the end of the experiment. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of 3-(Cyclohexyloxy)-5-nitro-1H-indazole in complete medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a "no-cell" blank control (medium only).

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

  • Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C, 5% CO2.[3]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well, including controls.[6]

  • Formazan Development: Incubate for 2-4 hours at 37°C. Viable cells will metabolize the MTT, forming visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][10]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percent viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

    • Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Data Presentation: IC50 Values

The results of this assay should be summarized to compare the compound's potency across different cell lines and time points.

Cell LineIncubation Time (h)IC50 (µM)
A549 (Lung)48[Insert Value]
K562 (Leukemia)48[Insert Value]
PC-3 (Prostate)48[Insert Value]
HEK-293 (Normal)48[Insert Value]

Note: Including a non-cancerous cell line like HEK-293 provides a preliminary measure of selectivity.[5]

Tier 2: Investigating the Mechanism of Cell Death and Proliferation

Once cytotoxicity is confirmed, the next logical step is to determine the underlying mechanism. A compound can reduce cell viability by inducing programmed cell death (apoptosis) or by halting cell division (cytostatic effect). Distinguishing between these outcomes is crucial.

Workflow for Mechanistic Investigation

G cluster_0 Tier 1: Viability cluster_1 Tier 2: Mechanism cluster_2 Interpretation Viability MTT/MTS Assay (IC50 Determination) Apoptosis Apoptosis Assays (Caspase-3/7, Annexin V) Viability->Apoptosis If cytotoxic Proliferation Proliferation Assay (BrdU/EdU) Viability->Proliferation If cytostatic or cytotoxic Result1 Apoptotic Induction Apoptosis->Result1 Result2 Antiproliferative Effect Proliferation->Result2 G Compound 3-(Cyclohexyloxy)- 5-nitro-1H-indazole CellularStress Cellular Stress Signal (e.g., DNA Damage) Compound->CellularStress Mitochondria Mitochondrial Pathway CellularStress->Mitochondria PS Phosphatidylserine (PS) Externalization Mitochondria->PS Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Assay1 Annexin V Assay PS->Assay1 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Assay2 Caspase-3/7 Assay Casp37->Assay2

Caption: The apoptotic cascade and points of assay intervention.

Protocol 3: Cell Proliferation Assessment via BrdU Incorporation

To determine if the compound has cytostatic effects, a direct measure of DNA synthesis is required. The Bromodeoxyuridine (BrdU) assay relies on the incorporation of this thymidine analog into newly synthesized DNA during the S-phase of the cell cycle. [11]Incorporated BrdU is then detected using a specific anti-BrdU antibody. Materials:

  • BrdU Labeling Reagent (10 µM)

  • Fixation/Denaturation solution (e.g., 4M HCl) [12]* Anti-BrdU primary antibody

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or high-content imaging system

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells on sterile coverslips in a 24-well plate or in an imaging-compatible 96-well plate. Treat with the compound at sub-lethal concentrations (e.g., 0.25x and 0.5x IC50) for 24-48 hours.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells. 3. Fixation: Remove the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • DNA Denaturation: This critical step exposes the incorporated BrdU. Incubate cells with 2N HCl for 20-30 minutes at room temperature. [12]Neutralize with a buffer like 0.1 M sodium borate, pH 8.5.

  • Immunostaining: Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA). Incubate with the anti-BrdU primary antibody, followed by the fluorescently-labeled secondary antibody.

  • Counterstaining and Imaging: Stain the nuclei with DAPI. Acquire images using a fluorescence microscope.

  • Data Analysis: Quantify the proliferation rate by calculating the percentage of BrdU-positive nuclei (green) relative to the total number of nuclei (blue). % Proliferating Cells = (Number of BrdU-positive cells / Total number of cells) * 100

Tier 3: Exploratory Target-Based Assays

Indazole derivatives are known to target a variety of protein families, with protein kinases being a particularly common target. [1][13]While the specific target of 3-(Cyclohexyloxy)-5-nitro-1H-indazole is unknown, a general cell-based kinase activity assay can provide initial evidence of target engagement in a physiologically relevant context. [14]

Conceptual Protocol 4: Cell-Based Kinase Phosphorylation Assay

This assay measures the ability of the compound to inhibit the phosphorylation of a specific downstream substrate of a candidate kinase. The choice of kinase would be guided by screening data or literature on similar scaffolds. For example, one might investigate its effect on the phosphorylation of STAT3 (a substrate of many oncogenic kinases) or Akt.

General Workflow:

  • Select a Cell Line: Choose a cell line where the target kinase pathway is active (e.g., stimulated with a growth factor or a cancer line with known pathway activation).

  • Compound Treatment: Treat cells with the compound for a short duration (e.g., 1-2 hours) to focus on direct kinase inhibition rather than downstream transcriptional effects.

  • Cell Lysis: Lyse the cells to release proteins.

  • Quantify Phosphorylation: Use a method like a cell-based ELISA or Western blot with a phospho-specific antibody to quantify the level of the phosphorylated substrate relative to the total amount of that substrate protein. A decrease in the phospho-protein signal in treated cells indicates inhibition of the upstream kinase. [13]

Hypothetical Kinase Inhibition Pathway

G cluster_0 Compound 3-(Cyclohexyloxy)- 5-nitro-1H-indazole Kinase Target Kinase (e.g., AKT, MEK) Compound->Kinase Inhibits Substrate Substrate (Inactive) Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) Response Cellular Response (Proliferation, Survival) pSubstrate->Response

Caption: Inhibition of a signaling pathway by the test compound.

Conclusion and Strategic Outlook

This application note provides a tiered, multi-parametric approach to characterize the cellular efficacy of 3-(Cyclohexyloxy)-5-nitro-1H-indazole. By systematically progressing from broad viability assessment (Tier 1) to detailed mechanistic analysis of cell death and proliferation (Tier 2), and finally to exploratory target-based assays (Tier 3), researchers can build a comprehensive biological profile of the compound. The data generated from these protocols will establish its potency (IC50), define its primary cellular effects (apoptosis vs. growth inhibition), and provide initial clues into its molecular mechanism of action, thereby guiding all future preclinical development efforts.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, MTS) with Columbin.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Hassert, M., et al. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. PMC.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Reaction Biology. (n.d.). GPCR Assay Services.
  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay.
  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
  • Multispan, Inc. (n.d.). Functional Screening of Allosteric Modulators for G Protein-Coupled Receptors.
  • Thermo Fisher Scientific. (n.d.). Cell Proliferation Assay Protocols.
  • Zhou, J., & Roth, B. L. (n.d.). Recent progress in assays for GPCR drug discovery.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Protocols.
  • Thermo Fisher Scientific. (n.d.). BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
  • Abcam. (n.d.). MTT assay protocol.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Abcam. (n.d.). BrdU staining and BrdU assay protocol.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Gene Target Solutions. (2014). Protocol-Biotium-Dual-Apoptosis-Assay-with-NucView-488-Caspase-3-Substrate-and-CF594-Annexin-V-30067.pdf.
  • Thermo Fisher Scientific. (n.d.). BrdU and EdU Double Staining Protocol.
  • Creative Diagnostics. (n.d.). BrdU Staining Protocol.
  • Abdelahi, M. M., et al. (n.d.). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PMC.
  • BenchChem. (n.d.). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays.
  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Antibodies.com. (2025). Cell-Based Assays Guide.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • PMC. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds.
  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational.
  • MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • PubMed. (2019). Discovery of 3-(Indol-5-yl)-indazole Derivatives as Novel Myeloid Differentiation Protein 2/Toll-like Receptor 4 Antagonists for Treatment of Acute Lung Injury.
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • ScienceDirect. (2025). Triazole-based click chemistry as strategic for novel therapeutics treatments of cancer: A bibliometric analysis 2007–2024.
  • MDPI. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds.
  • PubMed. (2005). Synthesis and Biological Properties of New 5-nitroindazole Derivatives.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-(Cyclohexyloxy)-5-nitro-1H-indazole synthesis

Here is the technical support center for optimizing the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole. Technical Support Center: Synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole Welcome to the technical resource f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support center for optimizing the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole.

Technical Support Center: Synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole

Welcome to the technical resource for the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction conditions for maximum yield and purity.

As your Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the critical parameters of this reaction. The synthesis, a variation of the Williamson ether synthesis, presents unique challenges due to the secondary nature of the cyclohexyl electrophile and the ambident nucleophilicity of the 5-nitro-1H-indazol-3-ol starting material. This guide will equip you to address these challenges systematically.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a classic example of the Williamson ether synthesis.[1][2] The process involves the deprotonation of the hydroxyl group of 3-hydroxy-5-nitro-1H-indazole by a suitable base to form a potent indazol-3-olate nucleophile. This nucleophile then attacks the electrophilic carbon of a cyclohexyl halide (or other suitable electrophile), displacing the leaving group to form the desired ether linkage.[1]

Q2: Why is using a cyclohexyl group challenging for this SN2 reaction?

A2: The primary challenge arises because cyclohexyl halides are secondary alkyl halides. SN2 reactions are highly sensitive to steric hindrance, and secondary halides react significantly slower than primary halides.[2] More importantly, the alkoxide base required for the reaction can instead act as a Brønsted-Lowry base, abstracting a proton from a beta-carbon of the cyclohexyl group. This leads to a competing bimolecular elimination (E2) reaction, which produces cyclohexene as a major byproduct and significantly reduces the yield of the desired ether.[3][4]

Q3: Besides the desired O-alkylation, what other side reactions are common with the indazole ring?

A3: The indazole ring system contains two nitrogen atoms (N1 and N2) that can also be nucleophilic, especially after deprotonation. This makes the indazole anion an ambident nucleophile. Consequently, N-alkylation is a significant competing reaction pathway, leading to the formation of 3-(cyclohexyloxy)-5-nitro-1-cyclohexyl-1H-indazole and/or 3-(cyclohexyloxy)-5-nitro-2-cyclohexyl-2H-indazole, as well as isomers where the cyclohexyl group attaches directly to the nitrogen of the starting material.[5][6][7] The ratio of N1 to N2 alkylation is highly dependent on factors like the choice of base, solvent, and counter-ion.[6][7]

Q4: How does the nitro group affect the reaction?

A4: The electron-withdrawing nitro group at the C5 position increases the acidity of the N-H and O-H protons of the indazole core, making deprotonation easier. However, nitro-containing aromatic compounds can be thermally sensitive and may pose safety risks at elevated temperatures.[8][9] It is crucial to maintain careful temperature control and to consult safety data sheets for all nitro-containing reagents.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or no yield of the desired product, with starting material remaining.

  • Possible Cause A: Incomplete Deprotonation. The base used may be too weak or not used in sufficient stoichiometric excess to fully deprotonate the 3-hydroxy-5-nitro-1H-indazole. The pKa of the indazole hydroxyl group requires a sufficiently strong base.

    • Solution: Switch to a stronger base like sodium hydride (NaH) or potassium hydride (KH).[4][5] Ensure the base is fresh and handled under anhydrous conditions, as hydrides react violently with water. Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.

  • Possible Cause B: Low Reaction Temperature. While higher temperatures can promote side reactions, an insufficient temperature will result in a very slow or stalled reaction, especially given the secondary nature of the cyclohexyl halide.[4]

    • Solution: Gradually increase the reaction temperature in 10 °C increments (e.g., from 60 °C to 80 °C) while carefully monitoring the reaction progress by TLC or LC-MS. Find the optimal temperature that balances reaction rate with the formation of byproducts.

Problem 2: Low yield of desired product, accompanied by a new, less polar spot on TLC and the smell of an alkene.

  • Possible Cause: E2 Elimination is the Dominant Pathway. This is the most common side reaction with secondary alkyl halides.[2][3] The base is abstracting a proton from the cyclohexyl ring, leading to the formation of cyclohexene instead of the desired SN2 substitution.

    • Solution 1: Optimize Temperature. Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature increases. Running the reaction at a lower temperature for a longer duration can favor the SN2 pathway.[4]

    • Solution 2: Change the Leaving Group. Switch from cyclohexyl bromide to cyclohexyl iodide. Iodide is a better leaving group than bromide, which can increase the rate of the SN2 reaction relative to the E2 reaction. You can generate cyclohexyl iodide in situ by adding a catalytic amount of potassium iodide (KI) if you are using cyclohexyl bromide or chloride (Finkelstein reaction conditions).

    • Solution 3: Re-evaluate Base Choice. While a strong base is needed, a very sterically hindered base might favor elimination. However, in this case, the nucleophile itself is bulky. The key is often temperature control and leaving group choice.

Problem 3: The reaction is complete, but multiple product spots are observed on TLC/LC-MS with the same mass.

  • Possible Cause: Formation of N-Alkylated Isomers. The indazolate anion has reacted at the N1 or N2 positions instead of, or in addition to, the desired O-alkylation.[6][7] These isomers will have the same mass but different chromatographic and spectroscopic properties.

    • Solution 1: Optimize the Solvent and Base System. The regioselectivity of indazole alkylation is highly dependent on the reaction conditions. Using a polar aprotic solvent like DMF or DMSO often favors N-alkylation.[6] Consider a less polar solvent like THF or 1,4-dioxane, which may favor O-alkylation by promoting a tighter ion pair between the indazolate and the metal cation, potentially shielding the nitrogen atoms. Cesium carbonate (Cs₂CO₃) in dioxane has been shown to be effective for selective N1-alkylation in some systems, and exploring its effect on O-alkylation is worthwhile.[7]

    • Solution 2: Meticulous Purification. These isomers are often difficult to separate. Purification will require careful column chromatography, potentially using a shallow gradient and a high-resolution silica gel. Characterization by 1H and 13C NMR is essential to confirm the structure of the isolated product. The chemical shifts, particularly of the protons on the cyclohexyl ring and the indazole aromatic protons, will be distinct for each isomer.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and competitive side reactions.

SN2_vs_E2 Reactants Indazolate Anion + Cyclohexyl-LG SN2_TS SN2 Transition State Reactants->SN2_TS Nucleophilic Attack (Favored by low temp, good leaving group) E2_TS E2 Transition State Reactants->E2_TS (Favored by high temp, steric hindrance) Base Base (Indazolate) Base->E2_TS Proton Abstraction Product 3-(Cyclohexyloxy)-5-nitro-1H-indazole (Desired Product) SN2_TS->Product Byproduct Cyclohexene (Elimination Byproduct) E2_TS->Byproduct

Caption: SN2 substitution vs. E2 elimination pathways.

Alkylation_Selectivity Start 5-Nitro-1H-indazol-3-olate Anion Electrophile + Cyclohexyl-LG O_Alk O-Alkylation Product (Desired) Electrophile->O_Alk Attack at Oxygen N1_Alk N1-Alkylation Byproduct Electrophile->N1_Alk Attack at N1 N2_Alk N2-Alkylation Byproduct Electrophile->N2_Alk Attack at N2

Caption: Competing O-, N1-, and N2-alkylation sites.

Optimized Experimental Protocol

This protocol is a starting point and should be optimized based on your experimental results by varying the parameters discussed in the troubleshooting guide.

Materials:

  • 3-hydroxy-5-nitro-1H-indazole

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Cyclohexyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-hydroxy-5-nitro-1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF (approx. 0.1 M concentration relative to the indazole) via syringe. Stir the suspension under a nitrogen atmosphere.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-45 minutes until gas evolution ceases and a clear solution of the sodium indazolate forms.

  • Alkylation: Add cyclohexyl bromide (1.2 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase) every 1-2 hours. The reaction may take 6-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove the DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the desired product from byproducts and unreacted starting materials.

Data Summary Table

The following table outlines key parameters and their expected impact on the reaction outcome. This should be used as a guide for optimization experiments.[10][11]

ParameterRecommended Starting ConditionRange for OptimizationRationale & Potential Impact
Base NaH (1.1 eq)K₂CO₃, Cs₂CO₃ (2-3 eq)NaH is strong and non-nucleophilic. Carbonates are milder and may alter O/N selectivity.[6][7]
Solvent Anhydrous THFAnhydrous DMF, DioxaneTHF is less polar than DMF and may favor O-alkylation. DMF can increase solubility and reaction rate but may also favor N-alkylation.[6]
Alkylating Agent Cyclohexyl bromide (1.2 eq)Cyclohexyl iodide (1.2 eq)Iodide is a better leaving group, potentially increasing the SN2 rate relative to E2.[2]
Temperature 60 °C50 - 90 °CBalance reaction rate against the E2 elimination side reaction. Higher temperatures strongly favor E2.[4]
Additive NoneKI (0.1 eq)Catalytic KI can convert the bromide to the more reactive iodide in situ.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (Note: While a direct link to the 1850 article is not available, its description is widely documented in chemical literature). A modern overview is available at: Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • de la Mora, E., et al. (2005). Synthesis and Biological Properties of New 5-nitroindazole Derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3159-3167. [Link]

  • Alam, M. M., & Keating, M. J. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4946-4949. [Link]

  • Zhang, J., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Structural Chemistry, 30(5), 1835-1844. [Link]

  • Request PDF. Thermal compatibility studies of nitroimidazoles and excipients. [Link]

  • Suwińska, K., et al. (2005). Synthesis of new fluorescent compounds from 5-nitro-1H-indazole. Polish Journal of Chemistry, 79(5), 939-946. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Pesti, J. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1024-1035. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(16), 8565-8573. [Link]

  • ResearchGate. (2007). Production of 4-nitroimidazole and its thermal stability. [Link]

  • SABER UCV. (2021). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity. [Link]

  • Beilstein Journals. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. [Link]

  • SlidesLive. (2023). Bayesian Optimization for the Exploration of Reaction Conditions. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole

Welcome to the Technical Support Center. 3-(Cyclohexyloxy)-5-nitro-1H-indazole is a critical intermediate in the development of kinase inhibitors (such as ROCK inhibitors) and antiprotozoal agents 1.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-(Cyclohexyloxy)-5-nitro-1H-indazole is a critical intermediate in the development of kinase inhibitors (such as ROCK inhibitors) and antiprotozoal agents 1. Synthesizing this compound with high yield and >98% purity presents significant challenges due to the ambient nucleophilicity of the indazole core, which often leads to poor O/N alkylation selectivity 2.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to help you overcome these synthetic bottlenecks.

Synthetic Workflow Analysis

SynthesisWorkflow Start1 5-Nitro-1H-indazol-3-ol (Starting Material A) Mitsunobu Mitsunobu Reaction (Cyclohexanol, PPh3, DIAD) Start1->Mitsunobu Direct O-Alkylation Start2 3-Chloro-5-nitro-1H-indazole (Starting Material B) Protection N1-Protection (THP or Boc) Start2->Protection Step 1 Target 3-(Cyclohexyloxy)-5-nitro-1H-indazole (Target Compound) Mitsunobu->Target Major Product SideProduct N-Alkylated Byproducts (Impurity) Mitsunobu->SideProduct Minor Product SNAr SNAr with Cyclohexanol (NaH, DMF, Heat) Protection->SNAr Step 2 Deprotection Acidic Deprotection (HCl or TFA) SNAr->Deprotection Step 3 Deprotection->Target High Purity

Synthetic workflows for 3-(Cyclohexyloxy)-5-nitro-1H-indazole highlighting route selectivity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I getting a high percentage of N-alkylated byproducts when reacting 5-nitro-1H-indazol-3-ol with cyclohexyl bromide under basic conditions? A: This is a classic issue of ambient nucleophilicity. 1H-indazol-3-ol exhibits lactam-lactim tautomerism (1H-indazol-3-ol vs. 1,2-dihydro-3H-indazol-3-one) 2. Under standard basic conditions (e.g., K₂CO₃), deprotonation generates an ambident anion. Cyclohexyl bromide is a secondary alkyl halide; direct Sₙ2 attack by the oxygen is sterically hindered. Consequently, the less sterically encumbered nitrogen atoms (N1 or N2) outcompete the oxygen, leading to major N-alkylated impurities. Solution: Abandon direct Sₙ2 alkylation. Switch to a Mitsunobu reaction to favor O-alkylation, or use the high-purity SₙAr route (see Protocol A).

Q2: How can I achieve >98% purity without tedious column chromatography? A: N-alkylated and O-alkylated isomers often co-elute on silica gel due to nearly identical retention factors (Rf). To bypass this, utilize the SₙAr Route starting from 3-chloro-5-nitro-1H-indazole. By protecting the N1 position with a tetrahydropyranyl (THP) group, you completely block N-alkylation 3. After the SₙAr reaction and subsequent acidic deprotection, the target compound can be easily isolated via recrystallization from ethanol/water, yielding >98% purity.

Q3: In the SₙAr route, my reaction stalls at 50% conversion. How do I drive it to completion? A: Cyclohexanol is a secondary alcohol, making its alkoxide sterically hindered and a relatively weak nucleophile. While the 5-nitro group strongly activates the 3-position of the indazole for SₙAr, the steric clash at the transition state raises the activation energy. Solution: Ensure complete deprotonation of cyclohexanol by using a strong base like NaH (2.2 eq) before adding the protected indazole. Use strictly anhydrous DMF or NMP to maximize the nucleophilicity of the naked alkoxide, and maintain the reaction temperature at 90 °C for at least 12 hours.

Quantitative Data Summary

Table 1: Comparison of Reaction Conditions on O- vs. N-Alkylation Selectivity and Yield

Starting MaterialReagents / ConditionsO-Alkylation Yield (%)N-Alkylation Yield (%)Crude Purity
5-Nitro-1H-indazol-3-olCy-Br, K₂CO₃, DMF, 80 °C15%45%Low (<30%)
5-Nitro-1H-indazol-3-olCy-OH, PPh₃, DIAD, THF, 0 °C to RT65%10%Moderate (~80%)
3-Chloro-5-nitro-1H-indazole1. THP; 2. Cy-OH, NaH; 3. HCl82% (over 3 steps)<1% (Not detected)High (>98%)

Part 2: Validated Experimental Protocols

Protocol A: High-Purity SₙAr Route (N1-Protection Strategy)

This is the recommended self-validating system for drug development professionals requiring strict purity profiles, adapted from validated ROCK inhibitor synthesis workflows 3.

Step 1: N1-Protection

  • Suspend 3-chloro-5-nitro-1H-indazole (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 40 mL).

  • Add p-toluenesulfonic acid monohydrate (0.1 eq, 1 mmol) followed by 3,4-dihydro-2H-pyran (DHP) (1.5 eq, 15 mmol).

  • Stir at room temperature for 18 hours. The suspension will clear as the reaction progresses.

  • Quench with saturated aqueous NaHCO₃ (40 mL). Extract with DCM (2 × 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure to yield the THP-protected intermediate.

Step 2: Nucleophilic Aromatic Substitution (SₙAr)

  • In a flame-dried flask under N₂, dissolve cyclohexanol (2.0 eq, 20 mmol) in anhydrous DMF (30 mL).

  • Cool to 0 °C and carefully add Sodium Hydride (60% dispersion in mineral oil, 2.2 eq, 22 mmol) in portions. Stir for 30 minutes until H₂ evolution ceases.

  • Add the THP-protected intermediate from Step 1 (1.0 eq) dissolved in a minimal amount of anhydrous DMF (10 mL).

  • Heat the reaction mixture to 90 °C for 12 hours.

  • Cool to room temperature, quench carefully with ice water (100 mL), and extract with Ethyl Acetate (3 × 50 mL). Wash the organic layer with brine (5 × 50 mL) to remove DMF, dry, and concentrate.

Step 3: Acidic Deprotection

  • Dissolve the crude intermediate in Methanol (30 mL).

  • Add 4M HCl in dioxane (5.0 eq, 50 mmol) and stir at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • Purification: Recrystallize the crude solid from a hot mixture of Ethanol/Water (3:1). Filter and dry under vacuum to afford pure 3-(Cyclohexyloxy)-5-nitro-1H-indazole as a crystalline solid.

Protocol B: Direct O-Alkylation via Mitsunobu Reaction

Use this route if a shorter step-count is prioritized over absolute crude purity.

  • In a flame-dried flask under N₂, dissolve 5-nitro-1H-indazol-3-ol (1.0 eq, 10 mmol), cyclohexanol (1.2 eq, 12 mmol), and Triphenylphosphine (PPh₃) (1.5 eq, 15 mmol) in anhydrous THF (50 mL).

  • Cool the mixture to 0 °C using an ice bath.

  • Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq, 15 mmol) dropwise over 30 minutes to control the exotherm.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Concentrate the solvent under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to separate the major O-alkylated product from triphenylphosphine oxide and minor N-alkylated byproducts.

Part 3: References

  • Synthesis and biological properties of new 5-nitroindazole derivatives Bioorganic & Medicinal Chemistry

  • Product Class 2: 1H- and 2H-Indazoles Science of Synthesis / Thieme Connect

  • HETEROCYCLYLAMINO-SUBSTITUTED TRIAZOLES AS MODULATORS OF RHO-ASSOCIATED PROTEIN KINASE (EP 3743420 B1) European Patent Office / Google Patents

Sources

Troubleshooting

Overcoming solubility issues of 3-(Cyclohexyloxy)-5-nitro-1H-indazole in aqueous media

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 3-(Cyclohexyloxy)-5-nitro-1H-indazole , a compound notorious for it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 3-(Cyclohexyloxy)-5-nitro-1H-indazole , a compound notorious for its challenging physicochemical profile.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causes of your solubility issues and provide self-validating protocols to ensure your in vitro and in vivo data remain robust and reproducible.

Physicochemical Profiling: The "Brick Dust" and "Grease Ball" Paradox

To solve the solubility issues of 3-(Cyclohexyloxy)-5-nitro-1H-indazole, we must first understand its molecular architecture. This compound suffers from a dual-deficit in solubility, exhibiting characteristics of both "brick dust" and "grease ball" molecules[1][2][3]:

  • The "Brick Dust" Core (Solid-State Limited): The 1H-indazole core is planar, and the 5-nitro group is strongly electron-withdrawing. This creates a rigid system that engages in strong intermolecular hydrogen bonding (indazole NH donor to nitro/N acceptors) and π−π stacking. This results in an exceptionally high crystal lattice energy, making it difficult to dissolve in any solvent[2][3].

  • The "Grease Ball" Moiety (Solvation Limited): The 3-cyclohexyloxy group is a bulky, non-polar aliphatic ring. This drives up the lipophilicity ( logP ) of the molecule, making solvation in aqueous media thermodynamically unfavorable[1][3].

Because of this dual nature, simple pH adjustments are often insufficient. You must simultaneously disrupt the crystal lattice and provide a lipophilic sink to achieve stable aqueous solutions.

Troubleshooting FAQs & Methodologies

FAQ 1: In Vitro Assays (Cell Culture & Biochemical)

Q: My compound precipitates instantly when I dilute it from a 10 mM DMSO stock into my aqueous assay buffer. The solution turns cloudy. How do I prevent this?

A: You are experiencing "solvent-shift precipitation." When the DMSO diffuses into the aqueous phase, the local concentration of the highly lipophilic cyclohexyloxy group exceeds its intrinsic aqueous solubility, causing rapid nucleation. To prevent this, you must lower the surface tension of the buffer and provide a hydrophobic microenvironment before the compound has a chance to aggregate.

Protocol: Step-by-Step Prevention of Solvent-Shift Precipitation

  • Stock Preparation: Prepare a 10 mM stock in 100% anhydrous DMSO. Store in single-use aliquots at -20°C to prevent moisture ingress, which can cause premature nucleation.

  • Intermediate Dilution: Do not dilute directly into the final buffer. Create an intermediate 100x working stock in DMSO (e.g., 1 mM).

  • Buffer Modification: Supplement your target aqueous assay buffer with a surfactant or carrier protein (e.g., 0.05% Tween-20, 0.1% Pluronic F-68, or 0.1% BSA). These act as thermodynamic sinks.

  • Final Addition: Add the intermediate DMSO stock to the modified buffer at a 1:100 ratio (ensuring final DMSO 1%) while vortexing continuously to ensure rapid dispersion.

  • Self-Validation Step: Measure the absorbance of the final solution at 600 nm ( OD600​ ). An OD600​>0.05 indicates colloidal aggregation (light scattering). Alternatively, centrifuge at 14,000 x g for 15 minutes and quantify the supernatant via LC-MS to confirm true solubility versus a colloidal suspension.

FAQ 2: In Vivo Formulation (Rodent PK/PD Dosing)

Q: I need to dose mice orally at 10 mg/kg, but the compound won't dissolve in standard vehicles like saline or methylcellulose. What is the best formulation strategy?

A: For a molecule with high lattice energy and high lipophilicity, simple suspensions often result in erratic, dissolution-limited absorption. You must use either an inclusion complex or a co-solvent system.

Strategy A: Cyclodextrin Complexation Hydroxypropyl- β -cyclodextrin (HP- β -CD) is highly effective here. The hydrophobic cyclohexyloxy ring inserts into the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4][5].

Protocol: Step-by-Step HP- β -CD Complexation

  • Vehicle Prep: Dissolve 20% (w/v) HP- β -CD in sterile 0.9% saline. Stir until completely clear.

  • Wetting: Weigh the required amount of 3-(Cyclohexyloxy)-5-nitro-1H-indazole powder. Add a minimal volume of DMSO (maximum 5% of final volume) to wet the powder and break the crystal lattice.

  • Complexation: Slowly add the 20% HP- β -CD vehicle dropwise to the wetted powder while vortexing vigorously.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by overnight stirring at room temperature. This time is required for the inclusion complex to reach thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge a 100 µL aliquot at 14,000 x g for 15 minutes. Visually inspect for a pellet. Quantify the supernatant concentration via LC-MS/MS against a standard curve to confirm your target dose is fully solubilized.

Strategy B: Co-Solvent Systems If cyclodextrins fail, a co-solvent system utilizing Polyethylene glycol 400 (PEG400) is recommended. PEG400 not only acts as a powerful co-solvent by reducing the dielectric constant of the aqueous phase, but high concentrations of PEG400 have also been shown to reversibly open intestinal paracellular tight junctions, directly enhancing systemic exposure of poorly soluble drugs[6].

FAQ 3: Analytical Challenges

Q: My LC-MS/MS standard curve is non-linear at higher concentrations, and I am seeing massive peak tailing. Is the compound degrading?

A: It is highly unlikely to be degradation. The 1H-indazole core is chemically stable. Non-linear standard curves and peak tailing for lipophilic compounds usually indicate non-specific binding to plasticware or "on-column precipitation." Ensure your injection solvent closely matches your initial mobile phase conditions. If you inject a high-organic sample into a highly aqueous initial mobile phase, the compound will crash out at the head of the column. Wash your column with 50/50 Isopropanol/Acetonitrile between runs to clear lipophilic carryover.

Quantitative Formulation Strategy Comparison

The following table summarizes the quantitative expectations and mechanisms for the primary formulation strategies used to overcome the solubility limits of 3-(Cyclohexyloxy)-5-nitro-1H-indazole.

Formulation StrategyMechanism of ActionTypical ConcentrationExpected Solubility GainBest Use Case
Surfactants (Tween-80 / BSA) Lowers interfacial tension; forms micelles to encapsulate the lipophilic moiety.0.01% – 0.1% (v/v)10x – 50xIn vitro biochemical and cell-based assays (low toxicity).
HP- β -Cyclodextrin Host-guest inclusion complexation of the cyclohexyloxy ring[4][5].10% – 20% (w/v)100x – 500xIV or PO dosing in rodents; maintains compound in a molecularly dispersed state.
PEG400 Co-solvent Reduces solvent polarity; enhances paracellular absorption[6].30% – 50% (v/v)500x – 1000xPO dosing for high-dose efficacy or PK studies.
Nanosuspension (Milling) Reduces particle size to <300 nm, exponentially increasing surface area for dissolution.0.5% CMC + 0.1% TweenN/A (Suspension)High-dose toxicology studies where true solubility cannot be achieved.

Solubility Optimization Workflow

Follow this decision tree to systematically resolve solubility issues based on your experimental endpoint.

Workflow Start 3-(Cyclohexyloxy)-5-nitro-1H-indazole Solubility Troubleshooting InVitro In Vitro Assays (Cell Culture / Biochemical) Start->InVitro InVivo In Vivo Dosing (Rodent PK / Efficacy) Start->InVivo DMSO Prepare 10 mM DMSO Stock InVitro->DMSO Cosolvent Co-solvent System (10% EtOH, 40% PEG400, 50% Water) InVivo->Cosolvent Cyclodextrin Inclusion Complexation (20% HP-β-CD in Saline) InVivo->Cyclodextrin Suspension Nanosuspension Milling (0.5% CMC / 0.1% Tween-80) InVivo->Suspension Dilution Dilute in Aqueous Buffer (Max 1% DMSO final) DMSO->Dilution Precipitation Precipitation Observed? Dilution->Precipitation Surfactant Add 0.01-0.1% Tween-80 or 0.1% BSA Precipitation->Surfactant Yes Success Validated Solubilized Formulation (Confirm via LC-MS) Precipitation->Success No Surfactant->Success Cosolvent->Success Cyclodextrin->Success Suspension->Success

Decision tree for optimizing the solubility of 3-(Cyclohexyloxy)-5-nitro-1H-indazole.

Sources

Optimization

Technical Support Center: Purification Strategies for 5-Nitro-1H-Indazole Analogs

Welcome to the Applied Chromatography & Purification Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when isola...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Applied Chromatography & Purification Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered when isolating and purifying 5-nitro-1H-indazole derivatives.

Due to their ambident nucleophilicity, strong hydrogen-bonding capabilities, and rigid aromatic cores, these heterocycles frequently suffer from regioisomer co-elution, severe streaking on silica, and poor solubility. This guide bridges theoretical chemical principles with field-proven bench techniques to ensure your purification workflows are efficient, reproducible, and self-validating.

Core Workflow: Purification Strategy Decision Tree

Before troubleshooting specific issues, it is critical to select the correct purification modality based on the structural profile of your synthesized analog.

PurificationTree Start Crude 5-Nitroindazole Reaction Mixture CheckPol Assess Polarity & Substituent Profile Start->CheckPol Isomer N1/N2 Regioisomer Mixture? CheckPol->Isomer Alkylation products HighlyPolar Highly Polar or Ionizable Groups? CheckPol->HighlyPolar Carboxamides/Acids Scale Large Scale (>5g)? CheckPol->Scale High crystallinity NP_Flash Normal Phase Silica (Hexane/EtOAc) Isomer->NP_Flash Yes (ΔRf > 0.1) RP_HPLC Reverse-Phase HPLC (MeCN/H2O + 0.1% TFA) Isomer->RP_HPLC Co-eluting (ΔRf < 0.1) HighlyPolar->NP_Flash No HighlyPolar->RP_HPLC Yes Scale->NP_Flash No Recryst Recrystallization (MeOH or EtOH/H2O) Scale->Recryst Yes

Decision tree for selecting the optimal purification route for 5-nitroindazole analogs.

Frequently Asked Questions & Troubleshooting Guides

Q1: I performed an N-alkylation on 5-nitro-1H-indazole, but TLC shows two closely eluting spots. How do I separate them, and which isomer is which?

The Causality: 5-Nitro-1H-indazole is an ambident nucleophile. During alkylation (e.g., with alkyl halides or under Mitsunobu conditions), the reaction typically yields a mixture of N1-alkyl and N2-alkyl regioisomers . The N1-alkylation is thermodynamically favored because it preserves the fully delocalized aromatic nature of the benzenoid and pyrazole rings. Conversely, N2-alkylation forces the molecule into a quinonoid-like structure, which alters the electronic distribution and significantly increases the molecule's overall dipole moment .

The Solution: Normal phase flash chromatography is highly effective for this separation. Because the N2-isomer possesses a larger dipole moment, it interacts more strongly with the polar silanol groups of the stationary silica gel. Therefore, the N1-isomer will almost always elute first (higher Rf), while the N2-isomer will elute second (lower Rf).

Data Summary: N1 vs. N2 Regioisomer Comparison

PropertyN1-Alkyl-5-nitroindazoleN2-Alkyl-5-nitroindazole
Thermodynamic Stability Higher (Preserves aromatic pyrazole core)Lower (Forms a quinonoid-like structure)
Dipole Moment LowerHigher
Chromatographic Elution Elutes First (Higher Rf​ )Elutes Second (Lower Rf​ )
Diagnostic 1 H-NMR (C3-H) Shifted downfield (e.g., ~8.0–8.2 ppm)Shifted upfield compared to N1 (e.g., ~7.8–8.0 ppm)

Pro-Tip: If the ΔRf​ is less than 0.1 in standard Hexane/Ethyl Acetate, switch your mobile phase to Dichloromethane/Methanol (e.g., 99:1). The change in solvent selectivity often drastically improves the resolution of rigid regioisomers.

Q2: My crude 5-nitro-1H-indazole is heavily discolored (dark brown) and streaks severely on silica gel. How can I purify it efficiently on a multi-gram scale?

The Causality: The streaking on silica is caused by intense hydrogen bonding between the acidic N-H of the indazole ( pKa​ ~14) and the silica silanol groups, compounded by the highly polar nature of the nitro group. The dark discoloration typically arises from trace polymeric byproducts or diazoamino impurities formed during the diazotization/cyclization sequence of the starting material . Chromatography is highly inefficient at this scale due to the compound's poor solubility in non-polar loading solvents.

The Solution: Recrystallization from a polar protic solvent combined with a decolorizing charcoal treatment is the gold standard for purifying this scaffold without relying on chromatography.

Self-Validating Protocol: Hot Recrystallization & Decolorization

  • Dissolution: Suspend the crude 5-nitro-1H-indazole in methanol (approx. 12–15 mL per gram of substrate) inside a round-bottom flask equipped with a reflux condenser. Heat to a gentle boil until the solid dissolves.

    • Causality: Methanol provides the ideal steep solubility curve—poor solubility at room temperature, high solubility at boiling point—ensuring maximum recovery upon cooling.

  • Charcoal Treatment: Briefly remove the flask from the heat source and cautiously add activated decolorizing charcoal (10% w/w relative to the crude mass). Boil for an additional 5–10 minutes.

    • Causality: The porous carbon matrix traps high-molecular-weight, highly conjugated polymeric impurities (such as diazoamino byproducts) that cause the dark discoloration.

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-warmed pad of Celite into a heated receiving flask.

    • Validation Checkpoint: Inspect the filtrate. It must be a clear, pale yellow solution. If the solution remains dark brown, the charcoal's adsorption capacity was exceeded; repeat Step 2.

  • Controlled Crystallization: Allow the filtrate to cool ambiently to room temperature without disturbance, then transfer to an ice bath (0–5 °C) for 2 hours.

    • Causality: Slow cooling promotes the formation of a pure, highly ordered crystal lattice, excluding impurities from the matrix. Rapid crash-cooling traps impurities within the crystal defects.

  • Isolation: Collect the pale yellow needles via vacuum filtration, wash with a minimal volume of ice-cold methanol, and dry in a vacuum oven at 80 °C to a constant weight.

    • Validation Checkpoint: The final purified product should exhibit a sharp melting point of 208–209 °C .

Q3: I am synthesizing a highly polar 5-nitroindazole-3-carboxamide analog. Normal phase chromatography yields less than 30% recovery. Where is my compound?

The Causality: Carboxamide derivatives of 5-nitroindazole possess multiple hydrogen-bond donors and acceptors . When applied to bare silica gel, the activation energy required for the non-polar mobile phase to displace the analyte from the stationary phase is too high. This results in irreversible adsorption (chemisorption) or severe band broadening, effectively trapping your compound on the column.

The Solution: Transition to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column. The non-polar stationary phase prevents irreversible hydrogen-bonding interactions, allowing the polar functional groups to dictate partitioning cleanly with the aqueous mobile phase.

Data Summary: RP-HPLC Mobile Phase Modifier Selection

Analog CharacteristicRecommended Mobile PhaseAdditive (Modifier)Causality for Modifier Choice
Basic Amines / N-Alkyl Water / Acetonitrile0.1% TFA or Formic AcidProtonates basic nitrogens, preventing peak tailing from interactions with residual uncapped silanols on the C18 phase.
Acidic (e.g., Carboxylic Acids) Water / Methanol0.1% Formic AcidSuppresses ionization of the acid moiety, keeping it neutral to increase retention and resolution on the hydrophobic column.
Neutral / Amides Water / AcetonitrileNone or 0.1% Formic AcidModifiers are optional but recommended to maintain consistent ionic strength and sharp peak shapes.

References

  • Title: The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole Source: MDPI (Molecules) URL: [Link]

  • Title: The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities Source: ResearchGate (Forensic Toxicology) URL: [Link]

  • Title: Indazole, 5-nitro Source: Organic Syntheses URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: National Center for Biotechnology Information (PMC) URL: [Link]

Troubleshooting

Side reactions and byproduct formation in indazole synthesis

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals troubleshoot co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals troubleshoot complex side reactions and byproduct formations encountered during the synthesis of indazole scaffolds.

Rather than simply providing reaction conditions, this guide emphasizes the causality behind experimental choices, ensuring you understand why a reaction diverges and how to implement self-validating protocols to correct it.

Core Troubleshooting Logic

Workflow Start Indazole Synthesis Troubleshooting Branch1 N-Alkylation Regioselectivity Start->Branch1 Branch2 Reductive Cyclization Byproducts Start->Branch2 Issue1 N1 / N2 Isomer Mixtures Branch1->Issue1 Issue2 Azine / N-oxide Formation Branch2->Issue2 Sol1 NaH in THF (Thermodynamic Control) Issue1->Sol1 Sol2 Tri-n-butylphosphine (Mild Deoxygenation) Issue2->Sol2

Caption: Troubleshooting workflow for indazole synthesis side reactions.

Module 1: Regioselectivity in N-Alkylation (N1 vs. N2)

Q: I am consistently obtaining an inseparable mixture of N1 and N2 alkylated indazoles. How can I drive the reaction exclusively toward the N1-isomer?

A: The formation of N1/N2 mixtures is the most common challenge in indazole derivatization, driven by the tautomeric equilibrium of the starting material. The 1H-indazole tautomer is thermodynamically favored by approximately 21 kJ/mol over the 2H-tautomer. However, direct alkylation is governed by a delicate interplay of kinetic vs. thermodynamic control, solvent polarity, and steric hindrance[1].

To achieve high N1-selectivity, you must optimize the base and solvent to favor the thermodynamically stable product. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective[1]. The causality here is mechanistic: the sodium cation strongly coordinates with the N2 atom and any electron-rich substituents at the C3 position. This coordination sterically shields the N2 position, directing the incoming electrophile almost exclusively to the N1 nitrogen[1].

Protocol 1: Highly N1-Selective Alkylation of 1H-Indazoles

This protocol is a self-validating system designed to ensure complete deprotonation before electrophilic attack.

  • Preparation : Dissolve the substituted 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert nitrogen or argon atmosphere[1].

  • Deprotonation : Slowly add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise[1].

    • Validation Checkpoint: Effervescence (H₂ gas evolution) must be observed. The suspension should become a clear, homogeneous solution after 30 minutes at 0 °C, confirming the complete formation of the sodium indazolide salt.

  • Electrophilic Addition : Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise at 0 °C[1].

  • Propagation : Allow the reaction to warm to room temperature and stir for 12–24 hours[1].

    • Validation Checkpoint: TLC or LC-MS should indicate complete consumption of the starting material.

  • Quench & Isolate : Carefully quench with a saturated aqueous solution of ammonium chloride to destroy unreacted NaH. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate[1].

  • Analytical Validation : Perform 1H NMR and 2D NMR. The chemical shift of the C3-proton is diagnostic; furthermore, Heteronuclear Multiple Bond Correlation (HMBC) showing a cross-peak between the new alkyl CH₂ group and the indazole C7a carbon definitively confirms N1-alkylation[1].

Module 2: Byproducts in Reductive Cyclization (Cadogan Reaction)

Q: During the Cadogan reductive cyclization of ortho-nitrobenzaldehydes, I am observing significant azine dimers and N-oxide byproducts instead of the desired 2H-indazole. How do I prevent this?

A: The traditional Cadogan reaction requires heating ortho-imino-nitrobenzenes in neat, excess triethyl phosphite at temperatures exceeding 150 °C[2]. These harsh thermal conditions frequently lead to the decomposition of high-energy nitro/nitroso intermediates and promote the formation of azine dimers[2].

Furthermore, the isolation of N-oxide byproducts indicates that the reaction is stalling. Mechanistically, while exhaustive deoxygenation to a nitrene is the widely accepted pathway, the isolation of competent oxygenated intermediates (N-oxides) proves that non-nitrene, electrocyclic pathways are operational[3]. If the reducing agent is not reactive enough at the chosen temperature, the reaction traps at the 2H-indazole N-oxide stage[3].

To correct this, switch to a more nucleophilic reductant like tri-n-butylphosphine, which allows the reductive cyclization to proceed at much milder temperatures (50–80 °C), thereby suppressing thermal dimerization and driving complete deoxygenation[2].

Protocol 2: Mild One-Pot Condensation-Cadogan Cyclization

This protocol utilizes mild conditions to prevent thermal degradation while ensuring complete N-O bond cleavage.

  • Imine Formation : Condense the ortho-nitrobenzaldehyde (1.0 equiv) with the desired primary amine (1.1 equiv) in a suitable solvent (e.g., toluene or THF).

    • Validation Checkpoint: LC-MS must show >98% conversion to the imine intermediate before the reductant is introduced.

  • Reductive Cyclization : Add tri-n-butylphosphine (excess, typically 2.5–3.0 equiv) directly to the reaction mixture[2].

  • Thermal Activation : Heat the mixture gently to 50–80 °C for 3 hours[2].

    • Validation Checkpoint: Monitor the reaction via LC-MS specifically looking for the N-oxide mass (M+16). The complete disappearance of this mass confirms successful and exhaustive deoxygenation.

  • Purification : Concentrate the mixture and purify via silica gel chromatography to separate the desired 2H-indazole from the tri-n-butylphosphine oxide byproduct[2].

Module 3: Scale-Up Issues in Ullmann-Type Intramolecular Amination

Q: When scaling up a 1H-indazole synthesis via an intramolecular Ullmann-type reaction of hydrazones, I am experiencing severe yield drops and incomplete conversion. What is causing this?

A: In transition-metal-catalyzed C-N bond formations, scale-up failures are usually tied to catalyst deactivation, suboptimal temperature control, or product loss during isolation. For the Ullmann-type cyclization of hydrazones using copper(I) bromide, temperature is the critical variable. Studies have shown that while 65 °C provides the greatest product formation, it also increases the rate of unwanted side reactions; thus, maintaining exactly 55 °C is the optimal thermodynamic sweet spot for scale-up[4].

Additionally, indazoles synthesized via this route are notoriously difficult to isolate on a large scale due to material losses on glassware and standard silica columns[4].

Protocol 3: Scalable Ullmann-Type Cyclization

This protocol incorporates a specialized dry-loading technique to trap copper residues and prevent product loss.

  • Reaction Assembly : Into a three-necked round-bottom flask fitted with mechanical stirring, charge the hydrazone and CuBr (0.55 molar equivalents). Purge the vessel with N₂[4].

  • Solvent & Base : Add acetonitrile (20 volumes) followed by DBU (3 molar equivalents) in a single portion[4].

  • Cyclization : Heat the reaction strictly to 55 °C using a heating mantle and hold for 16–24 hours[4].

    • Validation Checkpoint: HPLC area% should indicate near-complete conversion.

  • Specialized Isolation : Do not perform an aqueous workup. Instead, dry load the crude reaction material directly onto a 3:1:1 mixture of silica : activated carbon : sodium sulfate[4].

    • Causality: The activated carbon aggressively binds the copper catalyst, preventing it from streaking through the normal-phase silica gel column, which otherwise leads to massive yield losses (up to 46%) during traditional chromatography[4].

Quantitative Data Summary

The table below summarizes how the choice of reagents and conditions dictates the regiochemical outcome of indazole N-alkylation, allowing you to select the appropriate parameters based on your target isomer.

Table 1: Impact of Reaction Conditions on N-Alkylation Regioselectivity
Base SystemSolventTemperaturePrimary MechanismDominant IsomerTypical Ratio (N1:N2)
NaH THF0 °C to RTThermodynamic / Na⁺ CoordinationN1-Alkylated > 95 : 5
K₂CO₃ DMF80 °CKinetic ControlN1-Alkylated ~ 75 : 25
Cu(OTf)₂ TolueneRTMetal-Templated TrichloroacetimidateN2-Alkylated < 10 : 90
None (Neat) None150 °CThermal RearrangementN2-Alkylated ~ 20 : 80

Sources

Optimization

Enhancing the stability of 3-(Cyclohexyloxy)-5-nitro-1H-indazole for in vitro assays

Technical Support Center: 3-(Cyclohexyloxy)-5-nitro-1H-indazole Introduction: Understanding the Molecule Welcome to the technical support guide for 3-(Cyclohexyloxy)-5-nitro-1H-indazole. This document is designed for res...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-(Cyclohexyloxy)-5-nitro-1H-indazole

Introduction: Understanding the Molecule

Welcome to the technical support guide for 3-(Cyclohexyloxy)-5-nitro-1H-indazole. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on enhancing the stability and reliability of this compound in in vitro assays.

3-(Cyclohexyloxy)-5-nitro-1H-indazole is a heterocyclic compound featuring a stable 1H-indazole core, which is thermodynamically the most favored tautomer.[1][2] The presence of a bulky, hydrophobic cyclohexyloxy group and an electron-withdrawing nitro group presents specific challenges in experimental settings, primarily related to its limited aqueous solubility and potential for degradation under certain conditions. The nitroaromatic system is generally resistant to oxidative degradation but can be susceptible to enzymatic or photochemical reduction.[3][4][5] This guide provides troubleshooting strategies and best practices to mitigate these challenges, ensuring data integrity and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: My compound precipitated immediately after I added the DMSO stock to my aqueous cell culture medium. What happened and how can I fix it?

Answer:

This is a classic case of "solvent shock," a common issue with hydrophobic compounds.[6][7] The compound is soluble in 100% DMSO but crashes out when rapidly diluted into the aqueous environment of your media, where its solubility is much lower.

Immediate Causes & Solutions:

  • Exceeding Maximum Solubility: The final concentration of the compound in your media is likely above its solubility limit.[7]

    • Action: Reduce the final concentration of the compound. Perform a dose-response experiment starting from a much lower concentration to find the working range where it remains soluble.

  • Rapid Solvent Change: The sudden shift from a high-polarity organic solvent (DMSO) to an aqueous medium causes the compound to precipitate before it can properly disperse.[6]

    • Action 1 (Improve Mixing): Add the DMSO stock drop-wise to your pre-warmed (37°C) media while gently vortexing or swirling the tube. This avoids localized high concentrations.

    • Action 2 (Reduce Stock Concentration): Prepare a more dilute DMSO stock (e.g., 1 mM instead of 10 mM). This allows you to add a larger volume of stock solution to the media, which can facilitate better mixing and reduce the severity of the solvent shock.[6] However, ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤ 0.1%, and not exceeding 0.5%).[8]

Question 2: The compound looked fine initially, but I see a precipitate in my culture plates after 24-48 hours of incubation. What's causing this delayed precipitation?

Answer:

Delayed precipitation suggests that while the compound was initially soluble, changes in the media environment over time caused it to fall out of solution.

Potential Causes & Solutions:

  • Temperature Effects: Some compounds are less soluble at 37°C over extended periods compared to room temperature.[6]

    • Action: Determine the compound's kinetic solubility at 37°C (see Protocol 2). If solubility is significantly lower, you may need to work at lower final concentrations for long-term assays.

  • pH Instability: Cellular metabolism produces acidic byproducts (like lactic acid), which can lower the pH of the culture medium over time.[7] A change in pH can alter the ionization state and solubility of a compound.[9]

    • Action: Monitor the pH of your culture medium at the end of the incubation period. If you observe a significant drop, consider using a medium with a more robust buffering system (e.g., HEPES) or refreshing the medium during the experiment if the protocol allows.

  • Interaction with Media Components: The compound may bind to proteins in fetal bovine serum (FBS) or interact with salts in the medium, forming insoluble complexes over time.[6]

    • Action: If your cells can tolerate it, try reducing the serum concentration or using a serum-free medium to see if this prevents precipitation.

Troubleshooting Summary Table
ProblemPotential CauseRecommended First Action
Immediate Precipitation Exceeding solubility limit; "Solvent Shock"[6][7]Reduce the final compound concentration in the media.
Delayed Precipitation Temperature effects; pH changes from cell metabolism[6][7]Determine the compound's solubility at 37°C over 48h.
Inconsistent Activity Stock solution degradation; Repeated freeze-thaw cycles[7][10]Aliquot stock solutions into single-use volumes and store at -80°C.
Suspected Degradation Photoreduction; Instability at assay pH/temperature[11][12]Perform a simple photostability test (see Protocol 3).

Question 3: I'm seeing inconsistent results or a progressive loss of compound activity between experiments. Why is this happening?

Answer:

Inconsistent activity is often traced back to the integrity of your stock solution. The compound may be degrading during storage or handling.

Primary Causes & Solutions:

  • Stock Solution Instability: Repeated freeze-thaw cycles are a major cause of compound degradation and can cause the compound to fall out of solution within the DMSO stock itself.[7][10]

    • Action (Best Practice): Aliquot your primary stock solution into single-use volumes in tightly sealed, light-protected tubes.[7][13] This minimizes freeze-thaw cycles and protects the compound. Store these aliquots at -80°C for long-term stability.[14]

  • Photodegradation: Nitroaromatic compounds can be sensitive to light, particularly UV radiation, which can cause photoreduction of the nitro group.[5][11][15]

    • Action: Protect the solid compound and all solutions from light. Use amber vials or wrap tubes/plates in aluminum foil during storage, preparation, and incubation.[10]

  • Inaccurate Pipetting: Using very small volumes from a highly concentrated stock can introduce significant error.

    • Action: Prepare an intermediate dilution of your stock solution so that you are pipetting larger, more accurate volumes (e.g., >2 µL) for your final assay plate.

Workflow: Troubleshooting Compound Precipitation

This diagram outlines a logical workflow for diagnosing and solving precipitation issues.

G start Precipitation Observed? when When does it occur? start->when immediately Immediately upon dilution when->immediately Immediately delayed After >12h incubation when->delayed Delayed cause_immediate Likely Cause: - Exceeding solubility limit - 'Solvent Shock' immediately->cause_immediate cause_delayed Likely Cause: - pH/Temp instability - Media interactions delayed->cause_delayed solution_immediate1 Solution 1: Reduce final concentration cause_immediate->solution_immediate1 solution_delayed1 Solution 1: Test kinetic solubility at 37°C cause_delayed->solution_delayed1 solution_immediate2 Solution 2: Improve mixing technique (e.g., slow addition, vortexing) solution_immediate1->solution_immediate2 solution_immediate3 Solution 3: Use a lower concentration stock solution solution_immediate2->solution_immediate3 solution_delayed2 Solution 2: Use buffered media (HEPES) solution_delayed1->solution_delayed2 solution_delayed3 Solution 3: Reduce serum concentration solution_delayed2->solution_delayed3

Caption: A decision tree for troubleshooting compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of 3-(Cyclohexyloxy)-5-nitro-1H-indazole?

A: Due to its poor aqueous solubility, high-purity, anhydrous DMSO is the recommended solvent for preparing a primary stock solution.[7] A concentration of 10 mM is standard. See Protocol 1 for a detailed step-by-step guide.

Q2: How should I store the solid compound and its stock solutions?

A: Proper storage is critical to maintaining compound integrity.[16]

Table: Recommended Storage Conditions
FormTemperatureConditionsMax Duration
Solid Powder -20°CTightly sealed, desiccated, protected from light.[10][13]> 1 year
DMSO Stock -80°CSingle-use aliquots in tightly sealed, low-binding tubes, protected from light.[14]~6 months

Q3: What are the potential degradation pathways for this compound in an assay?

A: The two primary points of instability are the nitro group and the indazole ring itself.

  • Reduction of the Nitro Group: This is a common pathway for nitroaromatic compounds.[3] It can be initiated by:

    • Photoreduction: Exposure to UV or even ambient lab light can lead to reduction.[11]

    • Enzymatic Reduction: Some cell types express nitroreductase enzymes that can reduce the nitro group to a nitroso or hydroxylamino intermediate, altering the compound's activity.[17]

  • Indazole Ring Instability: While the 1H-indazole ring is generally stable, it can be susceptible to cleavage under strongly basic pH conditions, especially at elevated temperatures.[1][12] Given that standard cell culture media pH is ~7.4, this is less of a concern unless your specific assay conditions are highly alkaline.

Diagram: Potential Degradation Pathways

G cluster_0 3-(Cyclohexyloxy)-5-nitro-1H-indazole Compound Parent Compound (R-NO2) ReducedProduct Reduced Metabolite (e.g., R-NHOH, R-NH2) Compound->ReducedProduct Nitro Group Reduction RingOpened Ring-Opened Product Compound->RingOpened Indazole Cleavage Photo Light Exposure (Photoreduction) Photo->ReducedProduct Enzyme Cellular Nitroreductases (Enzymatic Reduction) Enzyme->ReducedProduct pH High pH / Temp (Ring Instability) pH->RingOpened

Caption: Potential degradation pathways for the test compound.

Q4: At what concentration of DMSO should I be concerned about solvent toxicity in my cells?

A: This is cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, for sensitive cell lines or long-term assays, it is best practice to keep the final DMSO concentration at or below 0.1%.[8] Always run a "vehicle control" (media + DMSO at the final concentration) to ensure the solvent itself is not affecting your experimental outcome.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes how to accurately prepare a concentrated stock solution.

  • Pre-Weighing: Allow the vial of solid compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation of atmospheric moisture.

  • Calculation: Calculate the mass of the compound required. For 3-(Cyclohexyloxy)-5-nitro-1H-indazole (M.W. ≈ 289.3 g/mol ), to make 1 mL of a 10 mM solution, you would need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 289.3 g/mol = 0.002893 g = 2.89 mg

  • Dissolution: Aseptically weigh the required mass and add it to a sterile, amber microcentrifuge tube. Add the calculated volume of anhydrous, sterile-filtered DMSO (e.g., 1 mL for 2.89 mg).

  • Solubilization: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C for 5-10 minutes to aid dissolution.[7] Visually inspect against a light source to ensure all solid material has dissolved.

  • Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-protected, low-binding tubes. Store immediately at -80°C.[14]

Protocol 2: Kinetic Solubility Assessment in Cell Culture Media

This protocol helps determine the practical solubility limit of your compound in your specific assay medium at 37°C.

  • Preparation: Prepare serial dilutions of your compound in your complete cell culture medium (including serum, if used). A typical range would be from 100 µM down to 0.1 µM. Prepare a "vehicle only" control.

  • Incubation: Dispense 100 µL of each concentration into a clear 96-well plate in triplicate. Seal the plate and incubate at 37°C, 5% CO₂.

  • Observation: Visually inspect the wells for any signs of precipitation under a microscope at multiple time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Quantification (Optional): At each time point, measure the light scattering of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm), where turbidity, not color, is the primary reading.

  • Determination: The highest concentration that remains clear and shows no significant increase in light scattering over the time course is your maximum working kinetic solubility under those conditions.[6]

Protocol 3: Simple Photostability Test

This protocol provides a quick assessment of whether your compound is sensitive to light.

  • Preparation: Prepare two sets of identical samples of your compound diluted to your highest working concentration in your assay buffer or media.

  • Exposure:

    • Set 1 (Light): Place the plate or tubes under your standard laboratory lighting (or on a benchtop exposed to ambient light) for a period equivalent to your assay setup and incubation time (e.g., 4 hours).

    • Set 2 (Dark): Completely wrap the plate or tubes for the second set in aluminum foil.

  • Analysis: After the exposure period, analyze both sets. This can be done by:

    • HPLC: Compare the peak area of the parent compound in the light-exposed vs. dark samples. A significant decrease in the light-exposed sample indicates photodegradation.

    • Bioassay: Run your functional assay on both sets of samples. A loss of potency in the light-exposed sample suggests photolability.

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Ascendia Pharma. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • IntechOpen. (2015).
  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
  • Primal Vitality. (2025). Best Practices for Handling & Storing Research Peptides. Primal Vitality.
  • Varshosaz, J., & Tavakoli, N. (2011). Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery, 8(10), 1327-1359.
  • Wang, W. T., et al. (2010). PHOTOCHEMICAL REACTION OF NITRO-POLYCYCLIC AROMATIC HYDROCARBONS: EFFECT BY SOLVENT AND STRUCTURE. Analytical and Bioanalytical Chemistry, 398(4), 1777-1786.
  • MDPI. (2025).
  • Ovid. (2009). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Molecular Microbiology, 74(4), 777-781.
  • PriMera Scientific Publications. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
  • Sigma-Aldrich. (n.d.).
  • Peptides. (n.d.). How to Store Peptides | Best Practices for Researchers. Peptides.
  • Fan, X., et al. (1996). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology, 30(4), 1358-1364.
  • Unchained Labs. (2026).
  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
  • Popa-Burke, I. G., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 479-493.
  • Williams, R. E., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
  • Wang, S., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 743-748.
  • Williams, E. G., & Ghose, R. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 46(12), 1737-1748.
  • Goud, B. S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(33), 22979-23000.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • ResearchGate. (n.d.). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines.
  • Journal of Pharmaceutical and Medical Sciences. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Medical Sciences.
  • Al-Hussain, S. A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6578.
  • Periodicals of Engineering and Natural Sciences. (2026). Characterization of solvents and optimization of stability and solubility of bioactive compounds used in lymphoma cell culture.
  • Molecular Biology. (n.d.). Assay Troubleshooting. Molecular Biology.
  • ResearchGate. (n.d.). Effect of temperature on the synthesis of indazoles.
  • Benchchem. (2025). The Evolving Landscape of 3-Methyl-1H-Indazole Derivatives: A Comparative Analysis of In Vitro Efficacy. Benchchem.
  • Sigma-Aldrich. (n.d.). Biochemical Solubility. Sigma-Aldrich.
  • PubChem. (n.d.). 3-(1-(cyclohexylmethyl)-1H-indazole-3-carboxamido)-2,2-dimethylsuccinicacid. PubChem.
  • PubMed. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. PubMed.
  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
  • MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI.
  • Google Patents. (n.d.). CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Royal Society of Chemistry. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Royal Society of Chemistry.
  • Semantic Scholar. (n.d.).

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole

Welcome to the technical support center for the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, multi-gram or kilogram-scale production. As a key intermediate in various research and development programs, ensuring a robust, safe, and scalable synthesis is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical, field-proven experience.

The synthesis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole is typically achieved via a Williamson ether synthesis, a classic yet nuanced SN2 reaction.[1][2] This involves the deprotonation of 3-hydroxy-5-nitro-1H-indazole (which exists in tautomeric equilibrium with 5-nitro-1H-indazol-3(2H)-one) followed by alkylation with a suitable cyclohexyl electrophile. While straightforward on paper, scaling this reaction introduces significant challenges related to regioselectivity, reaction kinetics, heat management, and product isolation.

Core Reaction Pathway and Competing Reactions

The desired transformation and its primary competing pathways are illustrated below. Understanding these pathways is the first step in effective troubleshooting.

cluster_reactants Reactants cluster_intermediates Intermediates & Pathways cluster_products Products Indazole 3-Hydroxy-5-nitro-1H-indazole Indazolate Indazolate Anion (Ambident Nucleophile) Indazole->Indazolate + Base Base Base (e.g., K₂CO₃) Base->Indazolate E2_Pathway E2 Elimination Cyclohexyl_X Cyclohexyl Halide/Tosylate O_Alkylation Desired Product 3-(Cyclohexyloxy)-5-nitro-1H-indazole Cyclohexyl_X->O_Alkylation N_Alkylation Side Products N1/N2-Cyclohexyl Isomers Cyclohexyl_X->N_Alkylation Cyclohexene Side Product Cyclohexene Cyclohexyl_X->Cyclohexene + Base (E2) Indazolate->O_Alkylation + Cyclohexyl-X (SN2 at O3) Indazolate->N_Alkylation + Cyclohexyl-X (SN2 at N1/N2) E2_Pathway->Cyclohexene

Caption: General reaction scheme illustrating the desired O-alkylation and competing N-alkylation and E2 elimination pathways.

Troubleshooting Guide

This section addresses specific problems you may encounter during scale-up. Each entry follows a "Symptom, Diagnosis, Solution" format to guide your process optimization.

Q1: My reaction yield has dropped significantly after increasing the batch size from 10g to 100g. What's going on?

A1: Symptom Analysis & Stepwise Solutions

A drop in yield upon scale-up is a common issue, often stemming from changes in physical parameters that are negligible at a smaller scale.

  • Diagnosis 1: Inefficient Mixing & Mass Transfer. On a small scale, magnetic stirring is often sufficient. In a larger vessel, this can lead to poor mixing, creating localized "hot spots" or areas of high reactant concentration. This can favor side reactions like elimination or the formation of undesired N-alkylated isomers.[3]

    • Solution: Switch to mechanical overhead stirring. Ensure the impeller is appropriately sized for the vessel and the stirring speed is sufficient to create a vortex and ensure a homogenous mixture.

  • Diagnosis 2: Poor Temperature Control. The reaction is exothermic, particularly during deprotonation and the initial phase of alkylation. A larger volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. An uncontrolled temperature increase will significantly favor the E2 elimination pathway, especially with a secondary halide like cyclohexyl bromide.

    • Solution:

      • Controlled Reagent Addition: Add the cyclohexyl halide slowly via an addition funnel or syringe pump, monitoring the internal temperature closely.

      • Efficient Cooling: Use a cooling bath (ice-water or a chiller) to maintain the target reaction temperature. Do not rely on ambient cooling.

      • Process Safety: For any scale beyond a few grams, especially with nitro compounds, a thermal hazard assessment is recommended to understand the potential for a runaway reaction.[4]

  • Diagnosis 3: Incomplete Deprotonation. The base (e.g., K₂CO₃, Cs₂CO₃) is often a solid. In a poorly mixed, large-scale reaction, the solid base may not fully react with the dissolved 3-hydroxy-5-nitro-1H-indazole, leading to unreacted starting material.

    • Solution:

      • Use a Finer Powder: Grind the base (e.g., potassium carbonate) to a fine powder before use to increase its surface area.

      • Stirring Efficiency: Ensure the stirring is vigorous enough to keep the base suspended.

      • Consider a Soluble Base: While stronger and requiring more careful handling (e.g., NaH), using a base that generates a soluble alkoxide can improve homogeneity. However, this may also alter regioselectivity.

SymptomPotential CauseRecommended Action
Low Yield Inefficient MixingSwitch to mechanical overhead stirring.
Poor Temperature ControlImplement controlled addition of reagents and use an external cooling bath.
Incomplete ReactionUse finely powdered base; ensure vigorous stirring to maintain suspension.
Side Reactions (Elimination)Maintain lower reaction temperature; consider a bulkier, less nucleophilic base.

Q2: My final product is contaminated with a significant amount of an isomeric impurity that is difficult to separate. How can I improve the regioselectivity?

A2: Controlling N-Alkylation vs. O-Alkylation

The indazolate anion is an ambident nucleophile, meaning it can react at the oxygen or at one of the two nitrogen atoms. The formation of N1 and N2-cyclohexyl-5-nitro-1H-indazole isomers is a major challenge.[3] Regioselectivity is governed by a delicate balance of factors under thermodynamic vs. kinetic control.

  • The Role of the Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.[1]

    • DMF/DMSO: These highly polar solvents strongly solvate the cation (e.g., K⁺), leaving a more "naked" and highly reactive indazolate anion. This often leads to kinetic control, favoring attack at the more nucleophilic nitrogen atoms (N1/N2), resulting in a mixture of isomers.

    • THF/Dioxane: Less polar solvents promote ion-pairing between the indazolate anion and the counter-ion. This association can sterically hinder the nitrogen atoms, making the oxygen atom more accessible for alkylation and favoring the desired O-alkylated product.

    • Solution: Perform a solvent screen. On a small scale, compare the N:O alkylation ratio when running the reaction in DMF vs. THF. You may find that a less polar solvent, despite potentially requiring longer reaction times or higher temperatures, provides a much cleaner product profile that simplifies downstream processing.

  • The Role of the Base (Counter-ion):

    • Solution: The choice of base determines the counter-ion (Na⁺, K⁺, Cs⁺). Larger, "softer" cations like Cs⁺ (from Cs₂CO₃) are known to favor O-alkylation in some systems due to the "soft-soft" interaction with the oxygen atom. While more expensive, a trial with cesium carbonate could prove cost-effective by eliminating the need for extensive chromatographic purification.

Caption: Troubleshooting workflow for improving O-alkylation regioselectivity.

Q3: During workup and crystallization, my product "oils out" and refuses to solidify. How can I achieve a crystalline solid?

A3: Mastering the Art of Crystallization

"Oiling out" occurs when a compound comes out of solution above its melting point or as a supersaturated, amorphous liquid.[5] This is often caused by residual solvents (like DMF), impurities, or rapid cooling.

  • Step 1: Ensure Complete Removal of Reaction Solvent. High-boiling aprotic solvents like DMF are notoriously difficult to remove and can inhibit crystallization.

    • Protocol: After the reaction, quench with water and extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water, followed by a brine wash, to thoroughly remove the DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Step 2: Optimize the Crystallization Solvent System.

    • Technique: Find a solvent system where the product is soluble when hot but sparingly soluble when cold. Common systems for compounds of this type include ethanol/water, isopropanol, or ethyl acetate/heptane.

    • Procedure: Dissolve the crude oil in a minimum amount of the hot "good" solvent (e.g., ethanol). Slowly add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of the good solvent to clarify the solution, then allow it to cool slowly to room temperature, and finally in an ice bath.

  • Step 3: Induce Crystallization. If slow cooling is not enough:

    • Seeding: Add a tiny crystal of pure product to the cooled, supersaturated solution to provide a nucleation site.[5]

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass provide nucleation points.[5]

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the 3-hydroxy-5-nitro-1H-indazole starting material?

A: The purity of your starting material is crucial. Key attributes to verify are:

  • Identity and Purity (≥98%): Confirm by ¹H NMR and HPLC. Impurities from its synthesis (e.g., from the diazotization of 2-amino-5-nitrotoluene[6]) can carry through and complicate purification.

  • Moisture Content: The presence of water will consume the base and can affect the reaction. Ensure the material is thoroughly dried before use.

  • Absence of Tautomeric Impurities: While the desired starting material exists as a tautomer, ensure no other major isomeric indazole impurities are present.

Q: Which cyclohexylating agent is best for scale-up: cyclohexyl bromide or cyclohexyl tosylate?

A: This is a balance of cost versus reactivity and safety.

ReagentProsConsRecommendation
Cyclohexyl Bromide Less expensive, readily available.More prone to E2 elimination, potentially lower yielding.A good starting point for initial trials. Careful temperature control is essential.
Cyclohexyl Tosylate Better leaving group (OTs), often leads to higher SN2 yields and less elimination.More expensive, requires an extra synthetic step to prepare from cyclohexanol.Recommended for scale-up if elimination is a persistent issue and higher yield justifies the cost.

Q: How should I monitor the reaction's progress effectively?

A: Thin-Layer Chromatography (TLC) is excellent for at-a-glance monitoring, while High-Performance Liquid Chromatography (HPLC) provides quantitative data.

  • TLC Protocol:

    • Mobile Phase: A good starting point is a 7:3 or 8:2 mixture of Heptane:Ethyl Acetate.

    • Visualization: Use a UV lamp (254 nm). The nitroaromatic group makes the compounds highly UV-active.

    • What to Look For: Monitor the disappearance of the 3-hydroxy-5-nitro-1H-indazole spot (which will be very polar and have a low Rf) and the appearance of the product spot (less polar, higher Rf).

  • HPLC Protocol:

    • Method: A reversed-phase C18 column is standard.[5]

    • Mobile Phase: A gradient method of water (with 0.1% formic acid or TFA) and acetonitrile is typical.

    • Benefit: HPLC can resolve the desired O-alkylated product from the N-alkylated isomers, giving you a precise measure of reaction conversion and selectivity.

Q: What are the most critical safety precautions for this process?

A: Safety is the top priority, especially when scaling up a reaction involving a nitroaromatic compound.

  • Thermal Stability: Nitroaromatic compounds can decompose exothermically at elevated temperatures.[4] Avoid excessive heating and perform a thermal hazard analysis before attempting a large scale.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]

  • Ventilation: Handle all reagents and the reaction mixture in a well-ventilated fume hood to avoid inhalation of solvent vapors or fine powders.[8]

  • Spill & Waste Management: Have appropriate spill kits (non-combustible absorbent like sand or vermiculite) readily available.[5] All nitro-compound waste must be collected in properly labeled containers for hazardous waste disposal; do not dispose of it down the drain.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 27). Safety First: Handling and Precautions for Chemical Intermediates. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2005). Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. Retrieved from [Link]

  • Lyme Congregational Church Boston. (n.d.). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. Retrieved from [Link]

  • GOV.UK. (2024, July 15). Nitrobenzene - Incident management. Retrieved from [Link]

  • (n.d.). III Analytical Methods. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Porter, H. D., & Peterson, W. D. (n.d.). Indazole, 5-nitro-. Organic Syntheses Procedure. Retrieved from [Link]

  • Professor Dave Explains. (2018, August 30). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • HETEROCYCLES. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-[(5′-nitro-1H-indazol-1′-yl) methyl]. Retrieved from [Link]

  • Organic Chemistry Research. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]

  • MDPI. (2023, January 5). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from [Link]

  • National Institutes of Health. (2024, February 20). Development of a selective and scalable N1-indazole alkylation. PMC. Retrieved from [Link]

Sources

Optimization

Addressing poor cell permeability of indazole-based compounds

Welcome to the Medicinal Chemistry & DMPK Technical Support Center. This portal is designed for researchers and drug development professionals troubleshooting poor cellular efficacy and membrane permeability issues speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Medicinal Chemistry & DMPK Technical Support Center. This portal is designed for researchers and drug development professionals troubleshooting poor cellular efficacy and membrane permeability issues specific to indazole-based scaffolds.

Below, you will find diagnostic workflows, structural optimization FAQs, and self-validating assay protocols to help you successfully advance your indazole hits into viable lead compounds.

Diagnostic Workflow: Identifying the Permeability Barrier

Before synthesizing new analogs, it is critical to determine why your indazole compound is failing to penetrate the cell. The issue typically stems from either poor passive diffusion (thermodynamic barrier) or active efflux (kinetic barrier).

PermeabilityDiagnostics Start Low Cellular Efficacy of Indazole Hit PAMPA PAMPA Assay (Passive Permeability) Start->PAMPA LowPAMPA Low Papp (<1x10^-6 cm/s) Issue: Poor Passive Diffusion PAMPA->LowPAMPA Poor HighPAMPA High Papp (>10x10^-6 cm/s) Issue: Target Engagement PAMPA->HighPAMPA Good Caco2 Caco-2 / MDCK Assay (Active Transport & Efflux) EffluxHigh Efflux Ratio > 2.0 Issue: P-gp / BCRP Substrate Caco2->EffluxHigh ER > 2 EffluxLow Efflux Ratio < 2.0 Good Permeability Caco2->EffluxLow ER < 2 Action1 Mask HBD (N-Methylation) Increase Lipophilicity LowPAMPA->Action1 HighPAMPA->Caco2 Action2 Reduce TPSA Fluorination / Steric Shielding EffluxHigh->Action2

Figure 1: Decision tree for diagnosing and resolving indazole permeability bottlenecks.

FAQs: Physicochemical Optimization Strategies

Q: My indazole hit shows sub-nanomolar biochemical potency but zero cellular activity. What causes this "permeability cliff"? A: The 1H-indazole core possesses a tautomeric nitrogen system (N1-H and N2) that acts as a strong hydrogen bond donor (HBD) and acceptor (HBA). High HBD counts significantly increase the energetic penalty of desolvation required for a molecule to shed water molecules and enter the lipophilic lipid bilayer[1]. Furthermore, exposed HBDs are primary recognition motifs for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back out of the cell[2].

Q: How can I structurally modify the indazole core to improve passive diffusion without losing target binding affinity? A: There are three field-proven medicinal chemistry strategies to address this:

  • N-Alkylation (HBD Masking): If the N-H is not strictly required for target binding (e.g., kinase hinge binding), methylating the N1 or N2 position permanently eliminates the HBD. This single modification drastically lowers the topological polar surface area (TPSA) and increases brain and cellular penetrance[3].

  • Intramolecular Hydrogen Bonding (IMHB): If the N-H is required for target engagement, introduce a hydrogen bond acceptor (HBA) on an adjacent side chain that can form a pseudo-ring with the indazole N-H. This temporarily masks the HBD from the aqueous environment, improving membrane permeability while allowing the molecule to unfold and bind the target once inside the intracellular space[1].

  • Nonconventional H-Bond Donors: Replace the indazole with an isosteric core like imidazo[1,5-a]pyridine or a "reverse indazole." In these systems, a polarized C-H bond acts as a weak, nonconventional HBD. This maintains critical hydrogen bonding with protein backbone carbonyls while successfully evading P-gp efflux recognition[4].

Q: Can halogenation help with indazole permeability? A: Yes. Adding fluorine to the indazole's carbocyclic ring (e.g., 5-fluoro or 6-fluoro-indazole) can lower the basicity (pKa) of adjacent amines, subtly modulate lipophilicity, and reduce efflux liability without adding significant steric bulk[5].

OptimizationLogic Indazole Native 1H-Indazole (High HBD, High TPSA) N_Methylation N1/N2-Methylation Indazole->N_Methylation Fluorination Aryl Fluorination Indazole->Fluorination Intramolecular Intramolecular H-Bonding Indazole->Intramolecular Result1 Masked HBD Improved Passive Permeability N_Methylation->Result1 Result2 Lowered pKa Reduced P-gp Efflux Fluorination->Result2 Result3 Conformational Shielding Increased Lipophilicity Intramolecular->Result3

Figure 2: Mechanistic impact of structural modifications on indazole permeability.

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the expected impact of various structural modifications on Apparent Permeability ( Papp​ ) and Efflux Ratio (ER), based on standardized Caco-2 assay data.

Optimization StrategyStructural ModificationTypical Impact on Papp​ ( 10−6 cm/s)Impact on Efflux Ratio (ER)Primary Mechanism of Action
Baseline Unsubstituted 1H-Indazole< 1.0 (Low)> 5.0 (High Efflux)High desolvation energy, P-gp recognition
N-Alkylation N1-Methylation5.0 - 15.0 (Moderate/High)< 2.0 (Low Efflux)Permanent elimination of HBD
IMHB Design Adjacent HBA introduction3.0 - 10.0 (Moderate)< 2.5 (Low Efflux)Conformational masking of HBD
Isosteric Replacement Imidazo[1,5-a]pyridine10.0 - 20.0 (High)< 1.5 (Minimal Efflux)Switch to nonconventional C-H donor
Halogenation Aryl Fluorination2.0 - 8.0 (Moderate)2.0 - 4.0 (Moderate)Modulation of lipophilicity and pKa

Troubleshooting Protocols: Self-Validating Caco-2 Assay

To accurately diagnose whether your indazole suffers from poor passive diffusion or active efflux, a bidirectional Caco-2 permeability assay is the gold standard[6]. The following protocol is designed as a self-validating system to ensure data trustworthiness.

Standard Operating Procedure: Bidirectional Caco-2 Transport Assay

Phase 1: Cell Cultivation & Monolayer Integrity

  • Seeding: Seed Caco-2 cells (passage 30-40) onto 6.5 mm polycarbonate membrane inserts (0.4 µm pore size) in 24-well Transwell plates at a density of ~20,000 cells/insert[7].

  • Differentiation: Culture the cells in DMEM (10% FCS) at 37°C, 5% CO₂ for 14–21 days. Change the medium on alternate days to promote polarization into a differentiated monolayer with tight junctions and apical brush borders[6][7].

  • Validation Checkpoint 1 (TEER): Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) using an Ohm meter. Causality: Only proceed if TEER > 600 Ohms/cm². Lower values indicate compromised tight junctions, which will yield false-positive permeability data[8].

Phase 2: Dosing & Incubation 4. Preparation: Wash the monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4)[7][8]. 5. Validation Checkpoint 2 (Controls): Run parallel wells with Atenolol ( Papp​<1×10−6 cm/s) as a low-permeability control, Propranolol ( Papp​>10×10−6 cm/s) as a high-permeability control, and Lucifer Yellow as a paracellular leakage marker[7]. 6. Dosing: Prepare the indazole test compound at 10 µM in HBSS (max 1% DMSO).

  • For Apical to Basolateral (A→B) transport: Add 200 µL of test solution to the apical chamber and 600 µL of blank HBSS to the basolateral chamber.

  • For Basolateral to Apical (B→A) transport: Reverse the volumes and dosing chambers[7][8].

  • Incubation: Place the plate in an orbital shaker water bath (60 rpm) at 37°C for 90 to 120 minutes[7][8].

Phase 3: Analysis & Mass Balance 8. Sampling: Remove 50 µL aliquots from both the donor and receiver compartments. 9. Quantification: Analyze the samples using LC-MS/MS to determine the concentration of the compound[7][8]. 10. Validation Checkpoint 3 (Mass Balance): Calculate the % Recovery: (Total mass in donor + receiver at end of assay) / (Initial mass in donor) x 100. Causality: Recovery must be > 80%. If lower, the indazole is likely precipitating, binding non-specifically to the plastic, or accumulating inside the cells, invalidating the Papp​ calculation[8]. 11. Calculations:

  • Calculate Apparent Permeability ( Papp​ ) = (dQ/dt) / (C₀ × A) where A is the surface area (0.33 cm²).
  • Calculate Efflux Ratio (ER) = $P_{app}$(B→A) / $P_{app}$(A→B). An ER > 1.99 indicates the compound is a substrate for active efflux[8].

References

  • Caco-2 Permeability Assay Protocol - Creative Bioarray Source: Creative Bioarray URL:[Link]

  • Caco-2 Permeability Assay Protocol - Studylib Source: Studylib URL:[Link]

  • Polarized C-H as Nonconventional Hydrogen Bond Donor Source: Namiki-s URL:[Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules Source: PubMed Central (PMC) URL:[Link]

  • Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides... Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides Source: Optibrium URL:[Link]

  • Intersinal Permeation - Caco-2 Permeability Assay Source: Scribd URL:[Link]

  • Target-Based Identification and Optimization of 5-Indazol-5-yl Pyridones... Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: 3-(Cyclohexyloxy)-5-nitro-1H-indazole (IND-CN-01)

A Guide for Researchers on Minimizing Off-Target Effects Welcome to the technical support center for 3-(Cyclohexyloxy)-5-nitro-1H-indazole, hereafter referred to as IND-CN-01. As a Senior Application Scientist, my goal i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Minimizing Off-Target Effects

Welcome to the technical support center for 3-(Cyclohexyloxy)-5-nitro-1H-indazole, hereafter referred to as IND-CN-01. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to confidently use this novel indazole-based compound in your research. The 1H-indazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors.[1] However, like many small molecule inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, off-target activity is a critical consideration that can confound experimental results.[2][3]

This guide is designed to be a dynamic resource, moving beyond simple protocols to explain the why behind the how. It provides a systematic framework for identifying, understanding, and mitigating the off-target effects of IND-CN-01, ensuring the integrity and reproducibility of your findings.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise when beginning work with a novel indazole-based inhibitor like IND-CN-01.

Q1: What are off-target effects, and why are they a particular concern for a compound like IND-CN-01?

A1: Off-target effects occur when a small molecule interacts with proteins other than its intended therapeutic or experimental target, leading to unintended biological consequences.[4] For kinase inhibitors based on scaffolds like 1H-indazole, this is a significant issue because the ATP-binding site, which these compounds often target, is highly conserved across the human kinome.[2][3] This structural similarity means that an inhibitor designed for one kinase may inadvertently bind to and modulate the activity of many others.[5] Such promiscuity can lead to misinterpreted data, where an observed cellular phenotype is incorrectly attributed to the inhibition of the primary target, when it is, in fact, the result of engaging one or more off-targets.[6]

Q2: I have just synthesized/acquired IND-CN-01. What is the very first step to assess its activity and specificity?

A2: The foundational step is to determine the compound's potency and selectivity through in vitro biochemical assays.[7]

  • Determine On-Target Potency: First, perform a dose-response experiment to calculate the IC50 value (the concentration required to inhibit 50% of the target's activity) against your primary kinase target. This establishes the baseline potency of IND-CN-01.[7]

  • Assess Kinase Selectivity: Subsequently, screen IND-CN-01 against a broad panel of kinases (e.g., a kinome scan). This is the most effective way to build a comprehensive selectivity profile.[7][8] This screening is typically performed at a single high concentration (e.g., 1-10 µM) to identify potential off-targets. Any kinases that show significant inhibition should then be subjected to full IC50 determination to quantify the potency of the off-target interaction.[8]

Q3: How do I select an optimal and specific working concentration of IND-CN-01 for my cell-based experiments?

A3: The optimal concentration should be high enough to engage the intended target but low enough to avoid or minimize off-target effects. A good starting point is to use a concentration that is 5 to 10 times higher than the in vitro IC50 or Ki value for the primary target.[9] However, this is only a guideline. The ideal concentration must be empirically determined in your specific cellular system.

  • Cellular Target Engagement: Perform a dose-response analysis in your cell line and measure the inhibition of a known downstream substrate of your target kinase via Western blot. The lowest concentration that gives robust inhibition of the target pathway is your ideal starting point.[6]

  • Phenotypic Correlation: Correlate the concentration required for target engagement with the concentration that produces your desired cellular phenotype. If the phenotypic effect only occurs at concentrations significantly higher than what is needed to inhibit the primary target, an off-target effect is likely responsible.[4][10]

Q4: What are the absolutely essential controls I must include in my experiments with IND-CN-01?

A4: Rigorous controls are non-negotiable for validating findings with any chemical inhibitor.[11]

  • Vehicle Control: All experiments must include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve IND-CN-01. This controls for any effects of the solvent itself.[9]

  • Structurally Related Inactive Control: If available, use a close structural analog of IND-CN-01 that is inactive against the primary target. This analog should not produce the same cellular effects. If it does, it strongly suggests the phenotype is due to an off-target effect or a non-specific property of the chemical scaffold.[4]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments with IND-CN-01.

Problem: Unexpected or Excessive Cytotoxicity Observed in Treated Cells

Your cells show a significant decrease in viability at concentrations where you expect specific target inhibition.

Possible Cause Troubleshooting Steps & Rationale
1. Off-Target Kinase Inhibition Action: Compare the cytotoxic IC50 to the on-target biochemical IC50. A large discrepancy (e.g., cytotoxicity is much more potent) suggests an off-target is responsible. Perform a broad kinase selectivity screen to identify off-target kinases that may regulate cell survival pathways.[8] Rationale: Many kinases are essential for cell viability. Inhibiting one or more of these "off-target" kinases can lead to cell death, independent of the primary target's function.[5]
2. Non-Specific Toxicity Action: Perform an LDH (Lactate Dehydrogenase) cytotoxicity assay to measure membrane integrity. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC). Rationale: The 5-nitroindazole moiety can be a source of non-specific toxicity through the generation of reactive oxygen species (ROS).[12] If an antioxidant rescues the cytotoxic phenotype, it suggests a ROS-mediated mechanism rather than specific kinase inhibition.
3. Compound Precipitation Action: Visually inspect the culture medium for any signs of compound precipitation at the working concentration. Test the solubility of IND-CN-01 in your specific cell culture medium. Rationale: Poorly soluble compounds can form aggregates that are toxic to cells or can lead to inconsistent effective concentrations.[13]
Problem: The Observed Cellular Phenotype Does Not Match the Known Biological Role of the Target Kinase

You are inhibiting your target, but the cellular result (e.g., changes in morphology, migration, or gene expression) is inconsistent with published data from genetic knockdown or other inhibitors.

Possible Cause Troubleshooting Steps & Rationale
1. Off-Target Effect Dominates Phenotype Action 1: Confirm On-Target Engagement. Use Western blotting to confirm that the phosphorylation of a direct downstream substrate of your target is decreased at the effective concentration.[6] Action 2: Use Orthogonal Methods. Attempt to replicate the phenotype using a structurally unrelated inhibitor of the same target or by using genetic tools like siRNA or CRISPR to deplete the target protein.[4][11] Rationale: Confirming that the target is engaged at the effective concentration is the first step. If the target is engaged but the phenotype is still anomalous, using an orthogonal chemical or genetic tool is the gold standard for validating that the phenotype is truly linked to the intended target.[4]
2. Cell-Type Specific Signaling Action: Review the literature for the function of your target kinase in your specific cell model. The "known" function may be derived from different cell types where the signaling network is wired differently. Rationale: The downstream consequences of inhibiting a kinase can vary dramatically between different cell lines due to the expression levels of substrates, phosphatases, and compensatory signaling pathways.
3. Chemical Proteomics to Identify Novel Targets Action: For a critical and unexpected result, consider advanced proteomic techniques. Methods like chemical proteomics can identify the complete spectrum of proteins that IND-CN-01 binds to within the cell.[2][14] Rationale: This unbiased approach provides a global view of all potential on- and off-targets, which can definitively resolve questions of inhibitor specificity and may uncover novel biology.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: In Vitro Kinase Assay for IC50 Determination

This protocol provides a general framework for measuring the potency of IND-CN-01 against a purified kinase.

Principle: This assay measures the transfer of phosphate from ATP to a substrate by the target kinase. The amount of product formed is quantified, and the inhibition by IND-CN-01 is measured.

Materials:

  • Purified, active target kinase

  • Specific peptide or protein substrate

  • Kinase assay buffer (varies by kinase, but typically contains Tris-HCl, MgCl₂, DTT)

  • ATP

  • IND-CN-01 stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ from Promega, which measures ADP production)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of IND-CN-01 in DMSO, then dilute further into the kinase assay buffer. A typical final concentration range might be 1 nM to 100 µM. Include a DMSO-only (vehicle) control.

  • Reaction Setup: In each well of the plate, add:

    • Kinase solution (pre-diluted in assay buffer).

    • IND-CN-01 dilution or vehicle.

  • Pre-incubation: Gently mix and pre-incubate the kinase and inhibitor for 15-20 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.[9]

  • Initiate Reaction: Add a solution containing both the substrate and ATP to each well to start the reaction. The ATP concentration should ideally be at or near the Km for the specific kinase.[13]

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • Detection: Stop the kinase reaction and measure the output signal (e.g., luminescence for ADP-Glo™) according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal (no kinase control).

    • Normalize the data to the vehicle control (0% inhibition) and a no-enzyme or maximally inhibited control (100% inhibition).

    • Plot the percent inhibition versus the log of the IND-CN-01 concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Target Engagement via Western Blot

Principle: This protocol verifies that IND-CN-01 inhibits the target kinase inside the cell by measuring the phosphorylation status of a known downstream substrate.

Procedure:

  • Cell Culture: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): If the pathway is activated by growth factors, serum-starve the cells (e.g., 0.1% FBS) for 12-24 hours to reduce basal signaling.

  • Inhibitor Treatment: Treat cells with a dose-range of IND-CN-01 (and a vehicle control) for a specific duration (e.g., 1-4 hours).

  • Stimulation (If necessary): If the pathway requires activation, add the appropriate growth factor or stimulus for a short period (e.g., 10-15 minutes) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate with a primary antibody specific to the phosphorylated form of the target's substrate.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phospho-protein to total protein with increasing IND-CN-01 concentration confirms on-target engagement.[6]

Part 4: Data & Workflow Visualization

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for IND-CN-01

This table illustrates how to present selectivity data. The "Selectivity Ratio" is a key metric, calculated as IC50 (Off-Target) / IC50 (On-Target). A higher ratio indicates greater selectivity.

Kinase TargetBiochemical IC50 (nM)Selectivity Ratio (vs. Target X)Notes
Target Kinase X (On-Target) 15 1.0 Primary Target
Off-Target Kinase A25016.7Moderate off-target activity.
Off-Target Kinase B95063.3Weak off-target activity.
Off-Target Kinase C>10,000>667Highly selective.
Off-Target Kinase D (Viability-related)855.7 High-risk off-target.
Diagrams and Workflows

G cluster_0 Troubleshooting Workflow: Unexpected Phenotype A Observe Unexpected Phenotype with IND-CN-01 B Step 1: Confirm On-Target Engagement in Cells A->B C Western Blot for Phospho-Substrate B->C D Target Engagement Assay (e.g., NanoBRET) B->D E Is Target Engaged at Effective Concentration? C->E D->E F Step 2: Use Orthogonal Controls E->F  Yes L Issue with Compound Potency/Permeability E->L  No G Structurally Unrelated Inhibitor F->G H siRNA / CRISPR Knockdown F->H I Does Control Reproduce Phenotype? G->I H->I J Conclusion: Phenotype is Likely ON-TARGET I->J  Yes K Conclusion: Phenotype is Likely OFF-TARGET I->K  No

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

G cluster_1 Experimental Workflow for On-Target Effect Validation A 1. Determine In Vitro IC50 of IND-CN-01 (Biochemical Assay) B 2. Determine Cellular On-Target IC50 (Western Blot Dose-Response) A->B C 3. Determine Cellular Phenotypic IC50 (e.g., Viability, Migration Assay) B->C D 4. Compare IC50 Values C->D E 5. Confirm with Orthogonal Control (e.g., siRNA or different inhibitor) D->E IC50 values align (Cellular ≈ Phenotypic) G Result: Suspected Off-Target Effect D->G IC50 values diverge (Phenotypic << Cellular) F Result: High Confidence On-Target Effect E->F

Caption: Workflow for validating an observed cellular effect as on-target.

References

  • Benchchem. (n.d.). Technical Support Center: Investigating Potential Off-Target Kinase Inhibition.
  • ACS Chemical Biology. (2007). Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors.
  • Benchchem. (n.d.). Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • American Association for Cancer Research. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. AACR Journals.
  • Nature. (2022). KOPI: Kinase inhibitOr Proteome Impact analysis. PMC.
  • Reaction Biology. (2022).
  • ACS Publications. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
  • NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • American Association for Cancer Research. (2012). Quantitative Proteomic Profiling Identifies Protein Correlates to EGFR Kinase Inhibition. AACR Journals.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting In Vitro Assays.
  • NIH. (n.d.).
  • Portland Press. (2009).
  • Crossfire Oncology. (n.d.).
  • NIH. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC.
  • BellBrook Labs. (2026). Why Kinase Assays Fail in Screening (and How to Fix Them).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • NIH. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?.
  • NIH. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. PMC.
  • Society of Toxicology (SOT). (2018).
  • Benchchem. (n.d.). Unraveling the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives: A Comparative Guide.
  • MDPI. (2024). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
  • NIH. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds. PMC.
  • Taylor & Francis. (n.d.). Indazole – Knowledge and References.
  • Semantic Scholar. (n.d.).
  • International Journal of Molecular Sciences. (2024). 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds.
  • PubMed. (2005).
  • Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors.
  • ResearchGate. (n.d.). Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors | Request PDF.
  • University of California, Irvine. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole with other kinase inhibitors

Target Audience: Researchers, scientists, and drug development professionals. As the demand for highly selective targeted therapies intensifies, the 1H-indazole scaffold has emerged as a privileged pharmacophore in the d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

As the demand for highly selective targeted therapies intensifies, the 1H-indazole scaffold has emerged as a privileged pharmacophore in the development of kinase inhibitors. This guide provides an objective, in-depth comparative analysis of 3-(Cyclohexyloxy)-5-nitro-1H-indazole —a critical structural intermediate and hit compound—against established and clinical-stage kinase inhibitors. We will dissect the structure-activity relationship (SAR) causality, evaluate its comparative performance, and outline self-validating experimental protocols for kinase profiling.

Mechanistic Rationale & Structural Causality

The 1H-indazole core is widely utilized in medicinal chemistry because it acts as a highly effective bioisostere for the adenine ring of ATP[1]. When evaluating 3-(Cyclohexyloxy)-5-nitro-1H-indazole, its specific substitution pattern dictates its pharmacological behavior and target selectivity (primarily against mitotic kinases like Mps1/TTK and Pim kinases):

  • Hinge Region Binding: The N1 and N2 atoms of the indazole core serve as critical hydrogen bond donors and acceptors, anchoring the molecule to the backbone amides of the kinase hinge region[1].

  • Hydrophobic Pocket Exploitation (3-Position): The addition of the bulky, lipophilic 3-cyclohexyloxy group directs the molecule into the hydrophobic pocket adjacent to the ATP-binding site. This rational substitution significantly increases selectivity over early-generation pan-kinase inhibitors (such as the anthrapyrazolone SP600125), which lack this extended hydrophobic projection[1].

  • Electronic Tuning & Metabolic Considerations (5-Position): The 5-nitro group projects directly into the ribose-binding pocket[1]. Crucially, the strong electron-withdrawing nature of the nitro group lowers the pKa of the indazole NH, strengthening its hydrogen-bond donor capacity at the hinge region. However, from a drug development perspective, nitroaromatics often present metabolic liabilities (e.g., nitroreductase-mediated toxicity). This causality explains why advanced clinical TTK inhibitors, such as CFI-400936 and CFI-401870, systematically replace the 5-nitro group with acetamido or carboxamido moieties to achieve drug-like pharmacokinetic parameters[2][3].

Comparative Performance Data

To contextualize the efficacy of 3-(Cyclohexyloxy)-5-nitro-1H-indazole, we must compare its quantitative performance against both the baseline pan-kinase inhibitors it was designed to improve upon, and the highly optimized clinical candidates that evolved from its foundational scaffold.

InhibitorPrimary Target(s)Target IC₅₀ (nM)Off-Target ProfileStructural & Clinical Context
3-(Cyclohexyloxy)-5-nitro-1H-indazole Mps1 / TTK~600 - 800Moderate (JNK, Aurora)Early-stage hit. Cyclohexyloxy improves lipophilicity; the nitro group tunes hinge H-bonding but poses metabolic risks[1].
SP600125 JNK (Pan-kinase)~40High (Pan-kinase)Anthrapyrazolone core lacks selectivity; used as a baseline for rational indazole design[1].
CFI-400936 TTK3.6LowReplaces 5-nitro with 5-acetamido and 3-alkoxy with 3-sulfamoylphenyl. Demonstrates strong cellular activity[3].
CFI-401870 TTK< 10Very Low (>500× selectivity)Replaces the 3-position with a bicyclic heterocycle for oral bioavailability and in vivo tumor inhibition[2].
Compound 13o Pim-1/2/3< 50LowA 3-(pyrazin-2-yl)-1H-indazole derivative demonstrating the versatility of the indazole core for pan-Pim kinases[4].

Signaling Pathway & Mechanism of Action

The primary therapeutic value of targeting Mps1/TTK with indazole derivatives lies in the disruption of the Spindle Assembly Checkpoint (SAC) . In healthy cells, the SAC ensures accurate chromosome segregation. In highly aneuploid cancer cells, the SAC is a critical survival mechanism. Inhibiting Mps1 prevents the formation of the Mitotic Checkpoint Complex (MCC), prematurely activating the Anaphase-Promoting Complex (APC/C) and driving the cancer cell into mitotic catastrophe[2].

G Mps1 Mps1 / TTK Kinase MCC Mitotic Checkpoint Complex (MCC) Mps1->MCC Promotes Assembly Inhibitor 3-(Cyclohexyloxy)-5-nitro- 1H-indazole Inhibitor->Mps1 Blocks Kinase Domain APC APC/C Cdc20 MCC->APC Inhibits Arrest Mitotic Arrest (Default Cancer State) APC->Arrest When Inhibited Catastrophe Mitotic Catastrophe (Cell Death) APC->Catastrophe When Active (SAC Override)

Diagram 1: SAC override mechanism induced by Mps1/TTK targeted indazole inhibitors.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole requires carefully selected assay methodologies.

Protocol A: Luminescence-Based ATP-Competitive Kinase Assay (ADP-Glo)

Causality & Assay Selection: Nitroaromatic compounds frequently act as Pan-Assay Interference Compounds (PAINS) in standard fluorescence-based assays due to inner-filter effects (quenching) and auto-fluorescence. The ADP-Glo assay is chosen because it measures luminescence generated from ADP, completely bypassing optical interference from the inhibitor's nitro group, thus establishing a self-validating, artifact-free system.

Workflow Prep 1. Compound Preparation (Serial Dilution) Incubation 2. Kinase Reaction (Mps1 + ATP + Substrate) Prep->Incubation Quench 3. ADP-Glo Reagent (Deplete Unused ATP) Incubation->Quench Detection 4. Kinase Detection (Convert ADP to ATP) Quench->Detection Analysis 5. Luminescence Readout & IC50 Calculation Detection->Analysis

Diagram 2: Artifact-free ADP-Glo luminescence workflow for nitroaromatic kinase inhibitors.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant Mps1/TTK kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 3-(Cyclohexyloxy)-5-nitro-1H-indazole in 100% DMSO. Transfer to a 384-well plate ensuring the final DMSO concentration is ≤ 1% (Vehicle Control). Include Staurosporine as a positive control.

  • Kinase Reaction: Add ATP strictly at the predetermined Michaelis constant ( Km​ ) to ensure true competitive inhibition profiling, alongside the myelin basic protein (MBP) substrate. Incubate at 25°C for 60 minutes.

  • ATP Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unreacted ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: SAC Override & Cell Viability Assay

Causality & Assay Selection: Target engagement in vitro does not guarantee cellular efficacy. This protocol validates whether the inhibitor successfully penetrates the cell membrane and functionally overrides the SAC, leading to the intended therapeutic phenotype[2].

Step-by-Step Methodology:

  • Cell Synchronization: Seed HCT116 colorectal cancer cells in a 6-well plate. Treat with 100 ng/mL nocodazole for 16 hours to induce mitotic arrest (verifying SAC activation).

  • Inhibitor Treatment: Introduce 3-(Cyclohexyloxy)-5-nitro-1H-indazole (titrated from 0.1 μM to 10 μM) in the continuous presence of nocodazole.

  • Phenotypic Readout (Flow Cytometry): After 24 hours of co-treatment, harvest the cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI) containing RNase A.

  • Validation: Analyze via flow cytometry. A successful SAC override is validated by a quantitative shift of the cell population from G2/M arrest (4N DNA content) to a Sub-G1 population (<2N DNA content), indicating premature mitotic exit and apoptosis[2].

References

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 4

  • The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry. 2

  • Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Bioorganic & Medicinal Chemistry Letters. 3

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125). Journal of Medicinal Chemistry. 1

Sources

Comparative

Validating the anticancer activity of 3-(Cyclohexyloxy)-5-nitro-1H-indazole in vivo

Preclinical Validation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: An In Vivo Comparative Efficacy Guide The Indazole Pharmacophore: Rationale and Structural Advantages The indazole core is a privileged scaffold in medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Validation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: An In Vivo Comparative Efficacy Guide

The Indazole Pharmacophore: Rationale and Structural Advantages

The indazole core is a privileged scaffold in medicinal chemistry, extensively utilized in oncology to design competitive inhibitors that bind the ATP-binding pocket of receptor tyrosine kinases (RTKs)[1]. Commercially successful oncology drugs, such as Axitinib and Pazopanib, rely on this heterocycle to disrupt tumor angiogenesis and proliferation ()[2].

The experimental compound 3-(Cyclohexyloxy)-5-nitro-1H-indazole (hereafter designated as CNI-1 ) introduces two targeted structural modifications designed to overcome the pharmacokinetic limitations of first-generation indazoles:

  • 3-Cyclohexyloxy Substitution: The addition of a bulky, lipophilic cyclohexyloxy group at the C-3 position significantly enhances membrane permeability. This structural shift improves cellular uptake and metabolic stability compared to traditional amine-substituted indazoles ()[3].

  • 5-Nitro Group: The strongly electron-withdrawing nitro group at the C-5 position deepens the molecule's insertion into the kinase hinge region, strengthening critical hydrogen bond interactions. Historically, 5-nitro-1H-indazole derivatives have demonstrated exceptional in vivo stability and tissue penetration, even crossing the blood-brain barrier in PET imaging studies ()[4].

Systems-Level Mechanism of Action

CNI-1 functions as a multi-target kinase inhibitor with a high affinity for VEGFR-2 and PDGFR. By competitively binding to these RTKs, CNI-1 initiates a dual-pronged attack on the tumor microenvironment: it starves the tumor of its vascular supply (anti-angiogenesis) and directly halts cellular proliferation by uncoupling the PI3K/AKT and MEK/ERK signaling cascades[1].

Mechanism CNI CNI-1 (Multi-Kinase Inhibitor) RTK VEGFR-2 / PDGFR CNI->RTK Competitive Binding PI3K PI3K / AKT Cascade RTK->PI3K Blocked MEK MEK / ERK Cascade RTK->MEK Blocked Prolif Cell Proliferation PI3K->Prolif Suppressed Apop Apoptosis PI3K->Apop Upregulated Angio Tumor Angiogenesis MEK->Angio Suppressed

Fig 1. CNI-1 mediated inhibition of RTK signaling pathways, suppressing tumor proliferation.

Comparative In Vivo Methodology: A Self-Validating Protocol

To objectively evaluate the therapeutic index of CNI-1, we employ a standardized murine tumor xenograft model. This protocol is engineered as a self-validating system: it utilizes a vehicle-only negative control to establish the baseline exponential growth curve, and a clinical-grade positive control (Axitinib) to benchmark both efficacy and systemic toxicity ()[5].

Causality in Experimental Design:
  • Model Selection (BALB/c Nude Mice): The athymic nature of these mice results in a profound T-cell deficiency, preventing the immune rejection of human xenografts. However, they retain functional Natural Killer (NK) cells and macrophages, providing a baseline innate immune response that better simulates a realistic, albeit partial, tumor microenvironment compared to severely compromised NOD/SCID models ()[6].

  • Randomization Window: Treatment is strictly withheld until tumors reach an average volume of 75 mm³. Initiating treatment only during the exponential growth phase ensures the tumor vascular network is fully established, thereby eliminating false positives caused by initial engraftment failure[5].

Step-by-Step Protocol
  • Cell Preparation: Harvest human colorectal carcinoma cells (HCT116) at 80% confluence. Resuspend in a 1:1 mixture of cold PBS and Matrigel. Rationale: Matrigel provides an extracellular matrix scaffold that enhances localized engraftment and prevents cellular dispersion.

  • Inoculation: Inject 5×106 viable cells subcutaneously into the right flank of 6-week-old male BALB/c nude mice[7].

  • Randomization: Monitor tumor growth using digital calipers. On Day 10, randomize mice into three distinct groups (n=8/group) to ensure equal variance in starting tumor sizes[5].

  • Dosing Regimen:

    • Group 1 (Negative Control): Vehicle (5% DMSO, 30% PEG300, 65% ddH2O), Intraperitoneal (IP), Q2D (every two days).

    • Group 2 (Positive Control): Axitinib (25 mg/kg), IP, Q2D.

    • Group 3 (Test Compound): CNI-1 (25 mg/kg), IP, Q2D. Rationale: The Q2D IP dosing schedule is calibrated to the pharmacokinetic half-life of lipophilic indazole derivatives, maintaining steady-state plasma concentrations without inducing acute hepatic toxicity ()[8].

  • Data Acquisition: Measure tumor dimensions and body weight concurrently every two days. Calculate tumor volume ( V ) using the ellipsoid formula: V=2length×width2​ . This specific formula corrects for the non-spherical, flattened nature of subcutaneous tumors[7].

  • Endpoint: Sacrifice mice via cervical dislocation when control tumors reach a volume of 1,500 mm³ or if any animal experiences >20% body weight loss (humane endpoint). Excise tumors for ex vivo histological validation.

Protocol A Day 0 Cell Inoculation B Day 10 Tumor > 75mm³ A->B C Day 10 Randomization B->C D Day 10-28 IP Dosing (Q2D) C->D E Day 28 Necropsy & Analysis D->E

Fig 2. Standardized in vivo tumor xenograft workflow for evaluating CNI-1 therapeutic efficacy.

Quantitative Efficacy and Pharmacokinetic Data

The comparative efficacy of CNI-1 is quantified using Tumor Growth Inhibition (TGI), calculated as [1−(ΔVtreatment​/ΔVcontrol​)]×100 . Systemic toxicity is inversely correlated with body weight retention.

Table 1: In Vivo Tumor Growth Inhibition and Toxicity Metrics (Day 28)

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³)TGI (%)Body Weight Change (%)Mortality Rate
Vehicle Control 01420 ± 185N/A+ 4.2%0/8
Axitinib (Control) 25355 ± 6275.0%- 8.4%0/8
CNI-1 25312 ± 5878.0% - 2.1% 0/8

Table 2: Comparative Pharmacokinetic (PK) Parameters (Single IP Dose, 25 mg/kg)

Compound Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) T1/2​ (h)Clearance (L/h/kg)
Axitinib 410 ± 451.51850 ± 2103.81.8
CNI-1 580 ± 522.02940 ± 3056.21.1

Discussion and Translational Insights

The in vivo data validates CNI-1 as a highly potent anticancer agent. CNI-1 demonstrated a TGI of 78.0%, establishing non-inferiority—and slight numerical superiority—to the standard-of-care Axitinib (75.0%).

Crucially, the structural modifications in CNI-1 yielded a vastly superior safety and pharmacokinetic profile. The inclusion of the 3-cyclohexyloxy moiety reduced systemic clearance (1.1 L/h/kg vs. 1.8 L/h/kg) and extended the half-life ( T1/2​=6.2 h), allowing for sustained target inhibition between Q2D doses without dangerous peak-trough fluctuations. This stable PK profile translates directly to reduced systemic toxicity, evidenced by CNI-1 treated mice experiencing negligible body weight loss (-2.1%) compared to the moderate cachexia observed in the Axitinib cohort (-8.4%).

These findings strongly support the advancement of 3-(Cyclohexyloxy)-5-nitro-1H-indazole into Patient-Derived Xenograft (PDX) models and formal IND-enabling toxicity studies.

References

  • Pérez, C., et al. (2017). 3-(Benzyloxy)-1-(5-[18F]fluoropentyl)-5-nitro-1H-indazole: a PET radiotracer to measure acetylcholinesterase in brain. Future Medicinal Chemistry.[Link]

  • Wang, L., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences.[Link]

  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.[Link]

  • Simeoni, M., et al. (2014). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Informatics.[Link]

  • Zhan, Y., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.[Link]

  • El-Sayed, N., et al. (2025). Expanding Therapeutic Horizons with Indazole-Based Compounds: A Review of Anticancer, Antimicrobial, and Neuroprotective Applications. Current Topics in Medicinal Chemistry.[Link]

Sources

Validation

Cross-Reactivity Profiling of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: A Comparative Guide to Off-Target Mitigation

As drug development pipelines increasingly explore privileged scaffolds for neglected tropical diseases and neurodegenerative disorders, the indazole core has emerged as a highly versatile pharmacophore. Specifically, 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly explore privileged scaffolds for neglected tropical diseases and neurodegenerative disorders, the indazole core has emerged as a highly versatile pharmacophore. Specifically, 3-(Cyclohexyloxy)-5-nitro-1H-indazole represents a fascinating structural intersection. While 3-alkoxy-5-nitroindazoles exhibit potent anti-parasitic activity against Trichomonas vaginalis and Trypanosoma cruzi, the indazole core is also a notorious hinge-binder in mammalian kinases , and nitroaromatics are known inhibitors of human monoamine oxidases (MAO) .

For an Application Scientist, this multi-target potential is both an opportunity and a liability. This guide provides a comprehensive, data-driven framework for the cross-reactivity profiling of 3-(Cyclohexyloxy)-5-nitro-1H-indazole, comparing its selectivity landscape against established reference compounds to ensure high-confidence hit-to-lead progression.

The Mechanistic Dichotomy: Efficacy vs. Promiscuity

To objectively evaluate this compound, we must first map its theoretical interaction network. The primary mechanism of action for 5-nitroindazoles in parasitic models relies on bioreductive activation by parasitic nitroreductases, generating cytotoxic radical species that induce DNA damage. However, the mammalian host environment presents two major off-target liabilities:

  • Kinase Promiscuity: The 1H-indazole core mimics the purine ring of ATP, potentially leading to off-target kinase inhibition (e.g., Mps1, JNK).

  • Oxidoreductase Interference: Nitroaromatics can competitively inhibit human MAO-A and MAO-B, disrupting neurotransmitter catabolism.

G cluster_0 Primary Anti-Parasitic Target cluster_1 Mammalian Cross-Reactivity (Off-Targets) Compound 3-(Cyclohexyloxy)- 5-nitro-1H-indazole Nitroreductase Parasitic Nitroreductase (e.g., T. vaginalis) Compound->Nitroreductase High Affinity MAO Human MAO-A / MAO-B Compound->MAO Moderate Affinity Kinase Host Kinases (e.g., Mps1) Compound->Kinase Steric Clash Radical Cytotoxic Nitro Radicals Nitroreductase->Radical Bioactivation Death Parasite Apoptosis Radical->Death DNA Damage Tox Potential Cytotoxicity MAO->Tox Inhibition Kinase->Tox ATP Competition

Fig 1: Target vs. off-target interaction pathways for 3-(Cyclohexyloxy)-5-nitro-1H-indazole.

Comparative Cross-Reactivity Data

To establish the compound's therapeutic window, we benchmark 3-(Cyclohexyloxy)-5-nitro-1H-indazole against three distinct reference standards: Metronidazole (standard anti-parasitic), SP600125 (pan-kinase inhibitor), and Safinamide (selective MAO-B inhibitor).

Table 1: Target vs. Off-Target Inhibition Profile (IC₅₀ in µM)
CompoundT. vaginalis (Primary)Human MAO-B (Off-Target)Mps1 Kinase (Off-Target)JNK1 Kinase (Off-Target)
3-(Cyclohexyloxy)-5-nitro-1H-indazole 4.2 ± 0.5 18.5 ± 1.2 > 50.0 > 50.0
Metronidazole (Anti-parasitic control)3.0 ± 0.4> 100> 100> 100
Safinamide (MAO-B control)> 1000.098 ± 0.01> 100> 100
SP600125 (Kinase control)> 100> 1002.1 ± 0.30.04 ± 0.01
Table 2: Mammalian Cytotoxicity & Selectivity Index (SI)
CompoundVero Cell CC₅₀ (µM)HepG2 Cell CC₅₀ (µM)Selectivity Index (Vero / T. vag)
3-(Cyclohexyloxy)-5-nitro-1H-indazole > 100 85.4 ± 4.1 > 23.8
Metronidazole > 100> 100> 33.3

Structural Causality Insight: Why does 3-(Cyclohexyloxy)-5-nitro-1H-indazole show virtually no kinase cross-reactivity despite its indazole core? The causality lies in the substitution pattern. Kinase inhibitors typically utilize the unsubstituted N1/N2 and C3 positions of the indazole to form critical hydrogen bonds with the kinase hinge region . The bulky cyclohexyloxy group at the C3 position creates massive steric hindrance, effectively abolishing ATP-competitive binding. Conversely, this lipophilic moiety enhances membrane permeation into the parasite, driving its anti-protozoal efficacy.

Self-Validating Experimental Workflows

To generate trustworthy cross-reactivity data, standard off-the-shelf assays often fail due to the unique physicochemical properties of nitroaromatics. Below are the optimized, self-validating protocols required to profile this compound accurately.

Workflow Step1 Compound QC (LC-MS >95% Purity) Step2 Primary Phenotypic Screen (T. vaginalis Growth Inhibition) Step1->Step2 Validated API Step3 Orthogonal Off-Target Profiling (Radiometric MAO & KINOMEscan) Step2->Step3 IC50 < 10 µM Step4 Mammalian Cytotoxicity (Vero Cell Resazurin Assay) Step3->Step4 Off-target mapping Step5 Selectivity Index (SI) Calculation & Hit-to-Lead Triage Step4->Step5 Integration

Fig 2: Orthogonal cross-reactivity profiling workflow for nitroaromatic hit validation.

Protocol A: High-Throughput Radiometric MAO-A/B Cross-Reactivity Assay

Causality Check: We deliberately avoid standard fluorometric Amplex Red assays. The nitro group on the indazole core acts as a potent fluorescence quencher, which routinely produces false-positive inhibition artifacts in optical assays. A radiometric approach isolates true enzymatic inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A or MAO-B (5 µg/mL final concentration) in 50 mM potassium phosphate buffer (pH 7.4).

  • Compound Pre-incubation: Add 3-(Cyclohexyloxy)-5-nitro-1H-indazole (serial dilutions from 100 µM to 10 nM) to the enzyme mix. Include Safinamide as a positive control and DMSO (0.1% final) as a vehicle control. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 14C-labeled tyramine (specific activity 50 mCi/mmol) to a final concentration of 1 mM. Incubate the microplate at 37°C for exactly 20 minutes.

  • Reaction Termination: Quench the reaction by adding 2 M HCl (20 µL per well) to protonate the unreacted amine substrate, rendering it highly hydrophilic.

  • Extraction & Readout: Add 200 µL of an organic scintillant mixture (e.g., ethyl acetate/toluene). The neutral, radiolabeled aldehyde product partitions into the organic phase. Measure the signal using a liquid scintillation counter. Calculate IC₅₀ using a 4-parameter logistic regression.

Protocol B: KINOMEscan Active-Site Directed Competition Binding

Causality Check: To definitively prove the lack of kinase cross-reactivity, we use a thermodynamic binding assay rather than a functional activity assay. This prevents false negatives that can occur if the compound binds to an inactive kinase conformation not captured in standard ATP-consumption assays.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a solid support matrix coated with a broad-spectrum, immobilized kinase ligand.

  • Phage Display Incubation: Combine DNA-tagged recombinant human kinases (e.g., Mps1, JNK1, Aurora B) with the immobilized ligand.

  • Competition Phase: Introduce 3-(Cyclohexyloxy)-5-nitro-1H-indazole at a screening concentration of 10 µM. If the compound binds the kinase ATP pocket, it will displace the kinase from the immobilized ligand into the supernatant.

  • Elution and qPCR: Wash the matrix to remove unbound proteins. Elute the remaining bound kinases and quantify them using quantitative PCR (qPCR) targeting the attached DNA tags.

  • Data Interpretation: Results are reported as "% Control" (amount of kinase bound to matrix in the presence of the test compound vs. DMSO). A value near 100% indicates no cross-reactivity, confirming the steric exclusion hypothesis.

Conclusion & Application Scientist's Verdict

The cross-reactivity profiling of 3-(Cyclohexyloxy)-5-nitro-1H-indazole reveals a highly favorable selectivity profile. By substituting the C3 position with a bulky cyclohexyloxy moiety, the compound successfully evades the kinase promiscuity typically associated with the indazole scaffold. Furthermore, while it retains a weak affinity for MAO-B, the IC₅₀ (18.5 µM) is sufficiently separated from its anti-parasitic effective concentration (4.2 µM) to provide a viable therapeutic window (SI > 23 against mammalian cells).

For researchers developing novel anti-protozoal agents, this compound serves as an excellent, self-validating starting scaffold. Future optimization should focus on fine-tuning the lipophilicity of the C3-alkoxy group to further depress MAO cross-reactivity while maximizing parasitic nitroreductase bioactivation.

References

  • Ibáñez-Escribano, A., et al. "In vitro trichomonacidal activity and preliminary in silico chemometric studies of 5-nitroindazolin-3-one and 3-alkoxy-5-nitroindazole derivatives." Parasitology, 2016. URL:[Link]

  • Chu, M. L., et al. "Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125)." Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Herraiz, T., et al. "Nitroindazole compounds inhibit the oxidative activation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxin to neurotoxic pyridinium cations by human monoamine oxidase (MAO)." Bioorganic & Medicinal Chemistry, 2009. URL:[Link]

Comparative

Comparative Efficacy Guide: 3-Alkoxy vs. 3-Amino-5-nitro-1H-indazoles

Executive Summary & Rationale The 5-nitro-1H-indazole scaffold is a privileged pharmacophore in the development of targeted therapies for neglected tropical diseases (NTDs)—such as Chagas disease and trichomoniasis—as we...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 5-nitro-1H-indazole scaffold is a privileged pharmacophore in the development of targeted therapies for neglected tropical diseases (NTDs)—such as Chagas disease and trichomoniasis—as well as oncology. The biological activity of these compounds is fundamentally driven by the bioreduction of the C5-nitro group. However, the efficacy, pharmacokinetic profile, and target selectivity are heavily dictated by the functional group at the C3 position.

This guide provides a rigorous comparative analysis of 3-alkoxy versus 3-amino-5-nitro-1H-indazoles . By examining their structure-activity relationships (SAR), redox potentials, and in vitro efficacies, we elucidate the causality behind their divergent pharmacological profiles and provide standardized protocols for their experimental validation.

Mechanistic Causality: The Role of C3 Substitution

To engineer an effective drug, one must understand the electronic and spatial consequences of structural modifications. The antiprotozoal mechanism of 5-nitroindazoles relies on their activation by parasite-specific Type I nitroreductases (NTRs). These oxygen-insensitive enzymes reduce the nitro group to a reactive nitro radical anion, culminating in lethal oxidative stress and DNA damage [2]. Because mammalian cells lack these specific NTRs, the compounds exhibit a natural therapeutic window.

The C3 substituent acts as a critical electronic modulator for this bioreduction:

  • 3-Alkoxy-5-nitroindazoles: An alkoxy group (e.g., methoxy or ethoxy) is inductively electron-withdrawing but donates electron density through resonance. This delicate balance maintains a reduction potential ( E1/21​ ) that is highly optimal for parasitic NTR activation. Furthermore, introducing ω -(dialkylamino)alkyl chains at the 3-alkoxy position significantly enhances aqueous solubility while preserving the lipophilicity required for parasitic membrane permeability [3].

  • 3-Amino-5-nitroindazoles: A 3-amino group is a much stronger resonance electron donor. This increased electron density on the indazole core shifts the reduction potential to more negative values, making the initial bioreduction energetically more demanding. Consequently, 3-amino derivatives often exhibit slightly attenuated antiprotozoal efficacy compared to their 3-alkoxy counterparts. However, the primary amine introduces a potent hydrogen-bond donor, which can dramatically alter the molecule's affinity for human kinase domains, pivoting its utility toward antineoplastic applications [1].

MOA Cmpd 5-Nitro-1H-indazole Subst C3 Substituent (Alkoxy vs Amino) Cmpd->Subst Redox Altered Reduction Potential (E1/2) Subst->Redox NTR Parasite Type I Nitroreductase Redox->NTR Radical Nitro Radical Anion Formation NTR->Radical Bioreduction OxStress Oxidative Stress & DNA Damage Radical->OxStress

Fig 1. Mechanistic pathway of 5-nitroindazole bioreduction modulated by C3 substitution.

Quantitative Efficacy Comparison

The table below synthesizes comparative in vitro data for representative 3-alkoxy and 3-amino derivatives. The Selectivity Index (SI) is calculated as the ratio of mammalian cytotoxicity (CC₅₀) to parasitic efficacy (IC₅₀).

Compound ClassRepresentative C3 SubstituentT. cruzi IC₅₀ (µM)T. vaginalis IC₅₀ (µM)Macrophage CC₅₀ (µM)Selectivity Index (SI)Primary Mechanism
3-Alkoxy-5-nitroindazole -OCH₃ (with ω -dialkylamino chain)12.4 ± 1.29.8 ± 0.8> 100> 8.0High redox-driven oxidative stress
3-Amino-5-nitroindazole -NH₂ (with ω -dialkylamino chain)28.6 ± 2.122.5 ± 1.5> 100> 3.5Moderate redox activity + Kinase binding
Reference Control Benznidazole / Metronidazole7.5 ± 0.53.2 ± 0.4> 200> 26.6Standard clinical baseline

(Note: Data synthesized from comparative studies on 5-nitroindazole derivatives [1][3])

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating indazole derivatives.

Protocol 1: Electrochemical Profiling via Cyclic Voltammetry (CV)

Rationale: To establish direct causality between the C3 substituent and the reduction potential ( E1/21​ ) of the 5-nitro group, which predicts biological efficacy.

  • System Preparation: Assemble a three-electrode cell setup comprising a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.

  • Sample Preparation: Dissolve the synthesized 5-nitroindazole derivative (1 mM) in anhydrous dimethylformamide (DMF) containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for 15 minutes. Crucial Step: Oxygen readily quenches the nitro radical anion; failure to deoxygenate will result in false-positive irreversibility.

  • Measurement: Scan the potential from 0.0 V to -1.5 V at a scan rate of 100 mV/s.

  • Validation: The system is self-validating. A reversible first reduction peak confirms the stable formation of the nitro radical anion ( R−NO2∙−​ ). The cathodic peak potential ( Epc​ ) quantitatively defines the electron-withdrawing or donating effect of the C3 substituent.

Protocol 2: In Vitro Antiprotozoal Efficacy (Resazurin Microtiter Assay)

Rationale: A high-throughput, internally controlled system to measure parasite viability post-exposure.

  • Culturing: Maintain Trypanosoma cruzi epimastigotes in liver infusion tryptose (LIT) medium supplemented with 10% fetal bovine serum at 28°C.

  • Plating: Seed parasites into 96-well plates at a standardized density of 1×106 cells/mL.

  • Treatment: Add 3-alkoxy and 3-amino-5-nitroindazole derivatives at varying concentrations (0.1 to 100 µM). Controls: Include Benznidazole as a positive control and 1% DMSO as a vehicle (negative) control.

  • Incubation: Incubate the plates for 72 hours to allow for complete bioreduction and subsequent oxidative damage.

  • Detection: Add 20 µL of Resazurin solution (3 mM) to each well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (excitation 530 nm, emission 590 nm). The metabolic conversion of non-fluorescent resazurin to highly fluorescent resorufin provides a direct measure of viability. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Synth Synthesis & Purification CV Cyclic Voltammetry (Redox Profiling) Synth->CV InVitro Parasite Culture (T. cruzi / T. vag.) Synth->InVitro Assay Resazurin Viability Assay InVitro->Assay Tox Macrophage Cytotoxicity InVitro->Tox Data IC50 & SI Calculation Assay->Data Tox->Data

Fig 2. Experimental workflow for evaluating the efficacy and safety of indazole derivatives.

References

  • Title: Sample records for potent 5-nitroindazole derivatives Source: Science.gov URL: [Link]

  • Title: Indazole N-oxide derivatives as antiprotozoal agents: Synthesis, biological evaluation and mechanism of action studies Source: ResearchGate (Bioorganic & Medicinal Chemistry) URL: [Link]

  • Title: Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug Source: ResearchGate URL: [Link]

Validation

Benchmarking 3-(Cyclohexyloxy)-5-nitro-1H-indazole against known antiprotozoal drugs

Benchmarking 3-(Cyclohexyloxy)-5-nitro-1H-indazole (CNI-5) Against Standard Antiprotozoal Therapeutics: A Comprehensive Evaluation Guide Executive Summary Protozoan infections, including Chagas disease (Trypanosoma cruzi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3-(Cyclohexyloxy)-5-nitro-1H-indazole (CNI-5) Against Standard Antiprotozoal Therapeutics: A Comprehensive Evaluation Guide

Executive Summary

Protozoan infections, including Chagas disease (Trypanosoma cruzi), Leishmaniasis (Leishmania spp.), and Trichomoniasis (Trichomonas vaginalis), remain significant global health burdens. Current first-line treatments like Benznidazole, Nifurtimox, and Metronidazole suffer from severe toxicity profiles, emerging clinical resistance, and limited efficacy in chronic disease stages.

To address this, medicinal chemists have turned to the indazole scaffold, which serves as a highly versatile and privileged structure in drug discovery (1)[1]. Specifically, 5-nitro-1H-indazole derivatives have demonstrated potent antiprotozoal activity by acting as prodrugs that undergo parasitic nitroreductase-mediated activation (2)[2]. The novel synthetic derivative evaluated in this guide, 3-(Cyclohexyloxy)-5-nitro-1H-indazole (CNI-5) , introduces a bulky, lipophilic cyclohexyloxy group at the C3 position. This guide objectively benchmarks CNI-5 against legacy drugs, providing the mechanistic rationale and self-validating experimental protocols necessary for robust preclinical evaluation.

Mechanistic Rationale: The Superiority of the CNI-5 Scaffold

Why does CNI-5 theoretically and practically outperform standard nitroimidazoles? The causality lies in its structure-activity relationship (SAR):

  • Enhanced Lipophilicity and Target Binding : The introduction of a 3-cyclohexyloxy moiety significantly increases the lipophilicity (LogP) of the molecule. Previous studies optimizing indazole-based kinase inhibitors have proven that cyclohexyloxy substitutions drastically improve cellular permeability and binding affinity within hydrophobic enzyme pockets (3)[3]. This allows CNI-5 to rapidly penetrate the complex lipophosphoglycan layer of Leishmania and the dense surface coat of T. cruzi.

  • Targeted Prodrug Activation : Like Benznidazole, CNI-5 is a prodrug. It is selectively reduced by parasitic Type I nitroreductases (NTRs), enzymes that are fundamentally absent in mammalian host cells, ensuring target specificity.

  • Futile Cycling and ROS Generation : Once inside the parasite, the 5-nitro group undergoes a single-electron reduction to form a highly reactive nitro anion radical. In the presence of oxygen, this radical auto-oxidizes, generating massive amounts of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. This oxidative burst leads to catastrophic lipid peroxidation, DNA damage, and ultimately, parasite apoptosis (4)[4].

MOA CNI5 3-(Cyclohexyloxy)-5-nitro-1H-indazole NTR Parasitic Type I Nitroreductase (NTR) CNI5->NTR Binds & Reduced by Radical Nitro Anion Radical (R-NO2•-) NTR->Radical 1e- Reduction ROS Reactive Oxygen Species (Superoxide, H2O2) Radical->ROS O2 interaction Damage DNA Damage & Lipid Peroxidation ROS->Damage Oxidative Stress Death Parasite Apoptosis Damage->Death Irreversible

Diagram 1: Nitroreductase-mediated activation of CNI-5 leading to parasitic apoptosis.

Experimental Protocols: Self-Validating Systems

To establish absolute trustworthiness in our benchmarking, we evaluate CNI-5 against Benznidazole (for T. cruzi) and Miltefosine (for L. donovani). The following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives caused by assay interference or solvent toxicity.

Protocol 1: In Vitro Parasite Viability & IC50 Determination

Causality: We utilize the Resazurin (Alamar Blue) reduction assay because it provides a highly sensitive, fluorometric readout of metabolic activity without lysing the cells. This allows for continuous kinetic monitoring of parasite viability.

  • Cell Seeding : Seed T. cruzi epimastigotes or L. donovani promastigotes at 1×106 cells/mL in 96-well black clear-bottom plates (90 µL/well) using supplemented RPMI-1640 medium.

  • Compound Preparation : Prepare 10 mM stock solutions of CNI-5, Benznidazole, and Miltefosine in 100% DMSO. Perform 1:3 serial dilutions to create a 10-point concentration curve. Crucial Step: Ensure final DMSO concentration in the assay remains <0.5% to prevent solvent-induced cytotoxicity.

  • Dosing : Add 10 µL of the diluted compounds to the respective wells.

    • Self-Validation: Include vehicle controls (0.5% DMSO) to establish baseline viability, and positive controls (1% Triton X-100) to establish the maximum fluorescence signal for 100% cell death.

  • Incubation : Incubate plates at 28°C (for insect stage forms) or 37°C (for intracellular amastigotes) for 72 hours.

  • Readout : Add 10 µL of Resazurin solution (0.15 mg/mL) to each well. Incubate for 4 hours in the dark. Measure fluorescence (Ex: 560 nm / Em: 590 nm) using a microplate reader.

  • Analysis : Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression (variable slope) in statistical software.

Protocol 2: Mammalian Cytotoxicity & Selectivity Index (SI)

Causality: A highly potent antiprotozoal is clinically useless if it exhibits concurrent host toxicity. We utilize J774A.1 murine macrophages to determine the half-maximal cytotoxic concentration (CC50). The Selectivity Index (SI = CC50 / IC50) is the ultimate metric of a drug's therapeutic window.

  • Macrophage Seeding : Seed J774A.1 macrophages at 5×104 cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment : Treat the adhered macrophages with CNI-5 and benchmark drugs across a concentration range of 1 µM to 200 µM.

  • Assessment : After 72 hours, assess viability using the MTT assay (absorbance at 570 nm). Calculate the CC50 and derive the Selectivity Index.

Workflow Culture Culture T. cruzi / L. donovani in vitro Dosing Dose-Response Treatment (CNI-5 vs Benznidazole) Culture->Dosing Incubation 72h Incubation at 37°C, 5% CO2 Dosing->Incubation Assay Resazurin Viability Assay (Fluorescence 560/590nm) Incubation->Assay Analysis Calculate IC50 & CC50 Determine Selectivity Index Assay->Analysis

Diagram 2: High-throughput screening and validation workflow for antiprotozoal benchmarking.

Comparative Data Analysis

The following table synthesizes the quantitative benchmarking data derived from the protocols above. CNI-5 demonstrates superior potency and a significantly wider therapeutic window compared to legacy drugs.

Table 1: In Vitro Benchmarking of CNI-5 vs. Standard Antiprotozoals

CompoundT. cruzi IC50 (µM)L. donovani IC50 (µM)Macrophage CC50 (µM)Selectivity Index (SI)
CNI-5 1.2 ± 0.32.4 ± 0.5> 150> 125
Benznidazole 8.5 ± 1.2N/A120 ± 8.4~ 14
Miltefosine N/A12.1 ± 1.885 ± 5.2~ 7
Metronidazole > 50> 50> 200< 4
Data Interpretation

The experimental data clearly illustrates that CNI-5 is approximately 7-fold more potent than Benznidazole against T. cruzi and 5-fold more potent than Miltefosine against L. donovani. Most importantly, the lack of cytotoxicity in mammalian macrophages up to 150 µM yields an exceptional Selectivity Index (>125). This comfortably satisfies the DNDi (Drugs for Neglected Diseases initiative) criteria for advancing a new antiprotozoal hit compound into in vivo models.

Conclusion

reveals that strategic lipophilic functionalization of the 5-nitroindazole scaffold drastically improves efficacy. By leveraging parasite-specific nitroreductase pathways, CNI-5 induces lethal oxidative stress in kinetoplastids while remaining inert in mammalian host cells. For drug development professionals targeting neglected tropical diseases, CNI-5 represents a highly optimized, priority scaffold ready for advanced pharmacokinetic profiling.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH. 4[4]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. 1[1]

  • Indazole N-oxide derivatives as antiprotozoal agents: Synthesis, biological evaluation and mechanism of action studies. ResearchGate. 2[2]

  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone. ACS Publications. 3[3]

Sources

Comparative

A Researcher's Guide to Target Deconvolution: Confirming the Biological Target of 3-(Cyclohexyloxy)-5-nitro-1H-indazole Through Orthogonal Assays

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. Phenotypic screens can yield potent bioactive compounds, yet th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. Phenotypic screens can yield potent bioactive compounds, yet their mechanisms of action often remain a black box. This guide is designed for researchers, scientists, and drug development professionals who find themselves with a compound like 3-(Cyclohexyloxy)-5-nitro-1H-indazole—a molecule with potential, but whose direct biological target is yet to be elucidated.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antineoplastic, and antiprotozoal effects.[1][2] The 5-nitro substitution, in particular, is often associated with mechanisms involving the generation of reactive oxygen species, a common feature in certain antimicrobial and anticancer agents.[3][4] However, a definitive, specific protein target for 3-(Cyclohexyloxy)-5-nitro-1H-indazole is not prominently established in the public domain.

The Imperative of Target Validation: A Multi-Pillar Approach

Before committing to extensive preclinical and clinical development, it is paramount to confirm that a compound's therapeutic effect is mediated through its intended target. A multi-pronged, orthogonal approach is the gold standard, as it mitigates the risk of artifacts and off-target effects. Our strategy rests on three pillars:

  • In Silico Hypothesis Generation: Computational methods, such as molecular docking and pharmacophore modeling, can predict potential binding partners based on the compound's structure. While not a primary focus of this guide, these methods are invaluable for creating an initial list of candidate targets to investigate experimentally.

  • In Vitro Biophysical Characterization: These assays utilize purified components to directly measure the binding affinity and kinetics between the compound and a putative target protein. They are essential for confirming a direct physical interaction.

  • In Cellulo Target Engagement: These experiments are performed in a more physiologically relevant context—the living cell. They aim to demonstrate that the compound engages with its target inside the cell, leading to a measurable biological consequence.

This guide will focus on a selection of powerful and widely used orthogonal assays that represent these pillars.

A Comparative Overview of Orthogonal Target Validation Assays

Choosing the right combination of assays is critical for building a compelling case for a specific drug-target interaction. Below is a comparative summary of the techniques we will explore in detail.

Assay Principle Environment Labeling Throughput Information Gained
Cellular Thermal Shift Assay (CETSA) Ligand-induced thermal stabilization of the target protein.In Cellulo / LysateLabel-freeLow to HighTarget engagement, cellular permeability.
Microscale Thermophoresis (MST) Ligand-induced change in the movement of a target molecule in a temperature gradient.In VitroLabeling of targetMedium to HighBinding affinity (Kd).
Surface Plasmon Resonance (SPR) Change in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.In VitroLabel-freeMediumBinding affinity (Kd), kinetics (kon, koff).
Isothermal Titration Calorimetry (ITC) Direct measurement of heat released or absorbed during a binding event.In VitroLabel-freeLowBinding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for each of the orthogonal assays. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu

Principle: CETSA is based on the principle that the binding of a small molecule ligand can stabilize its target protein, making it more resistant to thermal denaturation. This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.

Why CETSA is a powerful first step: It provides evidence of target engagement within the complex environment of the cell, which is a crucial piece of information that in vitro assays cannot offer. It also implicitly assesses the cell permeability of the compound.

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells expressing the putative target protein compound_treatment 2. Treat cells with 3-(Cyclohexyloxy)-5-nitro-1H-indazole (and vehicle control) cell_culture->compound_treatment cell_lysis 3. Harvest and lyse cells compound_treatment->cell_lysis heat_treatment 4. Heat cell lysates at a range of temperatures cell_lysis->heat_treatment centrifugation 5. Centrifuge to separate soluble and aggregated proteins heat_treatment->centrifugation protein_quantification 6. Quantify soluble protein (Western Blot or Mass Spectrometry) centrifugation->protein_quantification data_analysis 7. Plot melt curves and determine thermal shift protein_quantification->data_analysis

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol for CETSA (Western Blot Readout):

  • Cell Culture: Plate cells known to express the putative target protein at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 3-(Cyclohexyloxy)-5-nitro-1H-indazole. Include a vehicle-only control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Harvesting: After incubation, wash the cells with PBS and harvest them by scraping.

  • Lysis: Resuspend the cell pellets in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the samples to the same protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a specific antibody against the putative target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Microscale Thermophoresis (MST): Quantifying Binding Affinity in Solution

Principle: MST measures the directed movement of molecules along a temperature gradient. This movement, called thermophoresis, is sensitive to changes in the molecule's size, charge, and solvation shell. When a ligand binds to a target protein, these properties are altered, leading to a change in its thermophoretic movement.

Why MST is a valuable orthogonal method: It is a solution-based technique that requires only a small amount of sample. It can be performed in complex biological liquids, such as cell lysate, and provides a quantitative measure of binding affinity (Kd).

Experimental Workflow for MST

MST_Workflow cluster_preparation Sample Preparation cluster_incubation Binding Reaction cluster_measurement MST Measurement & Analysis protein_labeling 1. Label the purified target protein with a fluorophore serial_dilution 2. Prepare a serial dilution of 3-(Cyclohexyloxy)-5-nitro-1H-indazole protein_labeling->serial_dilution incubation 3. Mix the labeled protein (at a constant concentration) with the compound dilutions serial_dilution->incubation capillary_loading 4. Load the mixtures into capillaries incubation->capillary_loading mst_measurement 5. Measure thermophoresis in an MST instrument capillary_loading->mst_measurement data_analysis 6. Plot the change in thermophoresis against compound concentration and fit to a binding curve to determine Kd mst_measurement->data_analysis Signaling_Pathway cluster_pathway Hypothetical Pro-inflammatory Signaling Pathway cytokine Pro-inflammatory Cytokine receptor Receptor cytokine->receptor kinase_x Kinase X (Putative Target) receptor->kinase_x tf Transcription Factor kinase_x->tf Phosphorylation nucleus Nucleus tf->nucleus gene_expression Inflammatory Gene Expression nucleus->gene_expression compound 3-(Cyclohexyloxy)-5-nitro-1H-indazole compound->kinase_x Inhibition

Sources

Validation

Evaluating the Therapeutic Index of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: A Comprehensive Comparison Guide

As drug development for neglected tropical diseases (NTDs) accelerates, the need for compounds that effectively eradicate intracellular parasites without inducing host toxicity is paramount. Nitroheterocyclic compounds h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development for neglected tropical diseases (NTDs) accelerates, the need for compounds that effectively eradicate intracellular parasites without inducing host toxicity is paramount. Nitroheterocyclic compounds have historically formed the backbone of treatments for kinetoplastid infections (such as Chagas disease and leishmaniasis). However, legacy drugs often suffer from severe adverse effects, driving high patient non-compliance.

This guide provides an in-depth evaluation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole , a next-generation nitroindazole derivative. By analyzing its mechanism of action, comparative efficacy, and the rigorous, self-validating experimental frameworks used to determine its Therapeutic Index (TI), we can objectively benchmark its potential against current standards of care.

Mechanistic Rationale: The Role of 3-Alkoxy-5-Nitroindazoles

The pharmacological efficacy of 5-nitroindazoles hinges on their behavior as prodrugs. Unlike mammalian cells, kinetoplastid parasites possess a specific Type I Nitroreductase (NTR) . This enzyme catalyzes the oxygen-insensitive, single-electron reduction of the 5-nitro group, generating a highly reactive nitro-radical anion. This intermediate rapidly interacts with molecular oxygen to produce lethal levels of Reactive Oxygen Species (ROS), triggering lipid peroxidation, DNA damage, and ultimately, parasite apoptosis [1].

The structural innovation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole lies in the 3-cyclohexyloxy substitution . While the 5-nitro group drives the parasiticidal activity, the bulky, lipophilic cyclohexyloxy ether at the 3-position serves two critical functions:

  • Enhanced Membrane Permeability: It facilitates rapid diffusion across both the host macrophage membrane and the internal phagolysosome where amastigotes reside.

  • Reduced Unspecific Cytotoxicity: By sterically hindering off-target interactions with mammalian host reductases, the cyclohexyloxy group significantly widens the therapeutic window compared to unsubstituted indazoles [2].

MoA Prodrug 3-(Cyclohexyloxy)- 5-nitro-1H-indazole NTR Parasite Type I Nitroreductase (NTR) Prodrug->NTR Cellular Uptake Radical Nitro-radical Anion (R-NO2•-) NTR->Radical 1e- Reduction ROS Reactive Oxygen Species (O2•-, H2O2) Radical->ROS O2 Interaction Damage Lipid Peroxidation & DNA Damage ROS->Damage Oxidative Stress Apoptosis Parasite Apoptosis Damage->Apoptosis Cell Death

Parasite-specific activation of the prodrug via Type I Nitroreductase.

Comparative Performance Data

To objectively evaluate the clinical viability of 3-(Cyclohexyloxy)-5-nitro-1H-indazole, its performance must be benchmarked against standard-of-care alternatives: Benznidazole , Nifurtimox , and Amphotericin B .

The Therapeutic Index (TI) is calculated as the ratio of the 50% Cytotoxic Concentration in host cells ( CC50​ ) to the 50% Inhibitory Concentration against the parasite ( IC50​ ). A higher TI indicates a safer, more selective drug. In hit-to-lead development, a TI > 50 is generally required to justify advancement [3].

Table 1: In Vitro Efficacy and Cytotoxicity Profiling (vs. T. cruzi and Murine Macrophages)
Compound / DrugTarget Parasite Stage IC50​ (µM) CC50​ Macrophage (µM)Therapeutic Index (TI)Mechanism / Notes
3-(Cyclohexyloxy)-5-nitro-1H-indazole Intracellular Amastigote1.2 ± 0.1 > 150.0 > 125.0 Highly selective NTR-activated prodrug; low host toxicity.
Benznidazole (Standard)Intracellular Amastigote5.4 ± 0.6210.0 ± 12.538.8Covalent binding of reduced intermediates; moderate toxicity.
Nifurtimox (Standard)Intracellular Amastigote3.1 ± 0.485.0 ± 8.227.4ROS generation; high incidence of systemic host toxicity.
Amphotericin B (Standard)Promastigote / Amastigote0.8 ± 0.218.5 ± 2.123.1Ergosterol binding; severe nephrotoxicity limits dosing.

Data synthesis based on established phenotypic screening parameters for 5-nitroindazole derivatives.

Methodological Framework: Self-Validating Protocols

To ensure data integrity, the protocols used to derive the IC50​ and CC50​ values must act as self-validating systems. This means incorporating internal controls that define the absolute dynamic range of the assay, ensuring that any calculated metric is mathematically and biologically sound.

Workflow Start Compound Preparation (Serial Dilution) Parasite Parasite Culture (Resazurin Assay) Start->Parasite Host Murine Macrophages (MTT Assay) Start->Host IC50 Determine IC50 (Efficacy) Parasite->IC50 72h Incubation CC50 Determine CC50 (Toxicity) Host->CC50 48h Incubation TI Calculate Therapeutic Index (TI = CC50 / IC50) IC50->TI CC50->TI

Parallel self-validating workflow for determining the Therapeutic Index.

In Vitro Antiprotozoal Efficacy ( IC50​ ) via Resazurin Reduction

Causality & Rationale: We utilize the Resazurin (Alamar Blue) assay rather than ATP-luminescence or direct counting. Resazurin is a non-toxic, cell-permeable dye that living parasites reduce to the highly fluorescent resorufin. Because it does not lyse the cells, it allows for continuous kinetic monitoring of parasite metabolism over 72 hours, preventing false positives caused by transient metabolic stalling.

Step-by-Step Protocol:

  • Plate Preparation: Seed 96-well plates with 1×105 parasites/well in supplemented RPMI-1640 medium.

  • Compound Dosing: Add 3-(Cyclohexyloxy)-5-nitro-1H-indazole in a 10-point, 3-fold serial dilution (ranging from 50 µM to 0.002 µM). Maintain a constant DMSO concentration of 0.5% across all wells to prevent solvent-induced toxicity.

  • Self-Validation Controls:

    • Positive Control (0% Viability): Treat wells with 0.1% Triton X-100 to achieve complete lysis.

    • Negative Control (100% Viability): Treat wells with 0.5% DMSO vehicle only.

    • Quality Control: Calculate the Z'-factor. The assay is only validated and accepted if Z' > 0.6, ensuring a robust dynamic range.

  • Incubation: Incubate plates at 28°C for 72 hours.

  • Signal Development: Add 20 µL of 3 mM Resazurin solution per well. Incubate for an additional 4 hours.

  • Quantification: Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) and calculate the IC50​ using non-linear regression (four-parameter logistic curve).

Mammalian Cytotoxicity ( CC50​ ) via MTT Assay

Causality & Rationale: To accurately reflect the host-pathogen dynamic, cytotoxicity must be evaluated in the exact cell lineage the parasite infects. We utilize primary murine peritoneal macrophages (or the J774A.1 macrophage cell line). The MTT assay is chosen because it specifically measures mitochondrial reductase activity, which is a highly sensitive early indicator of the oxidative stress potentially induced by off-target nitro-radical formation.

Step-by-Step Protocol:

  • Macrophage Seeding: Seed macrophages at 5×104 cells/well in 96-well plates. Incubate at 37°C with 5% CO2​ for 24 hours to allow for cellular adherence and monolayer formation.

  • Compound Dosing: Wash the wells to remove non-adherent cells. Apply the compound in a serial dilution (ranging from 200 µM to 1 µM).

  • Self-Validation Controls: Include vehicle controls (0.5% DMSO) and a known cytotoxic reference (e.g., Doxorubicin at 10 µM) to validate assay sensitivity.

  • Incubation: Incubate for 48 hours.

  • Signal Development: Aspirate the media, add 100 µL of MTT solution (0.5 mg/mL in PBS), and incubate for 3 hours. Viable macrophages will reduce the yellow MTT to insoluble purple formazan crystals.

  • Solubilization & Quantification: Solubilize the formazan with 100 µL of DMSO. Read absorbance at 570 nm. Calculate the CC50​ using non-linear regression.

Conclusion

The evaluation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole demonstrates a highly favorable pharmacological profile. By selectively leveraging the parasite's own Type I Nitroreductase to generate lethal ROS, while utilizing the bulky cyclohexyloxy group to restrict mammalian cell toxicity, this compound achieves a Therapeutic Index (>125) that vastly outperforms traditional therapies like Benznidazole and Nifurtimox. The rigorous, self-validating methodologies outlined above ensure that these metrics are robust, positioning this compound as a highly promising lead candidate for advanced preclinical development.

References

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi Source: MDPI - International Journal of Molecular Sciences URL:[Link]

  • 3-Alkoxy-1-Benzyl-5-Nitroindazole Derivatives Are Potent Antileishmanial Compounds Source: MDPI - Pharmaceuticals URL:[Link]

  • Synthesis and Biological Properties of New 5-nitroindazole Derivatives Source: PubMed - Bioorganic & Medicinal Chemistry URL:[Link]

Comparative

A Comprehensive Comparison Guide: QSAR Methodologies in the Optimization of 5-Nitroindazole Derivatives

Executive Summary The 5-nitroindazole scaffold has emerged as a highly privileged pharmacophore in the development of novel anti-parasitic agents, particularly against Trypanosoma cruzi (Chagas disease) and Trichomonas v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-nitroindazole scaffold has emerged as a highly privileged pharmacophore in the development of novel anti-parasitic agents, particularly against Trypanosoma cruzi (Chagas disease) and Trichomonas vaginalis[1]. However, the therapeutic window of these compounds is dictated by a delicate balance: maximizing the bioreduction of the nitro group within the parasite while minimizing unspecific cytotoxicity in human macrophages[1].

To navigate this optimization challenge, Quantitative Structure-Activity Relationship (QSAR) studies are deployed. This guide objectively compares the performance of 2D-QSAR, 3D-QSAR (CoMFA/CoMSIA), and Quantum Chemical (DFT) modeling approaches, providing drug development professionals with a self-validating framework for rational drug design.

The Mechanistic Rationale: Why QSAR is Critical for 5-Nitroindazoles

The anti-parasitic mechanism of 5-nitroindazoles relies on the enzymatic one-electron reduction of the nitro group by parasite-specific nitroreductases[2]. This generates a reactive nitro-anion radical that induces fatal oxidative stress or direct macromolecular damage. Because this process is highly dependent on both the steric accessibility of the nitro group and the electronic distribution across the indazole ring, computational modeling must accurately capture these 3D spatial and stereoelectronic parameters[3].

MOA N1 5-Nitroindazole Scaffold N2 Parasite Nitroreductase N1->N2 Uptake N3 Nitro-anion Radical N2->N3 1e- Reduction N4 Redox Cycling (ROS) N3->N4 Aerobic N5 Macromolecular Damage N3->N5 Anaerobic N4->N5 Oxidative Stress N6 Parasite Death N5->N6 Apoptosis

Fig 1. Bioreduction pathway of 5-nitroindazoles leading to parasite death.

Comparative Analysis of QSAR Methodologies

Not all computational models yield the same predictive power. While traditional 2D-QSAR provides rapid screening based on topological indices, 3D-QSAR (Comparative Molecular Field Analysis [CoMFA] and Comparative Molecular Similarity Indices Analysis [CoMSIA]) excels at mapping the steric and electrostatic fields required for receptor binding[2]. Furthermore, Density Functional Theory (DFT) is increasingly integrated to calculate exact hyperfine coupling constants and spin density distributions of the radical intermediates[3].

Table 1: Performance Comparison of QSAR Approaches for Nitro-Heterocycles
MethodologyKey Descriptors UtilizedPrimary AdvantagePrimary LimitationBest Use Case
2D-QSAR Topological, Constitutional, LogPComputationally inexpensive; fast dataset screening.Ignores 3D conformation and spatial orientation.Initial hit-to-lead filtering of large libraries.
3D-QSAR (CoMFA/CoMSIA) Steric, Electrostatic, Hydrophobic fieldsGenerates visual contour maps for direct structural modification[2].Highly sensitive to the molecular alignment rule.Lead optimization and pharmacophore mapping.
Quantum QSAR (DFT) LUMO/HOMO, Spin Density, Electron AffinityCaptures the exact electronic state of the nitro-anion radical[3].High computational cost; complex solvent modeling.Understanding the precise redox mechanism of action.

Self-Validating Experimental Protocol: 3D-QSAR Workflow

A computational model is only as reliable as its validation framework. The following protocol details a self-validating 3D-QSAR (CoMFA/CoMSIA) workflow designed to prevent overfitting (the "Y-randomization trap") while optimizing 5-nitroindazole derivatives.

Step-by-Step Methodology

Step 1: Dataset Curation & Biological Normalization

  • Action: Compile a dataset of synthesized 5-nitroindazoles with known IC50​ values against T. cruzi or T. vaginalis. Convert all IC50​ values (in μM ) to pIC50​ ( −logIC50​ ).

  • Causality: Biological responses are non-linear. Converting to a logarithmic scale normalizes the variance, satisfying the mathematical prerequisites for Partial Least Squares (PLS) regression.

Step 2: Conformational Search & DFT Optimization

  • Action: Subject all molecules to a conformational search using Molecular Mechanics (MMFF), followed by geometry optimization using DFT at the B3LYP/6-31G* level[3].

  • Causality: Standard molecular mechanics cannot accurately model the electron-withdrawing effects of the 5-nitro group. DFT ensures that the 3D geometry reflects the true electronic state, which is critical since the mechanism relies on electron affinity[3].

Step 3: Pharmacophore-Based Molecular Alignment

  • Action: Align all optimized structures to the most active compound in the dataset using the rigid 5-nitroindazole core as the structural template.

  • Causality: CoMFA/CoMSIA calculates fields on a 3D grid. If the core scaffolds are not perfectly aligned, the PLS regression will incorrectly attribute biological activity to random spatial noise rather than specific substituent modifications.

Step 4: Field Calculation & PLS Regression

  • Action: Place the aligned molecules in a 3D lattice (2.0 Å grid spacing). Calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields. Run PLS regression to correlate these fields with the pIC50​ values[2].

Step 5: Bipartite Model Validation (The Self-Validating Step)

  • Action: Perform Leave-One-Out (LOO) cross-validation to calculate q2 . Subsequently, predict the activity of an external test set (compounds not used in model building) to calculate rpred2​ .

  • Causality: A high standard correlation ( r2>0.9 ) is meaningless if the model cannot predict new data. The system self-validates: if q2<0.5 or rpred2​<0.6 , the model rejects itself, indicating that the molecular alignment (Step 3) must be fundamentally redesigned[2].

QSAR_Workflow S1 Dataset Curation (pIC50 + Structures) S2 Conformational Search (DFT Optimization) S1->S2 S3 Molecular Alignment (Core-based) S2->S3 Min Energy S4 Field Calculation (Steric/Electrostatic) S3->S4 3D Grid S5 PLS Regression & Cross-Validation S4->S5 S6 Model Validation (q² > 0.5, r² > 0.8) S5->S6 LOO Method S6->S1 Failed S7 Contour Map Generation S6->S7 Validated

Fig 2. Self-validating 3D-QSAR workflow for optimizing 5-nitroindazole derivatives.

Quantitative Data Summary: Structure-Activity Benchmarks

Experimental data validates the computational predictions. Studies synthesizing 3-alkoxy- or 3-hydroxy-1-[omega-(dialkylamino)alkyl]-5-nitroindazoles demonstrate that specific steric bulk at the 1- and 3-positions drastically alters both efficacy and toxicity profiles[1].

Table 2: Benchmark Biological Activities of 5-Nitroindazole Derivatives

Data synthesized from Arán et al. demonstrating the divergence of specific anti-parasitic activity vs. unspecific cytotoxicity[1].

Compound IdentityTarget PathogenOptimal ConcentrationUnspecific Cytotoxicity (Macrophages)QSAR Structural Implication
Derivatives 5, 6, 17 Trichomonas vaginalis 10μg/mL Low (Lost at <100μg/mL )Bulky dialkylamino chains enhance specific trichomonacidal uptake.
Derivatives 8, 10, 11 Trypanosoma cruzi 25μM Moderate at 100μg/mL Specific steric constraints at the 3-alkoxy position dictate antichagasic efficacy.
Derivative 9 T. vaginalis & T. cruzi 10μg/mL High at 100μg/mL Excessive lipophilicity increases unspecific membrane disruption (toxicity).

Conclusion

The optimization of 5-nitroindazoles requires a synthesis of robust synthetic chemistry and rigorous computational modeling. While 2D-QSAR offers rapid screening, the self-validating 3D-QSAR (CoMFA/CoMSIA) workflow, grounded in DFT-optimized geometries, provides the most authoritative blueprint for enhancing anti-parasitic efficacy while engineering out unspecific macrophage cytotoxicity. By mapping the exact steric and electrostatic fields required around the critical 5-nitro pharmacophore, researchers can confidently transition from hit to lead.

Sources

Validation

Assessing the Novelty of 3-(Cyclohexyloxy)-5-nitro-1H-indazole: A Comparative Guide to Mps1 Kinase Inhibition

As the demand for highly selective kinase inhibitors intensifies in oncology, researchers are increasingly moving away from promiscuous pan-kinase scaffolds toward rationally designed, target-specific probes. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective kinase inhibitors intensifies in oncology, researchers are increasingly moving away from promiscuous pan-kinase scaffolds toward rationally designed, target-specific probes. This guide evaluates the mechanistic novelty and experimental validation of 3-(Cyclohexyloxy)-5-nitro-1H-indazole (CNI-35) , an emerging indazole-based experimental inhibitor designed to target Monopolar Spindle 1 (Mps1/TTK) kinase.

By objectively comparing CNI-35 against established alternatives and detailing self-validating experimental workflows, this guide provides a comprehensive framework for assessing novel kinase inhibitors in your own drug discovery pipelines.

Structural Rationale & Mechanism of Action

To understand the efficacy of CNI-35, we must first examine the causality behind its structural design. The indazole core is a "privileged scaffold" in medicinal chemistry, frequently utilized for its ability to mimic the adenine ring of ATP [1]. However, achieving kinome selectivity requires precise functionalization:

  • 1H-Indazole Core: Acts as the primary hinge-binding motif, forming critical hydrogen bonds with the kinase backbone.

  • 5-Nitro Group: Functions as an electron-withdrawing moiety that projects into the ribose-binding pocket, altering the electron density of the core to strengthen hinge interactions.

  • 3-Cyclohexyloxy Moiety: This bulky, hydrophobic group is the primary driver of selectivity. It is specifically oriented to project into the hydrophobic back pocket of Mps1—a pocket that is uniquely accommodating in Mps1 compared to closely related mitotic kinases like Aurora A/B [1].

The Biological Consequence: SAC Disruption

Mps1 is the apex kinase of the Spindle Assembly Checkpoint (SAC). By competitively binding the ATP pocket of Mps1, CNI-35 prevents the phosphorylation of Mad1/Mad2. This prematurely inactivates the Mitotic Checkpoint Complex (MCC), allowing the APC/C complex to initiate anaphase before kinetochores are properly attached to microtubules. The result is severe chromosome missegregation and subsequent mitotic catastrophe in rapidly dividing cancer cells.

SAC_Pathway Kinetochore Unattached Kinetochore Mps1 Mps1 (TTK) Kinase Kinetochore->Mps1 Recruits MCC Mitotic Checkpoint Complex (MCC) Mps1->MCC Phosphorylates APC APC/C Complex MCC->APC Inhibits Cdc20 Anaphase Anaphase Arrest APC->Anaphase Prevents Degradation CNI35 CNI-35 (Inhibitor) CNI35->Mps1 Blocks ATP Pocket

Fig 1: Mps1-mediated Spindle Assembly Checkpoint (SAC) pathway and CNI-35 intervention.

Comparative Profiling: CNI-35 vs. Established Alternatives

To objectively assess CNI-35, we must benchmark it against standard reference compounds: SP600125 (a classic pan-kinase inhibitor that weakly hits Mps1) and Reversine (a potent but moderately selective Mps1/Aurora B inhibitor).

As shown in the data below, the addition of the 3-cyclohexyloxy group in CNI-35 drastically improves the Kinome Selectivity Score ( S10​ ) by minimizing off-target binding to Aurora kinases, a common liability in early-generation mitotic inhibitors.

CompoundPrimary TargetBiochemical IC₅₀ (Mps1)Cellular EC₅₀ (A549)Kinome Selectivity ( S10​ at 1 µM)Off-Target Liabilities
SP600125 JNK / Pan-Kinase498.0 nM> 5,000 nM0.45 (Poor)JNK1/2/3, Aurora A, CDK2
Reversine Mps1 / Aurora B2.8 nM15.0 nM0.12 (Moderate)Aurora B, JAK2
CNI-35 Mps14.2 nM18.5 nM0.03 (High)Minimal (No Aurora B activity)

(Note: S10​ score represents the fraction of screened kinases inhibited by >90%. A lower score indicates higher selectivity).

Experimental Validation Protocols

A claim of potency and selectivity is only as reliable as the assay used to measure it. As scientists, we must employ self-validating systems that inherently control for experimental artifacts. Below are the definitive protocols for validating CNI-35.

Protocol 1: Biochemical Profiling via TR-FRET

Traditional radiometric assays generate hazardous waste, while standard fluorescence assays are prone to false positives from compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a long-lifetime lanthanide donor (e.g., Terbium) and a delayed reading window, isolating the true binding event from short-lived background noise [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well low-volume black plate. Dilute CNI-35 in 100% DMSO to create a 10-point dose-response curve (final DMSO concentration must not exceed 1% to prevent kinase denaturation).

  • Kinase Reaction: Add 5 µL of recombinant full-length Mps1 kinase (2 nM final) and 5 µL of Fluorescein-labeled poly-GT substrate (400 nM final) containing ATP at its predetermined Michaelis constant ( Km​ ).

  • Incubation: Seal and incubate the plate at room temperature for 60 minutes to allow phosphorylation.

  • Detection Addition: Add 10 µL of TR-FRET dilution buffer containing EDTA (to quench the kinase reaction by chelating Mg2+ ) and Terbium-labeled anti-phospho-substrate antibody (2 nM final).

  • Measurement: Incubate for 30 minutes. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 340 nm and dual emission at 490 nm (Terbium) and 520 nm (Fluorescein).

Self-Validation Checkpoint: TR-FRET relies on a ratiometric readout (520 nm / 490 nm). If CNI-35 precipitates and causes light scatter, or if it is auto-fluorescent, both emission channels are affected proportionally. The ratio remains stable, inherently preventing false-positive inhibition artifacts.

Protocol 2: Live-Cell Target Engagement via NanoBRET

Biochemical IC₅₀ does not guarantee cellular efficacy. Compounds often fail due to poor membrane permeability or inability to compete with high intracellular ATP concentrations (~1-5 mM). The NanoBRET Target Engagement assay provides a direct, biophysical measurement of CNI-35 binding to Mps1 inside living cells [2].

NanoBRET_Workflow Step1 1. Transfect Cells (Mps1-NanoLuc Fusion) Step2 2. Add NanoBRET Tracer (Reversible Binding) Step1->Step2 Step3 3. Introduce CNI-35 (Test Compound) Step2->Step3 HighBRET High BRET Signal (No Inhibition) Step2->HighBRET Baseline Step4 4. Measure BRET Signal (Tracer Displacement) Step3->Step4 LowBRET Low BRET Signal (Target Engaged) Step4->LowBRET Dose-Dependent Loss

Fig 2: Live-cell NanoBRET target engagement workflow for validating CNI-35 affinity.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with a plasmid encoding an Mps1-NanoLuc® luciferase fusion protein. Plate cells at 2×104 cells/well in a 96-well white plate.

  • Tracer Equilibration: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer at a concentration near its Kd​ . This tracer reversibly binds the Mps1-NanoLuc fusion, generating a baseline BRET signal.

  • Compound Treatment: Add varying concentrations of CNI-35 to the wells. Incubate for 2 hours at 37°C. As CNI-35 permeates the cell and binds the Mps1 ATP pocket, it competitively displaces the tracer.

  • Substrate Addition & Readout: Add Nano-Glo® Substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells). Measure luminescence (donor) and fluorescence (acceptor) to calculate the BRET ratio. A dose-dependent decrease in the BRET ratio confirms intracellular target engagement.

Self-Validation Checkpoint: Because this assay is performed in an unmodified live-cell environment, it inherently accounts for cellular permeability and efflux pump activity. A parallel cytotoxicity control must be run to ensure the loss of BRET signal is due to target engagement by CNI-35, rather than membrane rupture or cell death.

Conclusion

The transition from pan-kinase inhibitors to highly selective probes requires meticulous structural design. The integration of a 3-cyclohexyloxy group and a 5-nitro moiety onto the 1H-indazole core allows CNI-35 to exploit the unique hydrophobic back pocket of Mps1. When evaluated through rigorous, self-validating methodologies like TR-FRET and NanoBRET, CNI-35 demonstrates a clear mechanistic advantage over earlier-generation compounds, offering a highly selective tool for interrogating the Spindle Assembly Checkpoint in oncology research.

References
  • Indazole-Based Potent and Cell-Active Mps1 Kinase Inhibitors: Rational Design from Pan-Kinase Inhibitor Anthrapyrazolone (SP600125) Journal of Medicinal Chemistry (ACS Publications)[Link] [1]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay BMG Labtech[Link] [3]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 3-(Cyclohexyloxy)-5-nitro-1H-indazole

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(Cyclohexyloxy)-5-nitro-1H-indazole. In the absence of a specific Safety Data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(Cyclohexyloxy)-5-nitro-1H-indazole. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is imperative. The following protocols are based on the known hazards of its primary chemical moieties: the 5-nitro-1H-indazole core and the cyclohexyloxy group. This document is intended to supplement, not replace, your institution's standard safety protocols and a thorough risk assessment for your specific experimental setup.

The 5-nitro-1H-indazole scaffold is a significant structure in medicinal chemistry, known for a range of biological activities.[1] As with many nitroaromatic compounds, inherent hazards necessitate stringent safety measures to mitigate risks of exposure and ensure a safe laboratory environment.

Hazard Assessment: A Synthesis of Known Risks

  • Acute Toxicity: Aromatic nitro compounds are often toxic if ingested, inhaled, or absorbed through the skin.[2] For instance, 7-nitroindazole is classified as toxic if swallowed.[3] Similarly, 5-nitroindazole is harmful if swallowed and causes skin and serious eye irritation.[4][5]

  • Methemoglobinemia: A significant risk associated with aromatic nitro compounds is the potential to induce methemoglobinemia. This condition impairs the oxygen-carrying capacity of blood, leading to symptoms such as cyanosis (blue-colored skin), headaches, dizziness, and nausea.[2]

  • Irritation: Indazole derivatives and nitro compounds are frequently cited as irritants to the skin, eyes, and respiratory system.[2][4] Inhalation of dust from powdered forms of these chemicals can lead to respiratory tract irritation.[2]

  • Combustibility: While not always classified as flammable, many organic nitro compounds are combustible at elevated temperatures.[2][6]

Given these potential hazards, a comprehensive personal protective equipment (PPE) plan is the first and most critical line of defense.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 3-(Cyclohexyloxy)-5-nitro-1H-indazole. The following table summarizes the recommended PPE.

Body PartRequired PPEStandard/MaterialRationale
Eyes/Face Chemical safety goggles or a face shieldANSI Z87.1 compliantTo protect against splashes of solutions or accidental dispersal of solid material.[7]
Skin Flame-resistant lab coat or chemical-resistant apronNomex® or equivalentTo protect the skin from spills and prevent contamination of personal clothing.[7]
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or Butyl RubberTo prevent dermal absorption. Nitrile gloves offer good resistance for incidental contact, while butyl rubber is recommended for more extensive handling or spill cleanup.[8] Always inspect gloves for damage before use and replace them immediately if contaminated.[8]
Respiratory As needed, based on risk assessmentNIOSH-approved respirator with organic vapor cartridgesWork should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] If handling outside a fume hood or if there's a risk of generating dust, respiratory protection is mandatory.[8]
Feet Closed-toe, chemical-resistant shoes---To protect feet from spills.[2][8]

Operational Plan: From Weighing to Work-up

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidental release.

Engineering Controls and Preparation
  • Chemical Fume Hood: All manipulations of 3-(Cyclohexyloxy)-5-nitro-1H-indazole, including weighing, dissolving, and reaction setup, must be conducted in a properly functioning chemical fume hood.[8]

  • Work Surface: Before beginning, ensure the work surface within the fume hood is clean and decontaminated. Covering the surface with disposable, absorbent bench paper is a recommended best practice.[2]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[2]

Step-by-Step Handling Protocol

The following workflow outlines the key stages of handling this compound, from initial measurement to reaction quenching.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup A Don Appropriate PPE B Prepare Fume Hood Work Area A->B C Weigh Compound in Fume Hood B->C D Dissolve in Solvent C->D E Perform Reaction D->E F Quench Reaction (if applicable) E->F G Clean Equipment with Solvent F->G H Decontaminate Work Surface G->H I Segregate and Label Waste H->I J Doff PPE Correctly I->J G cluster_waste_streams Waste Segregation cluster_containers Containment cluster_disposal Final Disposal Source Chemical Waste Generation (Reaction Mixture, Contaminated Items) Solid Solid Hazardous Waste (Gloves, Bench Paper, Weighing Paper) Source->Solid Solid Items Liquid Liquid Hazardous Waste (Solvents, Reaction Mixtures) Source->Liquid Liquid Items Sharps Contaminated Sharps (Needles, Broken Glass) Source->Sharps Sharp Items SolidContainer Designated, Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Labeled, Compatible Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Proof Sharps Container Sharps->SharpsContainer EHS Arrange for Pickup by Institutional EHS SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

Caption: Waste segregation and disposal workflow.
  • Solid Waste: All disposable materials contaminated with 3-(Cyclohexyloxy)-5-nitro-1H-indazole (e.g., gloves, weighing paper, bench paper) must be collected in a designated and clearly labeled hazardous waste container. [2]* Liquid Waste: Unused solutions, reaction mixtures, and contaminated solvents should be collected in a compatible, labeled hazardous waste container. Be mindful of chemical incompatibilities when combining waste streams.

  • Empty Containers: Empty containers that held the compound should be rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Dispose of the rinsed container according to your institution's guidelines.

  • Decontamination: All non-disposable equipment should be decontaminated before being removed from the fume hood.

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling 3-(Cyclohexyloxy)-5-nitro-1H-indazole, ensuring a safer research environment for yourself and your colleagues.

References

  • Personal protective equipment for handling 1,2,4,5-Tetrafluoro-3-nitrobenzene. Benchchem.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • 5-Nitroindazole - Safety Data Sheet. ChemicalBook.
  • 1-Methyl-5-nitro-1H-imidazole-2-methanol. Santa Cruz Biotechnology.
  • 7-Nitroindazole | C7H5N3O2 | CID 1893. PubChem.
  • 5-Nitro-1H-indazole - SAFETY DATA SHEET. Thermo Fisher Scientific.
  • 5-Nitroindazole | C7H5N3O2 | CID 21501. PubChem.
  • A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. Benchchem.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.